molecular formula C22H26N2O B12372399 AD-8007

AD-8007

Cat. No.: B12372399
M. Wt: 334.5 g/mol
InChI Key: RVDAHWSYHUHTAL-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AD-8007 is a useful research compound. Its molecular formula is C22H26N2O and its molecular weight is 334.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

(2S)-2-amino-2-cyclopropyl-1-(3,3-diphenylpiperidin-1-yl)ethanone

InChI

InChI=1S/C22H26N2O/c23-20(17-12-13-17)21(25)24-15-7-14-22(16-24,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,17,20H,7,12-16,23H2/t20-/m0/s1

InChI Key

RVDAHWSYHUHTAL-FQEVSTJZSA-N

Isomeric SMILES

C1CC(CN(C1)C(=O)[C@H](C2CC2)N)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CC(CN(C1)C(=O)C(C2CC2)N)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

The ACSS2 Inhibitor AD-8007: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of AD-8007, a novel, brain-penetrant Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, in cancer cells. This document details the core mechanism, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a small molecule inhibitor that specifically targets Acetyl-CoA Synthetase 2 (ACSS2), a crucial enzyme in cancer cell metabolism.[1][2][3][4] In the nutrient-poor microenvironment of tumors, particularly in brain metastases, cancer cells become highly dependent on acetate as a carbon source.[3][5][6] ACSS2 facilitates the conversion of acetate to acetyl-CoA, a vital metabolite for fatty acid synthesis and protein acetylation, thereby supporting tumor growth and survival.[3][5][6]

This compound's primary mechanism of action is the direct inhibition of ACSS2, leading to a reduction in acetyl-CoA levels within cancer cells.[1] This depletion of acetyl-CoA disrupts downstream metabolic processes, including lipid synthesis, which is essential for the formation of new cell membranes in rapidly proliferating cancer cells.[1] The consequences of ACSS2 inhibition by this compound in cancer cells include a significant reduction in colony formation, decreased lipid storage, and ultimately, induction of cell death.[1][2][3][4]

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data obtained from these experiments.

Parameter Cell Line Value Reference
IC50 (ATPase Inhibition) N/AHigh nanomolar range[2]
Metabolic Stability (T1/2 in Human Liver Microsomes) N/A>145 min[2]

Table 1: In Vitro Activity and Metabolic Stability of this compound

Parameter Model Dose Effect Reference
Brain-to-Plasma Ratio Mouse50 mg/kg (intraperitoneal)Significantly higher than control compound VY-3-135[1][2]
Tumor Burden Reduction Mouse (intracranial injection of MDA-MB-231BR cells)50 mg/kg (daily)Significant reduction in tumor burden[2]
Synergy with Radiation Ex vivo brain slice (MDA-MB-231BR)20 µMSignificantly reduced preformed tumors in combination with 6 Gy radiation[1][2]

Table 2: In Vivo and Ex Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental designs, the following diagrams have been generated using the DOT language.

AD_8007_Mechanism_of_Action This compound Mechanism of Action in Cancer Cells Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA Converts AD_8007 This compound AD_8007->ACSS2 Inhibits Lipid_Synthesis Lipid Synthesis Acetyl_CoA->Lipid_Synthesis Protein_Acetylation Protein Acetylation Acetyl_CoA->Protein_Acetylation Tumor_Growth Tumor Growth & Survival Lipid_Synthesis->Tumor_Growth Supports Protein_Acetylation->Tumor_Growth Supports

Caption: Mechanism of action of this compound in cancer cells.

AD_8007_In_Vivo_Study_Workflow In Vivo Efficacy Study Workflow for this compound Start Start Inject_Cells Intracranial Injection of Luciferase-tagged MDA-MB-231BR cells into Nu/Nu mice Start->Inject_Cells Tumor_Formation Allow Tumor Formation (7 days) Inject_Cells->Tumor_Formation Treatment Daily Administration of This compound (50 mg/kg, i.p.) Tumor_Formation->Treatment Monitoring Monitor Tumor Burden (Bioluminescence) and Mouse Weight Treatment->Monitoring Daily Analysis Analyze Tumor Growth Inhibition and Survival Monitoring->Analysis End End Analysis->End

Caption: Workflow for in vivo studies of this compound.[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture
  • Cell Lines: Triple-negative brain trophic cells MDA-MB-231BR and 4T1BR were used.[2]

  • Culture Medium: Cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 5% Penicillin-Streptomycin (10,000 Units/mL and 10,000 µg/mL respectively), and 5% L-Glutamine (200 mM).[2]

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro ATPase Inhibition Assay
  • Objective: To determine the IC50 of this compound against ACSS2.

  • Method: A fluorescent polarization-based assay was used to measure the inhibition of ATP to AMP conversion by ACSS2.[2]

  • Procedure:

    • 100 nM of recombinant human ACSS2 was incubated with varying concentrations of this compound.

    • The reaction was initiated by the addition of substrates.

    • The conversion of ATP to AMP was measured using a Tecan Spark multimode microplate reader.

    • Experiments were performed in triplicate.[2]

Colony Formation Assay
  • Objective: To assess the effect of this compound on the clonogenic survival of cancer cells.

  • Procedure:

    • Breast cancer brain metastasis (BCBM) cells were seeded at a low density in 6-well plates.

    • Cells were treated with this compound at various concentrations.

    • The medium was changed every 3-4 days with fresh medium containing the respective treatments.

    • After a designated period (typically 10-14 days), colonies were fixed with methanol and stained with crystal violet.

    • The number of colonies (containing >50 cells) was counted. A significant reduction in colony formation was observed in cells treated with this compound.[1]

Cell Death Assay (Propidium Iodide Staining)
  • Objective: To quantify the induction of cell death by this compound.

  • Method: Propidium iodide (PI) staining followed by flow cytometry. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead cells.

  • Procedure:

    • MDA-MB-231BR and 4T1BR cells were treated with this compound or a vehicle control.

    • After the treatment period, cells were harvested, including floating and adherent cells.

    • Cells were washed with PBS and resuspended in a binding buffer.

    • PI solution was added to the cell suspension.

    • The percentage of PI-positive (dead) cells was quantified using a flow cytometer. Treatment with this compound resulted in a significant increase in cell death.[1]

Ex Vivo Brain Slice Model
  • Objective: To evaluate the efficacy of this compound in a more physiologically relevant tumor microenvironment.

  • Procedure:

    • Luciferase-tagged MDA-MB-231BR cells were intracranially injected into Nu/Nu mice.

    • After tumor formation, the brains were isolated, and 300 µm thick slices were prepared.

    • Brain slices containing tumors were cultured ex vivo.

    • Slices were treated with this compound (e.g., 20 µM) alone or in combination with radiation (6 Gy).

    • Tumor growth was monitored by measuring the bioluminescence signal. This compound was shown to reduce the size of pre-formed tumors and synergize with radiation.[1][2]

In Vivo Efficacy Study
  • Objective: To assess the anti-tumor activity of this compound in a mouse model of breast cancer brain metastasis.

  • Procedure:

    • Nu/Nu mice were intracranially injected with luciferase-tagged MDA-MB-231BR cells.

    • Tumor formation was allowed to establish for 7 days.

    • Mice were then treated with daily intraperitoneal injections of this compound (50 mg/kg).

    • Tumor burden was monitored via bioluminescent imaging.

    • Mouse weight and overall health were monitored throughout the study. Treatment with this compound led to a significant reduction in tumor burden and extended survival.[2]

This technical guide consolidates the currently available preclinical data on this compound, highlighting its promising role as a targeted therapeutic for cancers that are dependent on ACSS2-mediated acetate metabolism, particularly breast cancer brain metastases. Further investigation and clinical development are warranted to fully elucidate its therapeutic potential.

References

The ACSS2 Inhibitor AD-8007: A Technical Guide to its Core Target and Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD-8007 is a novel, brain-permeable small molecule inhibitor targeting Acetyl-CoA Synthetase 2 (ACSS2), a critical enzyme in cancer cell metabolism. This document provides an in-depth technical overview of this compound, focusing on its molecular target, mechanism of action, and preclinical efficacy in the context of breast cancer brain metastasis (BCBM). All quantitative data from key experiments are summarized, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's therapeutic potential.

Core Target and Mechanism of Action

The primary molecular target of this compound is Acetyl-CoA Synthetase 2 (ACSS2) .[1][2][3][4][5][6][7] ACSS2 is a key enzyme that catalyzes the conversion of acetate to acetyl-CoA, a vital molecule for cellular metabolism, particularly in the nutrient-poor environment of the brain.[4][6] Tumors that metastasize to the brain become highly dependent on acetate as a carbon source, making ACSS2 a crucial enzyme for their survival and growth.[4][6]

By inhibiting ACSS2, this compound disrupts the production of acetyl-CoA.[1] This leads to a reduction in downstream metabolic processes essential for cancer cell proliferation, including lipid synthesis and protein acetylation.[1][4][6] The subsequent depletion of lipids and induction of cell death mechanisms contribute to the anti-tumor activity of this compound.[1][2][7]

Signaling Pathway

The mechanism of action of this compound involves the direct inhibition of ACSS2, leading to a cascade of downstream effects that culminate in cancer cell death.

AD-8007_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Acetate_ext Acetate Acetate_int Acetate Acetate_ext->Acetate_int ACSS2 ACSS2 Acetate_int->ACSS2 Acetyl-CoA Acetyl-CoA ACSS2->Acetyl-CoA ATP, CoA This compound This compound This compound->ACSS2 Cell_Death Cell Death This compound->Cell_Death Lipid_Synthesis Lipid Synthesis Acetyl-CoA->Lipid_Synthesis Lipid_Droplets Lipid Droplets Lipid_Synthesis->Lipid_Droplets Cell_Growth Cell Growth & Survival Lipid_Droplets->Cell_Growth Cell_Growth->Cell_Death

Figure 1: this compound inhibits ACSS2, blocking Acetyl-CoA production and subsequent lipid synthesis, leading to cancer cell death.

Quantitative Data

In Vitro Efficacy

This compound has demonstrated significant efficacy in vitro against breast cancer brain metastasis cell lines, primarily MDA-MB-231BR.

ParameterCell LineConcentrationResultStatistical SignificanceReference
Colony Formation MDA-MB-231BR100 µMSignificant reductionp < 0.001[2]
Cell Death MDA-MB-231BR100 µMSignificant increase in PI+ cellsp < 0.05[2]
Lipid Droplet Content MDA-MB-231BR100 µMSignificant reductionNot specified[1]
Acetyl-CoA Levels MDA-MB-231BR100 µMSignificant reductionNot specified[1]
In Vivo Efficacy

In a preclinical mouse model of breast cancer brain metastasis using MDA-MB-231BR cells, this compound demonstrated the ability to reduce tumor burden.

ParameterAnimal ModelDosageResultReference
Tumor Burden Immunodeficient mice with intracranial MDA-MB-231BR xenografts50 mg/kg daily (intraperitoneal)Significantly reduced tumor burden[8]
Pharmacokinetic Properties
ParameterSystemResultReference
Metabolic Stability (t1/2) Human Liver Microsomes>145 min[9]
Blood-Brain Barrier Permeability MDR1-MDCK assayModerate permeability, low efflux ratio[8]

Experimental Protocols

Cell Culture

The human breast cancer brain metastatic cell line MDA-MB-231BR was used for the majority of the in vitro experiments. Cells were cultured in standard conditions.

Colony Formation Assay
  • MDA-MB-231BR cells were treated with 100 µM this compound or vehicle control for 48 hours.

  • Following treatment, cells were seeded at low density in 6-well plates and allowed to grow for a period of 10-14 days.

  • Colonies were fixed with methanol and stained with 0.5% crystal violet.

  • The number of colonies was quantified.

Cell Death Assay (Propidium Iodide Staining)
  • MDA-MB-231BR cells were treated with 100 µM this compound or vehicle control for 48 hours.

  • Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells were washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • The percentage of PI-positive (dead) cells was determined by flow cytometry.

Lipid Droplet Quantification (BODIPY Staining)
  • MDA-MB-231BR cells were treated with 100 µM this compound or vehicle control.

  • Cells were fixed and then stained with BODIPY 493/503, a fluorescent dye that specifically stains neutral lipids within lipid droplets.

  • The lipid droplet content was visualized and quantified using fluorescence microscopy.

In Vivo Xenograft Study
  • Luciferase-tagged MDA-MB-231BR cells were intracranially injected into immunodeficient mice.

  • Tumor formation was allowed to establish for 7 days.

  • Mice were treated daily with intraperitoneal injections of this compound (50 mg/kg) or vehicle control.

  • Tumor burden was monitored via bioluminescence imaging.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiment Cell_Culture MDA-MB-231BR Cell Culture Treatment Treat with this compound (100 µM) Cell_Culture->Treatment Colony_Assay Colony Formation Assay Treatment->Colony_Assay Death_Assay Cell Death Assay (PI) Treatment->Death_Assay Lipid_Assay Lipid Droplet Assay (BODIPY) Treatment->Lipid_Assay Xenograft Intracranial Xenograft (MDA-MB-231BR-luc) Tumor_Growth Allow Tumor Growth (7 days) Xenograft->Tumor_Growth InVivo_Treatment Treat with this compound (50 mg/kg) Tumor_Growth->InVivo_Treatment Bioluminescence Monitor Tumor Burden (Bioluminescence) InVivo_Treatment->Bioluminescence

References

AD-8007: A Brain-Permeable ACSS2 Inhibitor for Oncological Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on alternative nutrient sources to sustain their rapid growth and proliferation, particularly in the nutrient-scarce microenvironment of tissues like the brain. Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical metabolic enzyme in this context, catalyzing the conversion of acetate into acetyl-CoA, a vital precursor for lipid synthesis and protein acetylation.[1][2] This dependency makes ACSS2 a compelling therapeutic target. AD-8007 is a novel, selective, and brain-penetrant small molecule inhibitor of ACSS2 that has demonstrated significant anti-tumor activity in preclinical models of breast cancer brain metastasis (BCBM).[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Introduction to ACSS2 in Cancer Metabolism

Acetyl-CoA is a central node in cellular metabolism, participating in the tricarboxylic acid (TCA) cycle, de novo lipogenesis, and as a substrate for histone and protein acetylation, thereby influencing gene expression.[1][5] While most normal cells primarily generate acetyl-CoA from glucose or fatty acids, many cancer cells, especially under stressful conditions like hypoxia or low nutrient availability, upregulate ACSS2 to utilize acetate as an alternative carbon source.[5][6] This metabolic adaptation is particularly crucial for tumors in the brain, an environment with limited lipid availability, where they become highly reliant on ACSS2-mediated acetate conversion for survival and growth.[7][8]

ACSS2 is overexpressed in a variety of cancers, including breast, liver, prostate, and glioblastoma, and its expression often correlates with higher-grade tumors and poorer patient survival.[2][9] The inhibition of ACSS2, therefore, presents a promising therapeutic strategy to selectively target cancer cells by disrupting their metabolic flexibility, leading to metabolic stress and cell death.[1][5]

This compound: A Novel ACSS2 Inhibitor

This compound was identified through a computational pipeline that combined pharmacophore-based shape screening with predictions of absorption, distribution, metabolism, and excretion (ADME) properties to discover novel, brain-permeable ACSS2 inhibitors.[3][8] It has been validated for its specific binding affinity to human ACSS2 and its ability to traverse the blood-brain barrier (BBB).[3][7]

Mechanism of Action

This compound functions by directly binding to the ACSS2 enzyme, inhibiting its catalytic activity.[3][10] This blockage prevents the conversion of acetate to acetyl-CoA, leading to a cascade of downstream effects in cancer cells that are dependent on this pathway:

  • Reduction of Acetyl-CoA Levels: Treatment with this compound significantly decreases intracellular acetyl-CoA levels.[3][11]

  • Inhibition of Lipid Synthesis: By depleting the acetyl-CoA pool, this compound curtails de novo lipogenesis, a process critical for building cell membranes and signaling molecules. This is evidenced by a significant reduction in lipid droplet storage within cancer cells.[3][10]

  • Induction of Cell Death: The metabolic stress induced by this compound leads to a significant increase in cancer cell death.[3][10]

  • Reduction of FASN Expression: Treatment with this compound has been shown to reduce the protein levels of Fatty Acid Synthase (FASN), a key enzyme in lipogenesis.[11]

The following diagram illustrates the central role of ACSS2 in cancer cell metabolism and the inhibitory effect of this compound.

ACSS2_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate Acetate_cyt Acetate Acetate_ext->Acetate_cyt ACSS2 ACSS2 Acetate_cyt->ACSS2 ATP, CoA AcetylCoA Acetyl-CoA ACSS2->AcetylCoA AMP, PPi Nuclear_ACSS2 ACSS2 ACSS2->Nuclear_ACSS2 Translocation (under stress) FASN FASN AcetylCoA->FASN Lipid_Droplets Lipid Droplets (Energy Storage, Membrane Synthesis) FASN->Lipid_Droplets Histone_Acetylation Histone Acetylation (Gene Expression) Nuclear_AcetylCoA Acetyl-CoA Nuclear_AcetylCoA->Histone_Acetylation Nuclear_ACSS2->Nuclear_AcetylCoA AD8007 This compound AD8007->ACSS2 AD8007->Nuclear_ACSS2

Figure 1: Mechanism of Action of this compound

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound
ParameterCell LineConditionResultReference
Colony FormationMDA-MB-231BR-Significant reduction[3]
Cell SurvivalMDA-MB-231BR-Significant reduction[3]
Cell DeathMDA-MB-231BR-Significant increase in propidium iodide positive cells[3]
Acetyl-CoA LevelsMDA-MB-231BR, 4T1BR100 µM for 48hSignificant reduction[11]
Lipid StorageMDA-MB-231BR100 µM for 48hSignificant reduction in lipid droplets[11]
Table 2: Ex Vivo and In Vivo Efficacy of this compound
ModelTreatmentOutcomeReference
Ex vivo brain-tumor sliceThis compoundReduced pre-formed tumors[3]
Ex vivo brain-tumor sliceThis compound + IrradiationSynergistic blocking of tumor growth[3]
In vivo BCBM mouse modelThis compound (50 mg/kg daily)Reduced tumor burden, extended survival[3]
Table 3: Pharmacokinetic and Drug-like Properties of this compound
ParameterValueSignificanceReference
Permeability (Papp)ModerateIndicates potential to cross biological membranes[3]
Efflux RatioLowSuggests bypassing P-gp substrate detection, aiding BBB penetration[3]
Brain PenetrationDetected at significantly higher levels in the brain compared to blood after IP injectionConfirms ability to cross the blood-brain barrier[3]
Metabolic StabilityStrongFavorable for in vivo applications[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols used in the evaluation of this compound.

Cell-Based Assays
  • Colony Formation Assay:

    • Seed breast cancer brain metastatic (BCBM) cells (e.g., MDA-MB-231BR) at a low density in 6-well plates.

    • Treat cells with varying concentrations of this compound or vehicle control (DMSO).

    • Allow cells to grow for 10-14 days, with media and treatment refreshed every 3-4 days.

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies (typically >50 cells) to assess long-term cell survival.[3]

  • Cell Viability/Death Assay (Propidium Iodide Staining):

    • Plate BCBM cells in multi-well plates and allow them to adhere.

    • Treat cells with this compound or control for a specified period (e.g., 48-72 hours).

    • Stain the cells with Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes.

    • Analyze the percentage of PI-positive (dead) cells using flow cytometry or fluorescence microscopy.[3]

  • Lipid Droplet Staining (BODIPY):

    • Culture BCBM cells on coverslips or in imaging-compatible plates.

    • Treat with this compound or control for 48 hours.

    • Fix the cells with paraformaldehyde.

    • Stain with BODIPY 493/503, a fluorescent dye that specifically stains neutral lipids within lipid droplets.

    • Visualize and quantify the lipid droplets per cell using fluorescence microscopy and image analysis software.[11]

  • Acetyl-CoA Level Measurement (LC-HRMS):

    • Treat BCBM cells with this compound or control for 48 hours.

    • Harvest the cells and perform metabolite extraction using a suitable solvent system (e.g., methanol/acetonitrile/water).

    • Analyze the cell lysates using liquid chromatography-high resolution mass spectrometry (LC-HRMS) to quantify the levels of acetyl-CoA.[11]

Ex Vivo Brain Slice Tumor Model
  • Establish intracranial tumors in immunodeficient mice by injecting luciferase-tagged BCBM cells.

  • After a period of tumor growth, sacrifice the mice and prepare acute brain slices (e.g., 300 µm thick) containing the tumors.

  • Culture the brain slices on membrane inserts.

  • Treat the slices with this compound, radiation, or a combination thereof.

  • Monitor tumor growth over several days by measuring the bioluminescence signal (luciferase activity).[10]

The workflow for the ex vivo experiment is depicted below.

ExVivo_Workflow A Intracranial injection of luciferase-tagged BCBM cells into mice B Tumor formation (e.g., 7 days) A->B C Sacrifice and prepare acute brain slices with tumors B->C D Culture brain slices on membrane inserts C->D E Treatment with This compound +/- Radiation D->E F Monitor tumor growth via bioluminescence imaging E->F

Figure 2: Ex Vivo Brain Slice Experimental Workflow
In Vivo Efficacy Studies

  • Intracranially inject luciferase-tagged BCBM cells into immunodeficient mice.

  • Allow tumors to establish for a set period (e.g., 7 days).

  • Randomize mice into treatment (this compound, e.g., 50 mg/kg via intraperitoneal injection daily) and vehicle control groups.

  • Monitor tumor burden regularly using bioluminescence imaging.

  • Track mouse weight as a measure of toxicity.

  • Monitor survival of the mice in each group.

  • At the end of the study, tumors can be extracted for histological analysis (e.g., H&E and Ki67 staining for proliferation).[3]

Blood-Brain Barrier Penetration Assessment
  • Administer this compound to mice via intraperitoneal injection at a specified dose (e.g., 50 mg/kg).

  • After a defined time (e.g., 1 hour), collect blood via cardiac puncture and perfuse the brain to remove residual blood.

  • Harvest the brain and prepare a brain homogenate.

  • Extract the compound from both plasma and brain homogenate.

  • Quantify the concentration of this compound in each compartment using LC-MS to determine the brain-to-plasma ratio.[3]

Signaling Pathways and Logical Relationships

The inhibition of ACSS2 by this compound initiates a cascade of events that ultimately lead to tumor growth inhibition. The logical flow from target engagement to therapeutic outcome is outlined below.

Logical_Flow_Diagram AD8007 This compound Administration ACSS2_Inhibition ACSS2 Inhibition AD8007->ACSS2_Inhibition AcetylCoA_Drop Decreased Acetyl-CoA Production ACSS2_Inhibition->AcetylCoA_Drop Lipid_Synth_Down Decreased de novo Lipogenesis AcetylCoA_Drop->Lipid_Synth_Down Histone_Acet_Alt Altered Histone Acetylation AcetylCoA_Drop->Histone_Acet_Alt Metabolic_Stress Metabolic Stress Lipid_Synth_Down->Metabolic_Stress Gene_Expr_Changes Altered Gene Expression Histone_Acet_Alt->Gene_Expr_Changes Cell_Death Increased Cell Death Metabolic_Stress->Cell_Death Colony_Formation_Down Decreased Colony Formation Metabolic_Stress->Colony_Formation_Down Gene_Expr_Changes->Cell_Death Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Death->Tumor_Growth_Inhibition Colony_Formation_Down->Tumor_Growth_Inhibition

References

The Role of AD-8007 in Lipid Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Examination of the ACSS2 Inhibitor AD-8007 and its Impact on Cellular Lipid Synthesis, Primarily in the Context of Breast Cancer Brain Metastasis.

This technical guide provides a comprehensive overview of the current understanding of this compound, a novel, brain-penetrant small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), and its significant role in the regulation of lipid metabolism. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and metabolic disease research.

Core Mechanism of Action

This compound functions as a selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), an enzyme that plays a critical role in cellular metabolism.[1][2][3][4] ACSS2 catalyzes the conversion of acetate into acetyl-CoA, a fundamental building block for various biosynthetic processes, most notably de novo lipogenesis (the synthesis of fatty acids).[1] In certain pathological conditions, such as the growth of tumors in the nutrient-scarce environment of the brain, cancer cells become highly dependent on acetate as a carbon source for lipid synthesis to support rapid cell growth and proliferation.[5][6][7]

By directly binding to and inhibiting ACSS2, this compound effectively blocks the utilization of acetate for acetyl-CoA production.[1] This targeted inhibition leads to a depletion of the acetyl-CoA pool available for fatty acid synthesis, thereby disrupting the production of essential lipids required for membrane formation and energy storage in cancer cells.[1][8] This mechanism has shown particular efficacy in preclinical models of breast cancer brain metastasis (BCBM).[1][5][6]

Effects on Lipid Metabolism

The primary and most well-documented effect of this compound on lipid metabolism is the significant reduction of lipid storage within cancer cells.[1][2][3][4][5][6] This is a direct consequence of the inhibition of ACSS2, which curtails the de novo synthesis of fatty acids.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on key metabolic markers related to lipid metabolism in breast cancer brain metastasis (BCBM) cell lines.

ParameterCell Line(s)Treatment ConditionsObserved EffectReference
Acetyl-CoA LevelsMDA-MB-231BR, 4T1BR100 µM this compound for 48 hoursSignificant reduction[1]
Lipid Droplet ContentMDA-MB-231BR100 µM this compound for 48 hoursSignificant reduction[1][6]
Lipid StorageBCBM cellsNot specifiedSignificant reduction[5][7]

Note: The available literature describes these reductions as "significant," but does not provide specific percentage values in the text. The data is presented graphically in the source publications.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway: Acetate-Dependent Lipogenesis and this compound Inhibition

cluster_0 Cellular Environment cluster_1 Cytoplasm Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 uptake AcetylCoA Acetyl-CoA ACSS2->AcetylCoA conversion FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN substrate FattyAcids Fatty Acids FASN->FattyAcids synthesis LipidDroplets Lipid Droplets (Lipid Storage) FattyAcids->LipidDroplets esterification AD8007 This compound AD8007->ACSS2 inhibition

Mechanism of this compound in Lipid Metabolism.
Experimental Workflow: In Vitro Evaluation of this compound

cluster_workflow In Vitro Experimental Workflow cluster_analysis Downstream Analysis start Start: BCBM Cell Culture (e.g., MDA-MB-231BR) treatment Treatment with this compound (100 µM for 48h) start->treatment harvest Cell Harvesting treatment->harvest lcms Acetyl-CoA Quantification (LC-HRMS) harvest->lcms for metabolomics bodipy Lipid Droplet Staining (BODIPY) harvest->bodipy for imaging microscopy Fluorescence Microscopy and Quantification bodipy->microscopy

General workflow for in vitro studies.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research laboratories, this section outlines the key methodologies employed in the characterization of this compound's effects on lipid metabolism as described in the available literature.

Cell Culture
  • Cell Lines: Breast cancer brain metastatic (BCBM) cell lines, such as human MDA-MB-231BR and murine 4T1BR, are commonly used.[1]

  • Culture Conditions: Standard cell culture conditions are maintained, with cells grown in appropriate media supplemented with fetal bovine serum and antibiotics.

In Vitro Treatment with this compound
  • Compound Preparation: this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Treatment: BCBM cells are treated with this compound at a concentration of 100 µM for 48 hours to assess its impact on lipid metabolism.[1] Control cells are treated with an equivalent volume of DMSO.[1]

Measurement of Acetyl-CoA Levels
  • Method: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the method of choice for the precise quantification of intracellular acetyl-CoA levels.[1]

  • Procedure Outline:

    • Following treatment, cells are harvested and metabolites are extracted.

    • The cell extracts are then subjected to separation by liquid chromatography.

    • The separated metabolites are ionized and their mass-to-charge ratio is determined by a high-resolution mass spectrometer.

    • The abundance of acetyl-CoA is quantified by comparing the signal to that of a known standard.

Quantification of Lipid Droplets
  • Method: Staining with a fluorescent lipophilic dye, such as BODIPY, followed by fluorescence microscopy and image analysis.[1]

  • Procedure Outline:

    • After treatment with this compound, cells are fixed.

    • The fixed cells are then stained with BODIPY dye, which specifically accumulates in neutral lipid-rich structures like lipid droplets.

    • Cells are imaged using a fluorescence microscope.

    • The resulting images are analyzed using specialized software to quantify the number and size of lipid droplets per cell.

Ex Vivo Brain Slice Model
  • Methodology: An ex vivo orthotopic brain-slice tumor model is utilized to assess the effect of this compound on pre-formed tumors in a more physiologically relevant context.[5]

  • Procedure Outline:

    • BCBM cells are cultured on brain slices from mice.

    • Once tumors are established, the slices are treated with this compound.

    • The effect on tumor size and growth is monitored and quantified.

Concluding Remarks

The current body of research strongly indicates that this compound plays a significant role in the modulation of lipid metabolism, specifically by inhibiting de novo lipogenesis in cancer cells that are dependent on acetate for survival and proliferation. Its ability to cross the blood-brain barrier and reduce lipid storage in breast cancer brain metastasis models highlights its therapeutic potential in this challenging oncology setting.

Further research is warranted to explore the broader effects of this compound on systemic lipid metabolism, including its potential impact on plasma lipid profiles (e.g., cholesterol and triglycerides). Such studies will be crucial in determining the full therapeutic window and potential applications of this novel ACSS2 inhibitor in both oncology and potentially other metabolic disorders. The detailed experimental approaches outlined in this guide provide a foundational framework for researchers aiming to further investigate the metabolic consequences of ACSS2 inhibition with this compound.

References

In-depth Technical Guide: AD-8007 and Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD-8007 is a novel, brain-penetrant small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a key enzyme in cellular metabolism. Recent studies have identified this compound as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, in the context of breast cancer brain metastasis (BCBM). This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its ability to trigger ferroptosis. It includes a summary of key quantitative data, detailed experimental protocols for assessing its effects, and diagrams of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting acetate metabolism and inducing ferroptosis in cancer.

Introduction to this compound and Ferroptosis

Metastatic brain tumors, such as those originating from breast cancer, present a significant therapeutic challenge due to the blood-brain barrier (BBB), which limits the efficacy of many systemic treatments[1]. These tumors exhibit metabolic plasticity, often relying on alternative energy sources like acetate for survival and growth in the nutrient-poor brain microenvironment[2]. Acetyl-CoA Synthetase 2 (ACSS2) plays a critical role in this adaptation by converting acetate into acetyl-CoA, a central molecule for lipid synthesis and protein acetylation[1][2].

This compound has been identified as a selective and brain-penetrant inhibitor of ACSS2[2][3]. By targeting this metabolic vulnerability, this compound disrupts the energy supply of cancer cells, leading to a reduction in lipid storage, colony formation, and overall cell survival[2][3]. A key mechanism underlying the anti-cancer activity of this compound is the induction of ferroptosis[4][5].

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation[6][7]. This process is tightly regulated by several cellular pathways, most notably the System Xc-/glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis[7]. GPX4 is a crucial enzyme that neutralizes lipid peroxides, thereby protecting cells from ferroptotic death[7].

Mechanism of Action: this compound-Induced Ferroptosis

The primary mechanism by which this compound induces ferroptosis is through the inhibition of ACSS2, which leads to the downstream suppression of the E2F1/SLC7A11/GPX4 signaling pathway[4][5].

  • ACSS2 Inhibition: this compound directly binds to and inhibits the enzymatic activity of ACSS2, reducing the intracellular pool of acetyl-CoA derived from acetate[2][3].

  • Downregulation of the E2F1/SLC7A11/GPX4 Axis: The reduction in acetyl-CoA levels impacts the expression of the transcription factor E2F1. This, in turn, leads to the transcriptional downregulation of two key anti-ferroptotic proteins:

    • SLC7A11: A critical component of the cystine/glutamate antiporter (System Xc-), which imports cystine for the synthesis of glutathione (GSH)[5].

    • GPX4: The central regulator of ferroptosis that utilizes GSH to reduce toxic lipid peroxides[5].

  • Induction of Lipid Peroxidation: The diminished expression of SLC7A11 and GPX4 cripples the cell's ability to counteract lipid peroxidation. The resulting accumulation of lipid ROS leads to membrane damage and execution of the ferroptotic cell death program[4][5].

Signaling Pathway Diagram

AD8007_Ferroptosis_Pathway cluster_ferroptosis_machinery Ferroptosis Machinery AD8007 This compound ACSS2 ACSS2 AD8007->ACSS2 AcetylCoA Acetyl-CoA (from Acetate) ACSS2->AcetylCoA E2F1 E2F1 AcetylCoA->E2F1 SLC7A11 SLC7A11 E2F1->SLC7A11 GPX4 GPX4 E2F1->GPX4 SystemXc System Xc- SLC7A11->SystemXc Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Reduces Cysteine Cysteine (intracellular) SystemXc->Cysteine Import Cystine Cystine (extracellular) Cystine->SystemXc GSH GSH Cysteine->GSH GSH->GPX4 Lipid_ROS Lipid ROS Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis PUFA PUFA-PLs PUFA->Lipid_Peroxides

Caption: this compound inhibits ACSS2, leading to ferroptosis.

Quantitative Data Summary

While comprehensive quantitative data for this compound is still emerging from ongoing research, the following tables summarize the key reported findings.

Table 1: In Vitro and Ex Vivo Efficacy of this compound

ParameterCell LineTreatmentResultReference
Colony FormationMDA-MB-231BRThis compound (concentration not specified)Significant reduction[2][3]
Lipid StorageMDA-MB-231BRThis compound (concentration not specified)Significant reduction[2][3]
Acetyl-CoA LevelsMDA-MB-231BRThis compound (concentration not specified)Significant reduction[2][3]
Cell SurvivalMDA-MB-231BRThis compound (concentration not specified)Significant reduction[2][3]
Ex Vivo Tumor GrowthMDA-MB-231BR20 µM this compoundReduction of pre-formed tumors[2]

Table 2: In Vivo Efficacy of this compound

ParameterAnimal ModelTreatmentResultReference
Tumor BurdenNude mice with MDA-MB-231BR intracranial xenografts50 mg/kg this compound (daily)Significant reduction[2]
SurvivalNude mice with MDA-MB-231BR intracranial xenografts50 mg/kg this compound (daily)Extended survival[2]

Detailed Experimental Protocols

Cell Culture
  • Cell Lines: Human breast cancer brain metastatic cell lines (e.g., MDA-MB-231BR).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound.

Protocol:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 6-well plates at a low density (e.g., 500-1000 cells/well). Allow cells to attach overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be changed every 3-4 days.

  • Fixation and Staining:

    • Wash the colonies gently with Phosphate-Buffered Saline (PBS).

    • Fix the colonies with a solution of 6% glutaraldehyde for 30 minutes.

    • Stain the fixed colonies with 0.5% crystal violet solution for 30 minutes.

  • Colony Counting:

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.

Experimental Workflow: Clonogenic Assay

Clonogenic_Assay_Workflow Start Start Seed_Cells Seed cells in 6-well plates Start->Seed_Cells Attach Allow cells to attach Seed_Cells->Attach Treat Treat with this compound or vehicle Attach->Treat Incubate Incubate for 10-14 days Treat->Incubate Fix_Stain Fix with glutaraldehyde and stain with crystal violet Incubate->Fix_Stain Count Count colonies Fix_Stain->Count Analyze Analyze data (plating efficiency, surviving fraction) Count->Analyze End End Analyze->End

Caption: Workflow for the clonogenic survival assay.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay measures the extent of lipid peroxidation in cells treated with this compound using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • C11-BODIPY 581/591 dye (Thermo Fisher Scientific, #D3861)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).

    • Allow cells to adhere and then treat with this compound or vehicle control for the desired time.

  • Probe Preparation: Prepare a stock solution of C11-BODIPY 581/591 in anhydrous DMSO (e.g., 10 mM). Immediately before use, dilute the stock solution in culture medium or HBSS to the final working concentration (e.g., 1-10 µM)[8][9][10].

  • Staining:

    • Remove the treatment medium and wash the cells once with pre-warmed HBSS or PBS.

    • Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light[8][10].

  • Washing: Remove the staining solution and wash the cells twice with HBSS or PBS[8][10].

  • Imaging or Flow Cytometry:

    • Microscopy: Add fresh HBSS or culture medium to the cells and immediately image using a fluorescence microscope. The non-oxidized probe fluoresces in the red channel (Ex/Em ~581/591 nm), while the oxidized probe fluoresces in the green channel (Ex/Em ~488/510 nm)[8][10].

    • Flow Cytometry: Detach the cells using a gentle cell dissociation reagent (e.g., TrypLE), resuspend in PBS, and analyze immediately on a flow cytometer.

  • Data Analysis: The level of lipid peroxidation is determined by the ratio of the green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

Experimental Workflow: Lipid Peroxidation Assay

Lipid_Peroxidation_Workflow Start Start Seed_Treat Seed and treat cells with this compound Start->Seed_Treat Prepare_Probe Prepare C11-BODIPY working solution Seed_Treat->Prepare_Probe Stain_Cells Stain cells with C11-BODIPY Prepare_Probe->Stain_Cells Wash_Cells Wash cells Stain_Cells->Wash_Cells Acquire_Data Acquire data (Microscopy or Flow Cytometry) Wash_Cells->Acquire_Data Analyze_Data Analyze data (Green/Red fluorescence ratio) Acquire_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the lipid peroxidation assay.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of breast cancer brain metastasis by targeting a key metabolic vulnerability and inducing ferroptosis. Its ability to cross the blood-brain barrier addresses a major challenge in the treatment of brain tumors. The mechanism of action, involving the inhibition of ACSS2 and subsequent downregulation of the E2F1/SLC7A11/GPX4 axis, provides a clear rationale for its anti-cancer effects.

Further research is needed to fully elucidate the quantitative aspects of this compound-induced ferroptosis, including the determination of IC50 values across a broader range of BCBM cell lines and a more detailed characterization of the lipid species that are peroxidized. Additionally, exploring potential synergistic combinations of this compound with other anti-cancer agents, such as radiation therapy or other ferroptosis inducers, could lead to more effective treatment strategies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these future investigations and accelerate the clinical development of this compound and similar compounds.

References

AD-8007 (CAS 1497439-74-3): A Technical Guide to a Novel Brain-Permeable ACSS2 Inhibitor for Breast Cancer Brain Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD-8007 is a novel, potent, and brain-permeable small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a critical metabolic enzyme implicated in the progression of solid tumors, particularly in the context of brain metastases. This technical guide provides an in-depth overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental protocols. The data presented herein supports the potential of this compound as a promising therapeutic candidate for the challenging treatment of breast cancer brain metastases (BCBM).

Introduction

Breast cancer brain metastasis remains a significant clinical challenge with limited therapeutic options due to the protective nature of the blood-brain barrier (BBB).[1][2] Tumor cells that metastasize to the brain exhibit a unique metabolic dependency on acetate as a carbon source for lipid synthesis and energy production.[1][2] Acetyl-CoA Synthetase 2 (ACSS2) is the enzyme responsible for converting acetate to acetyl-CoA, a central molecule in cellular metabolism.[1][2] Inhibition of ACSS2 presents a targeted therapeutic strategy to selectively starve brain metastatic cancer cells. This compound (CAS 1497439-74-3) has emerged as a promising inhibitor of ACSS2 with the crucial ability to penetrate the BBB.[1][3]

Mechanism of Action: Induction of Ferroptosis

This compound exerts its anti-cancer effects through the inhibition of ACSS2, leading to a cascade of events that culminate in a specific form of iron-dependent programmed cell death known as ferroptosis.

The proposed signaling pathway is as follows:

  • ACSS2 Inhibition: this compound directly binds to and inhibits the enzymatic activity of ACSS2.

  • Acetyl-CoA Depletion: This inhibition leads to a reduction in the intracellular pool of acetyl-CoA, a vital substrate for fatty acid synthesis and protein acetylation.[4]

  • Downregulation of E2F1: Reduced acetyl-CoA levels lead to a decrease in the expression of the transcription factor E2F1.

  • Suppression of Anti-Ferroptotic Proteins: E2F1 is a key regulator of the expression of anti-ferroptotic proteins, including Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4). The downregulation of E2F1 results in decreased levels of SLC7A11 and GPX4.

  • Induction of Ferroptosis: SLC7A11 is a component of the cystine/glutamate antiporter, which is essential for the uptake of cystine, a precursor for the antioxidant glutathione (GSH). GPX4 is a key enzyme that utilizes GSH to neutralize lipid peroxides. The reduction in both SLC7A11 and GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death, or ferroptosis.

cluster_AD8007 This compound cluster_Cell Cancer Cell AD8007 This compound ACSS2 ACSS2 AD8007->ACSS2 Inhibits AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Produces E2F1 E2F1 AcetylCoA->E2F1 Regulates SLC7A11_GPX4 SLC7A11 & GPX4 E2F1->SLC7A11_GPX4 Upregulates Lipid_ROS Lipid ROS Accumulation SLC7A11_GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: Proposed signaling pathway of this compound inducing ferroptosis.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated significant anti-cancer activity in various in vitro models of breast cancer brain metastasis.

AssayCell LineEffect of this compoundReference
Cell ViabilityMDA-MB-231BR, 4T1BRSignificant increase in cell death (propidium iodide staining)[1][3]
Colony FormationMDA-MB-231BRSignificant reduction in colony formation[1][2]
Lipid StorageMDA-MB-231BRSignificant reduction in lipid droplet content[1]
Acetyl-CoA LevelsBreast Cancer CellsReduction in acetyl-CoA levels[4]
Ex Vivo Efficacy

The efficacy of this compound was further evaluated in an ex vivo brain slice model, which more closely mimics the tumor microenvironment.

ModelTreatmentOutcomeReference
Ex vivo brain slices with MDA-MB-231BR tumorsThis compound (20 µM) + Radiation (6 Gy)Significant reduction of preformed tumors[3]
In Vivo Efficacy

In vivo studies using an orthotopic mouse model of breast cancer brain metastasis have demonstrated the potent anti-tumor activity of this compound.

Animal ModelTreatmentKey FindingsReference
Immunodeficient mice with intracranial MDA-MB-231BR tumorsThis compound (50 mg/kg, daily)Significantly reduced tumor burden and extended survival[3]
Pharmacokinetic Properties

A key feature of this compound is its ability to cross the blood-brain barrier and its favorable metabolic stability.

ParameterValue/ObservationReference
Metabolic Stability (Human Liver Microsomes)T1/2 > 145 minutes[3]
Blood-Brain Barrier PenetrationDetected at significantly higher levels in the brain compared to another ACSS2 inhibitor (VY-3-135) after intraperitoneal injection (50 mg/kg)[1][3]

Experimental Protocols

Orthotopic Breast Cancer Brain Metastasis Mouse Model

This protocol describes the establishment of an in vivo model to assess the efficacy of therapeutic agents against breast cancer brain metastasis.

Materials:

  • MDA-MB-231BR (brain-trophic) human breast cancer cell line

  • Immunodeficient mice (e.g., Nu/Nu or NSG)

  • Stereotactic injection apparatus

  • Hamilton syringe

  • Anesthetics (e.g., ketamine/xylazine)

  • Bioluminescence imaging system (for luciferase-tagged cells)

Procedure:

  • Culture MDA-MB-231BR cells under standard conditions.

  • Anesthetize the mouse according to approved institutional protocols.

  • Secure the mouse in the stereotactic frame.

  • Create a small burr hole in the skull at the desired coordinates for intracranial injection (e.g., 2 mm lateral to the bregma and 2.5 mm deep to the cortical surface for the striatum).[5]

  • Slowly inject approximately 1 x 105 MDA-MB-231BR cells in a small volume (e.g., 2-5 µL) of sterile PBS into the brain parenchyma.[5]

  • Withdraw the needle slowly and suture the incision.

  • Monitor the mice for tumor growth using bioluminescence imaging.

  • Once tumors are established (e.g., 7 days post-injection), begin treatment with this compound (e.g., 50 mg/kg daily via intraperitoneal injection).[3]

  • Monitor tumor burden and survival over the course of the study.

cluster_Workflow In Vivo Experimental Workflow Start Culture MDA-MB-231BR cells Step1 Anesthetize mouse Start->Step1 Step2 Stereotactic intracranial injection of cells Step1->Step2 Step3 Monitor tumor growth (Bioluminescence) Step2->Step3 Step4 Initiate this compound treatment Step3->Step4 End Monitor tumor burden and survival Step4->End

Caption: Workflow for the in vivo orthotopic mouse model.

Ex Vivo Brain Slice Culture

This protocol allows for the study of tumor growth and drug response in a more physiologically relevant 3D environment.[6][7][8]

Materials:

  • Mouse brain with established breast cancer brain metastases (from the in vivo model)

  • Vibratome or tissue chopper

  • Culture inserts (e.g., Millicell)

  • Culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)

  • Luciferase substrate (if using luciferase-tagged cells)

Procedure:

  • Sacrifice the mouse with the brain tumor and dissect the brain under sterile conditions.

  • Embed the brain in agarose and cut into thin slices (e.g., 250-300 µm) using a vibratome.[9][10]

  • Place the brain slices onto culture inserts in a 6-well plate containing culture medium.[6][7][8]

  • Allow the slices to equilibrate in the incubator.

  • Treat the slices with this compound at the desired concentrations.

  • Monitor tumor growth over time using bioluminescence imaging or fluorescence microscopy.[6][7][8]

Propidium Iodide (PI) Staining for Cell Death Analysis

This protocol is used to quantify the percentage of dead cells in a population following treatment with this compound.[11][12]

Materials:

  • Breast cancer cells (e.g., MDA-MB-231BR)

  • This compound

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed breast cancer cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours).

  • Harvest the cells (including both adherent and floating cells).

  • Wash the cells with cold PBS.

  • Resuspend the cells in a staining buffer containing PI.

  • Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. PI will only enter and stain the DNA of cells with compromised membranes (i.e., dead cells), which will fluoresce red.

  • Quantify the percentage of PI-positive (dead) cells.

Conclusion

This compound is a compelling preclinical candidate for the treatment of breast cancer brain metastasis. Its ability to penetrate the blood-brain barrier and its novel mechanism of action, inducing ferroptosis in cancer cells by inhibiting the critical metabolic enzyme ACSS2, address key challenges in treating this devastating disease. The robust in vitro, ex vivo, and in vivo data, coupled with its favorable pharmacokinetic profile, warrant further investigation and development of this compound as a potential therapeutic agent for patients with brain metastases. This technical guide provides a comprehensive summary of the current knowledge on this compound to facilitate future research and drug development efforts in this critical area of oncology.

References

AD-8007: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and experimental evaluation of AD-8007, a potent and brain-permeable inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). This document is intended for researchers and professionals in the fields of oncology, neuroscience, and drug development.

Core Molecular and Chemical Properties

This compound has been identified as a small molecule inhibitor of ACSS2, a key enzyme in cellular metabolism.[1] Its physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C22H26N2O[2][3][4]
Molecular Weight 334.46 g/mol [2][4]
CAS Number 1497439-74-3[2]

Mechanism of Action: Targeting Metabolic Vulnerabilities in Cancer

This compound exerts its therapeutic effect by inhibiting Acetyl-CoA Synthetase 2 (ACSS2).[1] Under conditions of metabolic stress, such as hypoxia and low nutrient availability frequently found in the tumor microenvironment, cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source for the synthesis of acetyl-CoA.[2][5] This acetyl-CoA is crucial for various cellular processes, including fatty acid synthesis and protein acetylation, which support tumor growth and survival.[5][6] By inhibiting ACSS2, this compound effectively cuts off this alternative nutrient pathway, leading to reduced lipid storage, decreased colony formation, and ultimately, cancer cell death.[1]

The signaling pathway influenced by this compound is centered on the metabolic adaptation of cancer cells. Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 2α (HIF-2α) can be activated, leading to the upregulation of ACSS2.[3] ACSS2 then converts acetate to acetyl-CoA, which fuels lipogenesis and supports cell survival. This compound's inhibition of ACSS2 disrupts this critical survival mechanism.

ACSS2_Signaling_Pathway cluster_stress Tumor Microenvironment cluster_cell Cancer Cell Hypoxia Hypoxia HIF-2α HIF-2α Hypoxia->HIF-2α activates ACSS2_Gene ACSS2 Gene Transcription HIF-2α->ACSS2_Gene upregulates ACSS2 ACSS2 ACSS2_Gene->ACSS2 expresses Acetyl-CoA Acetyl-CoA ACSS2->Acetyl-CoA produces Acetate Acetate Acetate->ACSS2 substrate Lipogenesis_Survival Lipogenesis & Cell Survival Acetyl-CoA->Lipogenesis_Survival fuels This compound This compound This compound->ACSS2 inhibits

Caption: ACSS2 Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following sections detail key experimental protocols used to characterize the efficacy of this compound.

In Vitro Assays

1. Cell Viability and Colony Formation Assays:

  • Objective: To assess the effect of this compound on cancer cell proliferation and survival.

  • Methodology:

    • Breast cancer brain metastasis (BCBM) cells, such as MDA-MB-231BR, are seeded in appropriate culture plates.[1]

    • Cells are treated with varying concentrations of this compound or a vehicle control.

    • For viability, assays such as MTS or CellTiter-Glo are performed at specific time points (e.g., 24, 48, 72 hours) to measure metabolic activity.

    • For colony formation, treated cells are allowed to grow for an extended period (e.g., 10-14 days), after which colonies are fixed, stained with crystal violet, and counted.[1]

2. Lipid Storage Quantification:

  • Objective: To measure the impact of this compound on intracellular lipid accumulation.

  • Methodology:

    • BCBM cells are treated with this compound as described above.

    • Cells are then stained with a lipophilic dye, such as BODIPY 493/503 or Oil Red O.

    • Lipid droplets are visualized and quantified using fluorescence microscopy or spectrophotometry.[7]

3. Acetyl-CoA Level Measurement:

  • Objective: To directly measure the inhibition of ACSS2 activity by quantifying its product, acetyl-CoA.

  • Methodology:

    • Cell lysates from this compound-treated and control cells are prepared.

    • Acetyl-CoA levels are quantified using a commercially available acetyl-CoA assay kit or by liquid chromatography-mass spectrometry (LC-MS).[7]

Ex Vivo and In Vivo Models

1. Ex Vivo Brain Slice Tumor Model:

  • Objective: To evaluate the efficacy of this compound in a more physiologically relevant, three-dimensional tumor microenvironment.

  • Methodology:

    • Organotypic brain slices are prepared from mice.

    • BCBM cells are cultured on the brain slices to form tumors.

    • The tumor-bearing brain slices are then treated with this compound.

    • Tumor growth is monitored over time, often using bioluminescence imaging if the cancer cells are luciferase-tagged.[1]

2. In Vivo Animal Studies:

  • Objective: To assess the anti-tumor activity and brain permeability of this compound in a living organism.

  • Methodology:

    • Immunocompromised mice are intracranially injected with BCBM cells.[7]

    • Once tumors are established (monitored via bioluminescence), mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control.[1][7]

    • Tumor burden is monitored throughout the study.[7]

    • To determine brain permeability, blood and brain tissue are collected after administration of this compound, and drug concentrations are measured using LC-MS.[1]

Experimental Workflow for ACSS2 Inhibitor Discovery and Validation

The discovery and validation of this compound followed a structured workflow, beginning with computational screening and culminating in in vivo efficacy studies.

Experimental_Workflow Computational_Screening Computational Screening (Pharmacophore-based) ADME_Prediction ADME Property Prediction Computational_Screening->ADME_Prediction In_Vitro_Binding In Vitro Binding Affinity (e.g., SPR) ADME_Prediction->In_Vitro_Binding In_Vitro_Functional In Vitro Functional Assays (Viability, Colony Formation, Lipid Storage) In_Vitro_Binding->In_Vitro_Functional Ex_Vivo_Model Ex Vivo Brain Slice Tumor Model In_Vitro_Functional->Ex_Vivo_Model In_Vivo_BBB In Vivo Blood-Brain Barrier Permeability Ex_Vivo_Model->In_Vivo_BBB In_Vivo_Efficacy In Vivo Efficacy Studies (Tumor Growth Inhibition) In_Vivo_BBB->In_Vivo_Efficacy

Caption: Workflow for Identification and Validation of this compound.

References

An In-depth Technical Guide to the Discovery and Development of AD-8007: A Novel Brain-Permeant ACSS2 Inhibitor for Breast Cancer Brain Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of AD-8007, a promising therapeutic candidate for breast cancer brain metastasis. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Breast cancer brain metastasis (BCBM) represents a significant clinical challenge with limited therapeutic options, largely due to the blood-brain barrier (BBB) restricting the efficacy of many drugs.[1][2] Tumors in the brain adapt to the nutrient-poor environment by becoming dependent on acetate for survival and growth.[1][2] This metabolic adaptation is mediated by the enzyme Acetyl-CoA synthetase 2 (ACSS2), which converts acetate to acetyl-CoA, a crucial molecule for fatty acid synthesis and protein acetylation in tumor cells.[1][2][3][4] Consequently, ACSS2 has emerged as a critical therapeutic target for tumors in the brain.[1][2][4]

This technical guide details the discovery and development of this compound, a novel, selective, and brain-penetrant ACSS2 inhibitor. This compound was identified through a computational drug discovery pipeline and has demonstrated significant anti-tumor activity in preclinical models of BCBM.[1][2][4][5]

Discovery of this compound

This compound was discovered using a computational pipeline that combined a pharmacophore-based shape screen methodology with ADME (absorption, distribution, metabolism, and excretion) property predictions.[1][2][4] This approach aimed to identify novel, brain-permeable ACSS2 inhibitors from a small molecule library. The screening process identified 30 potential ACSS2 binders, from which two candidates, this compound and AD-5584, were selected for further validation based on their binding affinity, predicted metabolic stability, and their ability to traverse the BBB.[1][2]

Experimental Workflow: From Computation to In Vivo Validation

The discovery and preclinical validation of this compound followed a structured workflow, beginning with computational screening and progressing through a series of in vitro, ex vivo, and in vivo experiments.

experimental_workflow comp_screen Pharmacophore-Based Shape Screen adme_pred ADME Property Predictions comp_screen->adme_pred hit_id Hit Identification (30 compounds) adme_pred->hit_id candidate_sel Candidate Selection (this compound, AD-5584) hit_id->candidate_sel in_vitro In Vitro Assays (Binding, Cell Viability, etc.) candidate_sel->in_vitro ex_vivo Ex Vivo Model (Brain Slice Cultures) in_vitro->ex_vivo bbb_perm BBB Permeability Assessment in_vitro->bbb_perm in_vivo In Vivo Studies (BCBM Mouse Model) ex_vivo->in_vivo

Caption: Experimental workflow for the discovery and validation of this compound.

Mechanism of Action of this compound

This compound functions by selectively inhibiting ACSS2, thereby blocking the conversion of acetate to acetyl-CoA. This disruption of a key metabolic pathway in cancer cells leads to a reduction in lipid synthesis and storage, ultimately inducing cell death.[1][2][5]

Signaling Pathway of ACSS2 Inhibition

The following diagram illustrates the metabolic pathway targeted by this compound. In the nutrient-poor environment of the brain, cancer cells increase their uptake of acetate. ACSS2 utilizes this acetate to produce acetyl-CoA, which is then used for lipid synthesis, promoting tumor growth and survival. This compound inhibits ACSS2, leading to decreased acetyl-CoA and lipid levels, and ultimately, cell death.

signaling_pathway acetate Acetate acss2 ACSS2 acetate->acss2 acetyl_coa Acetyl-CoA acss2->acetyl_coa cell_death Cell Death lipid_synthesis Lipid Synthesis acetyl_coa->lipid_synthesis tumor_growth Tumor Growth & Survival lipid_synthesis->tumor_growth ad_8007 This compound ad_8007->acss2

Caption: Mechanism of action of this compound via ACSS2 inhibition.

Preclinical Development and Efficacy

The preclinical development of this compound has involved a series of in vitro, ex vivo, and in vivo studies to evaluate its efficacy in the context of breast cancer brain metastasis.

In Vitro Studies

Treatment of BCBM cells (MDA-MB-231BR) with this compound resulted in a significant reduction in lipid storage, a decrease in colony formation, and an increase in cell death.[1][2] These effects were comparable to another identified ACSS2 inhibitor, AD-5584.[5]

Ex Vivo Studies

In an orthotopic brain-slice tumor model, treatment with this compound significantly reduced tumor size.[1][2] Furthermore, this compound demonstrated a synergistic effect with radiation in blocking BCBM tumor growth ex vivo.[1][2][5] This is particularly promising as radiation treatment for BCBM often has cytostatic effects.[2][5]

In Vivo Studies

In vivo studies using a mouse model of BCBM have shown that this compound can significantly reduce tumor burden and extend survival.[4][5][6] Following intraperitoneal injections, this compound was detected in the brain, confirming its ability to penetrate the blood-brain barrier.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: Blood-Brain Barrier Permeability

CompoundApparent Permeability Coefficient (Papp)Efflux RatioBrain Penetration
This compoundModerateLowConfirmed in vivo
AD-5584Moderate-Confirmed in vivo

Note: Specific Papp values were not provided in the searched literature but were described as "moderate".[2]

Table 2: In Vivo Efficacy in BCBM Mouse Model

TreatmentEffect on Tumor BurdenEffect on Survival
This compoundSignificant ReductionExtended
Vehicle--

Note: The table reflects the qualitative outcomes reported in the literature.[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further research.

Cell Lines and Culture

The human breast cancer brain metastatic cell line MDA-MB-231BR was used for in vitro and ex vivo studies.[1][2][5] The 4T1BR cell line was also used in some in vitro assays.[5]

In Vitro Assays
  • Colony Formation Assay: BCBM cells were treated with this compound, AD-5584, or a vehicle control to assess the impact on clonogenic survival.[2][5]

  • Lipid Droplet Quantification: The effect of ACSS2 inhibitors on lipid content in MDA-MB-231-BR cells was determined by quantifying lipid droplets.[2]

  • Cell Death Assay: Cell death in response to treatment was measured using propidium iodide (PI) staining.[5]

Ex Vivo Orthotopic Brain-Slice Tumor Model

This model was utilized to assess the effect of this compound on established tumors and its synergy with radiation.[1][2][5]

In Vivo Animal Studies
  • BCBM Mouse Model: Nu/Nu mice were injected with luciferase-tagged MDA-MB-231BR cells to establish brain metastases.[6]

  • Drug Administration: this compound was administered via intraperitoneal injections.[1][2]

  • Tumor Burden Assessment: Tumor growth was monitored using bioluminescent imaging.[6]

  • BBB Permeability Assessment: The presence of this compound and AD-5584 in the brain following systemic administration was confirmed using LC-MS analysis.[2][5]

Conclusion and Future Directions

This compound is a novel, brain-penetrant ACSS2 inhibitor with significant potential as a therapeutic agent for breast cancer brain metastasis.[6] Its discovery was enabled by a predictive computational pipeline, and its efficacy has been demonstrated in a range of preclinical models.[1][2][3] this compound effectively targets the metabolic vulnerability of brain tumors, leading to reduced tumor growth and increased survival in animal models.[4][5][6]

Future research will focus on further optimizing this compound and its analogs to enhance their metabolic stability and potency for clinical relevance.[6] Additionally, studies are planned to investigate the synergy of these new drugs with immunotherapy and radiation in preclinical models, with the aim of turning "cold" tumors "hot" and more susceptible to immune attack.[3] The research team holds a patent for these compounds and is exploring the creation of a startup to further their development.[3]

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with AD-8007

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AD-8007 is a novel, brain-penetrant small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2] ACSS2 is a key enzyme in cellular metabolism, responsible for converting acetate into acetyl-CoA, a vital substrate for lipid synthesis and protein acetylation.[3][4] In certain cancer types, particularly in nutrient-scarce environments like the brain, tumor cells become highly dependent on ACSS2 for survival and growth.[3] this compound has demonstrated significant anti-cancer activity in in vitro models of breast cancer brain metastasis (BCBM) by targeting this metabolic vulnerability.[1][3][5] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action & Signaling Pathway

This compound specifically targets and inhibits the enzymatic activity of ACSS2. This inhibition blocks the conversion of acetate to acetyl-CoA. The resulting depletion of the acetyl-CoA pool leads to a reduction in lipid synthesis and storage, which are critical for the formation of new cell membranes and as an energy source for cancer cells.[1][6] Ultimately, this metabolic stress induces cell death in cancer cells that are dependent on ACSS2.[1][7] Recent findings suggest that this cell death may occur through a process known as ferroptosis, which involves iron-dependent lipid peroxidation.[7]

AD8007_Pathway cluster_cell Cancer Cell Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 substrate AcetylCoA Acetyl-CoA ACSS2->AcetylCoA conversion Lipid_Synthesis Fatty Acid Synthesis AcetylCoA->Lipid_Synthesis Cell_Growth Tumor Growth & Survival AcetylCoA->Cell_Growth supports Lipid_Droplets Lipid Droplets Lipid_Synthesis->Lipid_Droplets storage Lipid_Synthesis->Cell_Growth supports Cell_Death Cell Death (Ferroptosis) AD8007 This compound AD8007->ACSS2 inhibits AD8007->Cell_Death induces

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from in vitro and ex vivo studies.

ParameterAssayCell Line / SystemResultReference
Metabolic Stability Human Liver Microsomes (HLM)-T1/2 of >145 min[8]
BBB Permeability MDR1-MDCK cell assay-Moderate permeability, low efflux ratio[1][6][8]
Ex vivo Efficacy Ex vivo brain-slice tumor modelMDA-MB-231BRSignificant tumor reduction at 100 µM[1]
Synergy with Radiation Ex vivo brain-slice tumor modelMDA-MB-231BRCombination with 6 Gy radiation significantly reduced tumor growth at a suboptimal dose of 20 µM[1][6]

Experimental Protocols

ACSS2 Biochemical Inhibition Assay

This protocol is for determining the direct inhibitory effect of this compound on ACSS2 enzyme activity.

Principle: This assay measures the conversion of ATP to AMP, a byproduct of the ACSS2-mediated reaction. The amount of AMP produced is inversely proportional to the inhibitory activity of the compound. A fluorescence polarization (FP)-based assay kit like the TranScreener® AMP²/GMP² Assay is suitable for this purpose.[6]

Materials:

  • Recombinant human ACSS2 enzyme

  • This compound compound

  • TranScreener® AMP²/GMP² FP Assay Kit (or equivalent)

  • Assay Buffer: 30 mM HEPES (pH 7.4), 140 mM NaCl, 2 mM MgCl₂, 5 mM sodium acetate, 2 mM DTT, 0.005% Brij35[4]

  • ATP and Coenzyme A

  • 384-well, low-volume, opaque plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO.

  • Assay Plate Preparation: Transfer a small volume (e.g., 100 nL) of the diluted compound solutions to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add ACSS2 enzyme (e.g., final concentration of 3 nM) diluted in assay buffer to each well.[4]

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of ATP and Coenzyme A to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Detection: Add the TranScreener® detection mix (containing AMP² antibody and tracer) to each well.

  • Final Incubation: Incubate for another 60 minutes at room temperature.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

  • Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control and determine the IC₅₀ value.

ACSS2_Assay_Workflow Start Start: Prepare This compound Dilutions Dispense Dispense Compound to 384-well Plate Start->Dispense Add_Enzyme Add ACSS2 Enzyme & Substrates (ATP, CoA) Dispense->Add_Enzyme Incubate_Reaction Incubate at RT Add_Enzyme->Incubate_Reaction Add_Detection Add FP Detection Reagent Incubate_Reaction->Add_Detection Incubate_Detection Incubate at RT Add_Detection->Incubate_Detection Read_FP Read Fluorescence Polarization Incubate_Detection->Read_FP Analyze Analyze Data (Calculate IC50) Read_FP->Analyze

Caption: Workflow for the ACSS2 biochemical assay.

Cell Viability and Colony Formation Assay

This protocol assesses the long-term effect of this compound on the survival and proliferative capacity of cancer cells.

Principle: A colony formation assay measures the ability of a single cell to grow into a colony. A reduction in the number or size of colonies indicates a cytotoxic or cytostatic effect of the compound.

Materials:

  • Breast cancer brain metastatic cell line (e.g., MDA-MB-231BR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound dissolved in the culture medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Change the medium with fresh compound every 2-3 days.

  • Fixation: After the incubation period, wash the colonies with PBS and fix them with 100% methanol for 15 minutes.

  • Staining: Remove the methanol and stain the colonies with Crystal Violet solution for 20 minutes at room temperature.

  • Washing and Drying: Gently wash the wells with water to remove excess stain and let the plates air dry.

  • Quantification: Scan or photograph the plates. Count the number of colonies (typically defined as >50 cells) in each well. The stained area can also be quantified using software like ImageJ after dissolving the stain in a solvent (e.g., 10% acetic acid).

  • Analysis: Normalize the colony count of treated wells to the vehicle control to determine the percent inhibition of colony formation.

Cell Death Assay using Propidium Iodide (PI) Staining

This protocol quantifies the percentage of dead cells in a population following treatment with this compound.

Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It can, however, enter dead cells that have a compromised membrane integrity, where it binds to DNA and fluoresces red. The percentage of PI-positive cells can be quantified using flow cytometry.

Materials:

  • MDA-MB-231BR cells

  • Complete cell culture medium

  • This compound

  • Propidium Iodide (PI) staining solution

  • PBS

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 48-72 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine them with the supernatant containing floating cells.

  • Washing: Wash the cells with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in a binding buffer or PBS containing PI at a final concentration of 1-2 µg/mL.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells on a flow cytometer. Excite the PI at 488 nm and detect the emission at ~617 nm.

  • Analysis: Gate the cell population based on forward and side scatter to exclude debris. Quantify the percentage of PI-positive (dead) cells in the total cell population for each treatment condition. Studies have shown that this compound significantly increases the percentage of PI-positive cells compared to control treatments.[6]

Cell_Death_Assay_Workflow Start Seed & Treat Cells with this compound Harvest Harvest Adherent & Floating Cells Start->Harvest Wash Wash Cells with PBS Harvest->Wash Stain Stain with Propidium Iodide Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify % of PI-Positive Cells Analyze->Quantify

Caption: Workflow for cell death analysis via PI staining.

Lipid Droplet Quantification Assay

This protocol is used to measure the impact of this compound on intracellular lipid storage.

Principle: Lipid droplets can be visualized and quantified using lipophilic fluorescent dyes such as BODIPY 493/503 or Oil Red O. A reduction in fluorescence intensity or stained area indicates a decrease in lipid storage.

Materials:

  • MDA-MB-231BR cells

  • This compound

  • BODIPY 493/503 dye or Oil Red O stain

  • Formaldehyde or paraformaldehyde for fixation

  • DAPI for nuclear counterstaining (optional)

  • Fluorescence microscope or high-content imager

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips or in imaging-compatible plates. After adherence, treat with this compound for 24-48 hours.

  • Fixation: Wash the cells with PBS and fix with 4% formaldehyde for 15 minutes.

  • Staining:

    • For BODIPY: Wash the fixed cells and incubate with a working solution of BODIPY 493/503 (e.g., 1 µg/mL) for 15-30 minutes.

    • For Oil Red O: Incubate fixed cells with Oil Red O working solution for 30 minutes.

  • Washing: Wash the cells several times with PBS to remove excess dye.

  • Counterstaining (Optional): Stain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips or image the plate using a fluorescence microscope. Capture images of the lipid droplets (green for BODIPY) and nuclei (blue for DAPI).

  • Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the total fluorescence intensity or the area of lipid droplets per cell. Normalize the results to the cell number (using the DAPI count). This compound has been shown to significantly reduce lipid droplet content in MDA-MB-231BR cells.[1][6]

References

Application Notes and Protocols for AD-8007 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD-8007 is a novel, selective, and brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2] ACSS2 is a critical enzyme for the growth and survival of tumors, particularly in the nutrient-scarce microenvironment of the brain, where it facilitates the use of acetate as a carbon source for lipid synthesis and energy production.[3][4] By targeting ACSS2, this compound disrupts cancer cell metabolism, leading to reduced tumor growth and increased cell death.[1][5] These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models of breast cancer brain metastasis (BCBM), including detailed protocols for its administration and efficacy assessment.

Mechanism of Action and Signaling Pathway

This compound specifically binds to and inhibits ACSS2, blocking the conversion of acetate to acetyl-CoA.[1][5] Acetyl-CoA is a vital metabolite for numerous cellular processes, including the synthesis of fatty acids, which are essential for membrane production in rapidly proliferating cancer cells.[6] The inhibition of ACSS2 leads to a depletion of the cytosolic acetyl-CoA pool, which in turn reduces the levels of key lipogenic enzymes such as Fatty Acid Synthase (FASN).[1] This disruption of lipid metabolism ultimately induces a form of cell death known as ferroptosis, characterized by iron-dependent accumulation of lipid peroxides.[7]

AD8007_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Enters Cell AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Catalyzes FASN FASN AcetylCoA->FASN Lipid_Synthesis Lipid Synthesis FASN->Lipid_Synthesis Ferroptosis Ferroptosis Lipid_Synthesis->Ferroptosis Disruption leads to AD8007 This compound AD8007->ACSS2 Inhibits Experimental_Workflow cluster_setup Phase 1: Tumor Implantation cluster_treatment Phase 2: Treatment and Monitoring cluster_analysis Phase 3: Endpoint Analysis Cell_Culture 1. Culture MDA-MB-231BR -Luciferase cells Intracranial_Injection 2. Intracranially inject cells into immunodeficient mice Cell_Culture->Intracranial_Injection Tumor_Formation 3. Allow tumor formation (7 days) Intracranial_Injection->Tumor_Formation Randomization 4. Randomize mice into treatment and vehicle groups Tumor_Formation->Randomization Treatment 5. Daily IP injection of This compound (50 mg/kg) or vehicle Randomization->Treatment Monitoring 6. Monitor tumor burden (IVIS) and body weight regularly Treatment->Monitoring Euthanasia 7. Euthanize mice at endpoint (e.g., 3 weeks or humane endpoint) Monitoring->Euthanasia Tumor_Extraction 8. Extract brains/tumors Euthanasia->Tumor_Extraction Survival_Analysis 10. Survival analysis Euthanasia->Survival_Analysis Histology 9. Histological analysis (H&E, Ki67, FASN) Tumor_Extraction->Histology

References

Application Notes and Protocols for AD-8007 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of AD-8007 stock solutions in dimethyl sulfoxide (DMSO). This compound is a potent and brain-permeable inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a critical enzyme in the metabolic pathways of cancer cells, particularly in the context of breast cancer brain metastasis.[1][2][3][4] By inhibiting ACSS2, this compound disrupts the conversion of acetate to acetyl-CoA, a vital molecule for lipid synthesis and energy production, thereby impeding tumor growth and survival.[2][5][6][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Molecular Formula C₂₂H₂₆N₂O[1][8]
Molecular Weight 334.45 g/mol [1][8]
CAS Number 1497439-74-3[1]
Appearance White to off-white solid[1]
Solubility in DMSO 16.67 mg/mL (49.84 mM)[1][8][9][10]
Storage (Powder) -20°C for up to 3 years[1]
Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[1]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is critical to use fresh, anhydrous DMSO to ensure optimal solubility.[1][9][10]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Water bath or heat block set to 60°C

Procedure:

  • Weighing the Compound: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Based on the molecular weight of 334.45 g/mol , calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound, add 299.00 µL of DMSO.

  • Dissolution:

    • Vortex the tube for 1-2 minutes to initially mix the powder and solvent.

    • Place the tube in an ultrasonic bath for 10-15 minutes to aid dissolution.

    • If the compound is not fully dissolved, warm the solution in a 60°C water bath or heat block for 5-10 minutes.[1][8][9][10] Intermittently vortex the tube during warming.

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Calculation for Stock Solution Preparation:

Desired ConcentrationMass of this compoundVolume of DMSO to Add
1 mM1 mg2.9900 mL
5 mM1 mg0.5980 mL
10 mM1 mg0.2990 mL
50 mM1 mg0.0598 mL

Note: The solubility limit in DMSO is approximately 49.84 mM. Do not attempt to prepare stock solutions at concentrations exceeding this limit.

This compound Mechanism of Action and Signaling Pathway

This compound functions by inhibiting ACSS2, which is crucial for cancer cells, especially those in the nutrient-scarce environment of the brain, to utilize acetate for the synthesis of acetyl-CoA.[3][6][7] This reduction in acetyl-CoA levels leads to decreased lipid synthesis and can induce a form of cell death known as ferroptosis.[2][5]

AD8007_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Enters Cell AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Catalyzes Conversion Cell_Death Cell Death (Ferroptosis) ACSS2->Cell_Death ACSS2->Cell_Death Leads to Lipid_Synthesis Lipid Synthesis AcetylCoA->Lipid_Synthesis Tumor_Growth Tumor Growth & Survival Lipid_Synthesis->Tumor_Growth AD8007 This compound AD8007->ACSS2 Inhibits

Caption: this compound inhibits ACSS2, blocking the conversion of acetate to acetyl-CoA.

Experimental Workflow for In Vitro Cell-Based Assays

The following diagram outlines a typical workflow for utilizing the prepared this compound stock solution in cell-based assays to evaluate its efficacy.

experimental_workflow prep_stock Prepare this compound Stock Solution (10 mM in DMSO) dilute_drug Prepare Working Concentrations of this compound in Culture Medium prep_stock->dilute_drug cell_culture Culture Breast Cancer Metastatic Cells (e.g., MDA-MB-231BR) treat_cells Treat Cells with this compound (e.g., 20 µM, 100 µM) and Controls cell_culture->treat_cells dilute_drug->treat_cells incubation Incubate for a Defined Period (e.g., 6 days) treat_cells->incubation assays Perform Downstream Assays: - Cell Viability (e.g., PI Staining) - Colony Formation Assay - Lipid Droplet Staining incubation->assays analysis Data Analysis and Interpretation assays->analysis

Caption: A generalized workflow for in vitro testing of this compound.

In Vivo Experimental Considerations

For in vivo studies, this compound has been administered to mice via intraperitoneal injection.[2] A typical dosage used in studies with breast cancer brain metastasis models was 50 mg/kg daily.[2] The formulation for in vivo administration may require a different vehicle than pure DMSO. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[11] Researchers should perform pilot studies to determine the optimal vehicle and dosage for their specific animal model and experimental goals.

Disclaimer: this compound is for research use only and has not been approved for medical applications.[8] All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.

References

Application Notes and Protocols for AD-8007 Administration in Intracranial Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD-8007 is a novel, brain-penetrant small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2][3][4] ACSS2 is a key metabolic enzyme responsible for converting acetate into acetyl-CoA, a vital substrate for lipid synthesis and histone acetylation.[3][5][6] In the nutrient-deprived microenvironment of the brain, many intracranial tumors, including glioblastoma and brain metastases, exhibit a heightened dependence on acetate metabolism for survival and proliferation.[5][6][7] This metabolic vulnerability presents a promising therapeutic window. By inhibiting ACSS2, this compound effectively disrupts the supply of acetyl-CoA, leading to reduced lipid storage, induction of cell death, and suppression of tumor growth in preclinical models of intracranial tumors.[1][2][6][8] These application notes provide a comprehensive overview of the administration of this compound in various intracranial tumor models, including detailed experimental protocols and a summary of key preclinical findings.

Data Presentation

In Vitro Efficacy of this compound
Cell LineTumor TypeAssayEndpointResult
MDA-MB-231BRBreast Cancer Brain MetastasisColony FormationReduced colony survivalSignificant reduction
MDA-MB-231BRBreast Cancer Brain MetastasisCell ViabilityIncreased cell deathSignificant increase
MDA-MB-231BRBreast Cancer Brain MetastasisLipid StorageReduced lipid dropletsSignificant reduction
4T1BRBreast Cancer Brain MetastasisCell ViabilityIncreased cell deathSignificant increase
Ex Vivo Efficacy of this compound in Brain Slice Models
Tumor ModelTreatmentConcentrationEndpointResult
MDA-MB-231BRThis compound20 µM (suboptimal)Tumor GrowthLittle effect
MDA-MB-231BRThis compound + Radiation (6 Gy)20 µMTumor GrowthSignificant reduction
In Vivo Efficacy of this compound in an Orthotopic Breast Cancer Brain Metastasis Model
Animal ModelTreatmentDosageAdministration RouteEndpointResult
Immunodeficient MiceThis compound50 mg/kg (daily)IntraperitonealTumor BurdenSignificant reduction
Immunodeficient MiceThis compound50 mg/kg (daily)IntraperitonealSurvivalSignificantly extended

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of ACSS2. In the context of glioblastoma and other brain tumors, this inhibition disrupts a critical metabolic pathway. Under conditions of metabolic stress, such as glucose deprivation, AMP-activated protein kinase (AMPK) is activated and phosphorylates ACSS2.[9] This phosphorylation promotes the translocation of ACSS2 to the nucleus, where it plays a role in histone acetylation and the expression of genes involved in lysosomal biogenesis and autophagy, processes crucial for tumor cell survival.[9] Furthermore, the O-GlcNAc transferase (OGT)/CDK5 signaling axis has been shown to regulate ACSS2 stability in glioblastoma.[1] OGT-mediated activity leads to CDK5-dependent phosphorylation of ACSS2, which in turn reduces its degradation and promotes tumor growth.[1] By inhibiting ACSS2, this compound disrupts these survival pathways.

ACSS2_Signaling_Pathway ACSS2 Signaling Pathway in Intracranial Tumors cluster_stress Metabolic Stress cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effects Glucose Deprivation Glucose Deprivation AMPK AMPK Glucose Deprivation->AMPK activates ACSS2 ACSS2 AMPK->ACSS2 phosphorylates OGT OGT CDK5 CDK5 OGT->CDK5 activates CDK5->ACSS2 phosphorylates (stabilizes) Acetyl-CoA Acetyl-CoA ACSS2->Acetyl-CoA produces This compound This compound This compound->ACSS2 inhibits Lipid Synthesis Lipid Synthesis Acetyl-CoA->Lipid Synthesis Histone Acetylation Histone Acetylation Acetyl-CoA->Histone Acetylation Tumor Growth & Survival Tumor Growth & Survival Lipid Synthesis->Tumor Growth & Survival Histone Acetylation->Tumor Growth & Survival

Caption: ACSS2 Signaling Pathway in Intracranial Tumors.

Experimental Protocols

In Vivo Administration of this compound in an Orthotopic Intracranial Tumor Model

This protocol describes the administration of this compound to immunodeficient mice bearing orthotopic intracranial tumors, such as those derived from MDA-MB-231BR cells.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, PEG300, Tween 80, and saline)

  • Sterile syringes and needles (27-gauge)

  • Immunodeficient mice (e.g., Nu/Nu)

  • Intracranial tumor cells (e.g., luciferase-tagged MDA-MB-231BR)

  • Anesthesia (e.g., isoflurane)

  • Bioluminescence imaging system

  • D-luciferin

Procedure:

  • Tumor Cell Implantation:

    • Culture and harvest intracranial tumor cells.

    • Anesthetize the mice.

    • Using a stereotactic frame, intracranially inject the tumor cells (e.g., 1 x 10^5 cells in 5 µL PBS) into the desired brain region (e.g., the striatum).[10][11]

    • Allow tumors to establish for a set period (e.g., 7 days).[12]

  • This compound Formulation:

    • Prepare the this compound solution in the chosen vehicle. The exact formulation may require optimization for solubility and stability. A common vehicle formulation for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • This compound Administration:

    • On day 7 post-tumor implantation, begin daily administration of this compound.

    • Administer this compound via intraperitoneal (IP) injection at a dosage of 50 mg/kg.[12]

    • Administer the vehicle solution to the control group.

  • Tumor Growth Monitoring:

    • Monitor tumor burden regularly (e.g., weekly) using bioluminescence imaging.

    • Inject mice with D-luciferin (e.g., 150 mg/kg) and image after a set time (e.g., 10 minutes).

    • Quantify the bioluminescent signal to assess tumor growth.

  • Endpoint:

    • Continue treatment for a predetermined period (e.g., 3 weeks) or until a humane endpoint is reached.[12]

    • Monitor animal weight and overall health daily.

    • At the end of the study, euthanize the mice and collect brain tissue for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67).

InVivo_Workflow In Vivo this compound Administration Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Tumor Cell Culture Tumor Cell Culture Intracranial Injection Intracranial Injection Tumor Cell Culture->Intracranial Injection Tumor Establishment (7 days) Tumor Establishment (7 days) Intracranial Injection->Tumor Establishment (7 days) Daily IP Injection (50 mg/kg) Daily IP Injection (50 mg/kg) Tumor Establishment (7 days)->Daily IP Injection (50 mg/kg) Vehicle Control Vehicle Control Tumor Establishment (7 days)->Vehicle Control This compound Formulation This compound Formulation This compound Formulation->Daily IP Injection (50 mg/kg) Weekly Bioluminescence Imaging Weekly Bioluminescence Imaging Daily IP Injection (50 mg/kg)->Weekly Bioluminescence Imaging Vehicle Control->Weekly Bioluminescence Imaging Monitor Animal Health Monitor Animal Health Weekly Bioluminescence Imaging->Monitor Animal Health Endpoint Analysis (Histology, etc.) Endpoint Analysis (Histology, etc.) Monitor Animal Health->Endpoint Analysis (Histology, etc.)

Caption: In Vivo this compound Administration Workflow.

Ex Vivo Brain Slice Culture with this compound Treatment

This protocol details the culture of brain slices containing intracranial tumors and their subsequent treatment with this compound.

Materials:

  • Mice with established intracranial tumors

  • Vibratome or tissue chopper

  • Culture medium (e.g., DMEM/F12 with supplements)

  • Cell culture inserts (0.4 µm pore size)

  • Six-well plates

  • This compound

  • DMSO (for dissolving this compound)

  • Microscope with imaging capabilities

Procedure:

  • Brain Slice Preparation:

    • Euthanize the mouse with the intracranial tumor.

    • Rapidly dissect the brain and place it in ice-cold, sterile slicing solution (e.g., artificial cerebrospinal fluid).

    • Cut the brain into coronal slices of a desired thickness (e.g., 250-300 µm) using a vibratome.

  • Brain Slice Culture:

    • Place the brain slices onto cell culture inserts in six-well plates containing culture medium.

    • Ensure the medium reaches the bottom of the insert but does not cover the top of the slice.

    • Incubate the slices at 37°C in a humidified incubator with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in the culture medium to the desired final concentration (e.g., 20 µM).

    • Add the this compound-containing medium to the wells, ensuring the slices are exposed to the drug.

    • Treat a control set of slices with vehicle (DMSO) containing medium.

  • Monitoring and Analysis:

    • Monitor tumor growth within the brain slices over time using microscopy. If using fluorescently labeled tumor cells, fluorescent imaging can be employed.

    • At the end of the experiment, slices can be fixed and processed for histology or immunohistochemistry to assess cell death and proliferation.

ExVivo_Workflow Ex Vivo Brain Slice Workflow cluster_prep Slice Preparation cluster_culture Culture & Treatment cluster_analysis Analysis Euthanize Tumor-Bearing Mouse Euthanize Tumor-Bearing Mouse Brain Dissection Brain Dissection Euthanize Tumor-Bearing Mouse->Brain Dissection Vibratome Slicing (250-300 µm) Vibratome Slicing (250-300 µm) Brain Dissection->Vibratome Slicing (250-300 µm) Place Slices on Inserts Place Slices on Inserts Vibratome Slicing (250-300 µm)->Place Slices on Inserts Incubate (37°C, 5% CO2) Incubate (37°C, 5% CO2) Place Slices on Inserts->Incubate (37°C, 5% CO2) This compound Treatment This compound Treatment Incubate (37°C, 5% CO2)->this compound Treatment Vehicle Control Vehicle Control Incubate (37°C, 5% CO2)->Vehicle Control Microscopic Monitoring Microscopic Monitoring This compound Treatment->Microscopic Monitoring Vehicle Control->Microscopic Monitoring Endpoint Histology/IHC Endpoint Histology/IHC Microscopic Monitoring->Endpoint Histology/IHC

Caption: Ex Vivo Brain Slice Workflow.

Conclusion

This compound represents a promising therapeutic agent for the treatment of intracranial tumors due to its ability to penetrate the blood-brain barrier and target a key metabolic vulnerability of cancer cells within the brain. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in relevant in vivo and ex vivo models. Further investigation into the efficacy of this compound in a broader range of primary brain tumors, such as glioblastoma, is warranted.

References

Application Notes and Protocols for AD-8007 in MDA-MB-231BR Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD-8007 is a novel, brain-penetrant small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2][3] This enzyme plays a critical role in the metabolic adaptation of cancer cells, particularly in the nutrient-scarce microenvironment of the brain.[3] MDA-MB-231BR is a triple-negative breast cancer (TNBC) cell line that has been selected for its high propensity to metastasize to the brain, making it a clinically relevant model for studying breast cancer brain metastasis (BCBM).[][5] These application notes provide detailed protocols for utilizing this compound to study its effects on MDA-MB-231BR cells, focusing on cell viability, colony formation, and lipid metabolism.

Mechanism of Action

Tumor cells in the brain rely on the conversion of acetate to acetyl-CoA by ACSS2 to fuel fatty acid synthesis and protein acetylation for their growth and survival.[2][3][6] this compound specifically inhibits ACSS2, thereby depleting the cancer cells of a crucial energy source.[7][8] This leads to a reduction in lipid storage, decreased colony formation, and ultimately, induction of cell death in BCBM cells.[2][3][9] The inhibition of ACSS2 by this compound effectively "starves" the tumor cells in the brain.[7][8] Recent studies also suggest that ACSS2 inhibition can induce a form of cell death known as ferroptosis.[8]

Data Presentation

The following tables summarize the quantitative effects of this compound on MDA-MB-231BR cells as reported in preclinical studies.

Table 1: Effect of this compound on MDA-MB-231BR Cell Viability and Colony Formation

ExperimentTreatmentConcentrationDurationResultReference
Cell Death (Propidium Iodide Staining)This compound100 µM48 hoursSignificant increase in cell death[2][10]
Clonogenic Cell SurvivalThis compound100 µM48 hoursSignificant reduction in colony formation[11]

Table 2: Effect of this compound on Cellular Metabolism in MDA-MB-231BR Cells

ExperimentTreatmentConcentrationDurationResultReference
Acetyl-CoA LevelsThis compound100 µM48 hoursSignificant reduction in acetyl-CoA levels[2][12]
Lipid Droplet Content (BODIPY Staining)This compoundNot Specified48 hoursSignificant reduction in lipid droplet content[12][13]

Signaling Pathway

The OGT/CDK5/ACSS2 signaling axis is a key pathway in breast cancer brain metastasis. O-GlcNAc transferase (OGT) regulates the activity of Cyclin-Dependent Kinase 5 (CDK5), which in turn phosphorylates and activates ACSS2. This activated ACSS2 then converts acetate to acetyl-CoA, promoting lipid synthesis and tumor growth. This compound acts by directly inhibiting ACSS2, thereby disrupting this critical metabolic pathway.[1][2][6][10]

OGT_CDK5_ACSS2_Pathway OGT OGT CDK5 CDK5 OGT->CDK5 Activates ACSS2 ACSS2 CDK5->ACSS2 Phosphorylates & Activates AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Converts Acetate Acetate Acetate->ACSS2 Lipid_Synthesis Lipid Synthesis & Tumor Growth AcetylCoA->Lipid_Synthesis AD8007 This compound AD8007->ACSS2 Inhibits

OGT/CDK5/ACSS2 Signaling Pathway in BCBM.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in MDA-MB-231BR cells.

Experimental Workflow

Experimental_Workflow start Start culture 1. MDA-MB-231BR Cell Culture start->culture treat 2. Treatment with this compound culture->treat assay 3. Perform Assays treat->assay viability Cell Viability Assay (Propidium Iodide) assay->viability colony Clonogenic Assay assay->colony lipid Lipid Droplet Staining (BODIPY) assay->lipid analyze 4. Data Analysis viability->analyze colony->analyze lipid->analyze end End analyze->end

General workflow for testing this compound on MDA-MB-231BR cells.
MDA-MB-231BR Cell Culture

Materials:

  • MDA-MB-231BR cell line

  • Leibovitz's L-15 Medium[7][14]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • Incubator (37°C, 0% CO2, as L-15 is formulated for a CO2-free environment)[8]

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing Leibovitz's L-15 medium with 10% FBS and 1% Pen-Strep.[5][14]

  • Cell Thawing: Thaw a cryovial of MDA-MB-231BR cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.[14]

  • Cell Seeding: Plate the cells in a T-75 flask and incubate at 37°C in a non-CO2 incubator.

  • Cell Maintenance: Change the medium every 2-3 days.[14]

  • Passaging: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for subculturing at a ratio of 1:2 to 1:4.[14]

Cell Viability Assay (Propidium Iodide Staining)

Materials:

  • MDA-MB-231BR cells

  • This compound

  • 6-well plates

  • Propidium Iodide (PI) staining solution

  • Flow Cytometer

  • FACS tubes

Protocol:

  • Cell Seeding: Seed MDA-MB-231BR cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of flow cytometry staining buffer. Add 5-10 µL of PI staining solution to each sample just prior to analysis.

  • Flow Cytometry: Analyze the samples on a flow cytometer. PI-positive cells are considered non-viable.

Clonogenic Assay

Materials:

  • MDA-MB-231BR cells

  • This compound

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Cell Seeding: Seed a low number of MDA-MB-231BR cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.[15]

  • Treatment: Treat the cells with this compound at various concentrations for 48 hours.

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete growth medium. Incubate for 10-14 days, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix with 100% methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

  • Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells).

Lipid Droplet Staining (BODIPY 493/503)

Materials:

  • MDA-MB-231BR cells

  • This compound

  • Coverslips in 24-well plates

  • BODIPY 493/503 stock solution (in DMSO)

  • Paraformaldehyde (PFA)

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed MDA-MB-231BR cells on coverslips in 24-well plates.

  • Treatment: Treat the cells with this compound for 48 hours.

  • Staining:

    • Prepare a 2 µM BODIPY 493/503 staining solution in PBS.[16]

    • Wash the cells once with PBS.

    • Incubate the cells with the BODIPY staining solution for 15 minutes at 37°C in the dark.[16]

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 20-30 minutes at room temperature.[16][17]

  • Counterstaining: Wash the cells with PBS and stain with DAPI for 5 minutes to visualize the nuclei.

  • Imaging: Mount the coverslips on microscope slides and visualize the lipid droplets (green fluorescence) and nuclei (blue fluorescence) using a fluorescence microscope.

Conclusion

This compound presents a promising therapeutic agent for the treatment of breast cancer brain metastasis by targeting the metabolic vulnerability of cancer cells within the brain microenvironment. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular and molecular effects of this compound on MDA-MB-231BR cells, thereby facilitating further drug development and a deeper understanding of BCBM biology.

References

Application Notes and Protocols for AD-8007 in 4T1BR Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD-8007 is a novel, brain-penetrant small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2][3] In the nutrient-poor microenvironment of the brain, metastatic breast cancer cells, such as the 4T1BR cell line, exhibit a heightened dependence on acetate as a carbon source.[4][5] ACSS2 plays a pivotal role in converting this acetate into acetyl-CoA, a crucial molecule for cellular metabolism, including fatty acid synthesis and histone acetylation.[6] By inhibiting ACSS2, this compound effectively disrupts these metabolic pathways, leading to reduced tumor growth and survival.[7][8] These application notes provide a comprehensive overview of the use of this compound in 4T1BR breast cancer brain metastasis (BCBM) cells, including its mechanism of action, effects on cellular processes, and detailed protocols for key in vitro experiments.

Mechanism of Action

This compound functions by specifically binding to and inhibiting the enzymatic activity of ACSS2. This action blocks the conversion of acetate to acetyl-CoA within the cancer cells.[6] The subsequent depletion of the acetyl-CoA pool has several downstream effects that contribute to the anti-cancer activity of this compound in 4T1BR cells. These effects include the inhibition of fatty acid synthesis, leading to a reduction in lipid storage, and the induction of cell death.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in 4T1BR cells and a general experimental workflow for its evaluation.

AD8007_Signaling_Pathway cluster_extracellular Extracellular cluster_cell 4T1BR Cell Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 enters cell AD8007 This compound AD8007->ACSS2 inhibits CellDeath Cell Death AD8007->CellDeath induces AcetylCoA Acetyl-CoA ACSS2->AcetylCoA converts FattyAcid Fatty Acid Synthesis (Lipid Droplets) AcetylCoA->FattyAcid

Caption: Proposed signaling pathway of this compound in 4T1BR breast cancer cells.

Experimental_Workflow Start 4T1BR Cell Culture Treatment This compound Treatment Start->Treatment Viability Cell Viability Assay (e.g., MTT/CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Propidium Iodide Staining) Treatment->Apoptosis Colony Colony Formation Assay Treatment->Colony Metabolism Metabolic Assays (Acetyl-CoA Levels) Treatment->Metabolism Data Data Analysis Viability->Data Apoptosis->Data Colony->Data Metabolism->Data

Caption: General experimental workflow for evaluating this compound in 4T1BR cells.

Data Presentation

The following tables summarize the observed effects of this compound on 4T1BR and other breast cancer brain metastatic cells based on available research.

Parameter Cell Line Treatment Observed Effect Reference
Cell Death4T1BRThis compoundSignificant increase in cell death[1]
Acetyl-CoA Levels4T1BRThis compoundSignificant reduction[1]
Tumor Growth (Ex vivo)4T1BRThis compoundSignificant reduction[1]
Tumor Burden (In vivo)4T1BRThis compoundSignificant reduction[1]
Survival (In vivo)4T1BRThis compoundExtended survival[1]
Synergy with Radiation (Ex vivo)4T1BRThis compound (20 µM) + 6 Gy RadiationSignificant blockage of tumor growth[1][9]
Assay Cell Line Treatment Key Findings Reference
Propidium Iodide StainingMDA-MB-231BR100 µM this compound for 48hSignificant increase in PI-positive cells[1]
Colony FormationMDA-MB-231BRThis compoundSignificant reduction in colony formation[4][5]
Lipid Droplet ContentMDA-MB-231BRThis compoundSignificant reduction[1]

Experimental Protocols

Cell Culture
  • Cell Line: 4T1BR (murine breast cancer cell line with tropism for the brain).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Propidium Iodide (PI) Staining for Cell Death Analysis

This protocol is for the analysis of cell death by flow cytometry.

  • Materials:

    • 4T1BR cells

    • This compound

    • Phosphate Buffered Saline (PBS)

    • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

    • RNase A

    • Flow cytometer

  • Procedure:

    • Seed 4T1BR cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) and a vehicle control for a specified time (e.g., 48 hours).

    • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of PBS.

    • Add 5 µL of PI staining solution and 5 µL of RNase A to each sample.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer. PI-positive cells are considered dead or dying.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

  • Materials:

    • 4T1BR cells

    • This compound

    • Complete culture medium

    • 6-well plates

    • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Procedure:

    • Seed a low density of 4T1BR cells (e.g., 500 cells/well) into 6-well plates.

    • Allow the cells to attach for 24 hours.

    • Treat the cells with various concentrations of this compound or a vehicle control. The medium with the compound should be refreshed every 3-4 days.

    • Incubate the plates for 10-14 days, or until visible colonies are formed.

    • Wash the wells with PBS.

    • Fix the colonies with 100% methanol for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells).

Acetyl-CoA Level Measurement
  • Materials:

    • 4T1BR cells

    • This compound

    • Acetyl-CoA Assay Kit (commercially available)

    • Lysis buffer provided with the kit

  • Procedure:

    • Seed 4T1BR cells and treat with this compound as described for other assays.

    • Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the Acetyl-CoA Assay Kit.

    • Perform the assay to determine the concentration of acetyl-CoA in each sample.

    • Normalize the acetyl-CoA levels to the total protein concentration of each lysate.

Conclusion

This compound presents a promising therapeutic strategy for targeting breast cancer brain metastases. Its ability to penetrate the blood-brain barrier and specifically inhibit the metabolic vulnerability of 4T1BR cells highlights its potential for further preclinical and clinical development. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant cellular models.

References

Application Notes and Protocols for Colony Formation Assay with AD-8007

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD-8007 is a novel, brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a key enzyme in cancer cell metabolism.[1][2][3] Tumors, particularly in nutrient-scarce environments like the brain, rely on ACSS2 to convert acetate into acetyl-CoA, a crucial molecule for lipid synthesis and energy production.[3][4][5] By inhibiting ACSS2, this compound effectively disrupts these metabolic pathways, leading to a reduction in lipid storage, inhibition of tumor growth, and induction of cancer cell death.[1][2][3][6][7] The colony formation assay, a well-established in vitro method, is an essential tool to assess the long-term cytotoxic and cytostatic effects of compounds like this compound on the proliferative capacity of cancer cells.[8][9] This document provides detailed protocols for performing a colony formation assay to evaluate the efficacy of this compound.

Mechanism of Action of this compound

This compound specifically targets ACSS2, which is upregulated in various cancers, including breast cancer brain metastases (BCBM), in response to metabolic stress such as hypoxia.[10] This targeted inhibition leads to the depletion of the cellular acetyl-CoA pool, thereby hindering the synthesis of fatty acids necessary for membrane formation and energy storage.[6] Recent studies suggest that the resulting metabolic stress can induce a form of iron-dependent programmed cell death known as ferroptosis.[4][5] The significant reduction in colony formation observed in cancer cells treated with this compound underscores its potential as a therapeutic agent.[1][2][3]

Experimental Protocols

This section details the methodology for a standard two-dimensional (2D) colony formation assay. For an anchorage-independent growth assessment, a soft agar colony formation assay can be adapted.[11]

Materials

  • Cancer cell line of interest (e.g., MDA-MB-231BR for breast cancer brain metastasis)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well tissue culture plates

  • Crystal Violet staining solution (0.5% w/v in methanol)

  • Paraformaldehyde (4% in PBS) or Methanol

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure

  • Cell Seeding:

    • Harvest and count the cells using a hemocytometer.[12]

    • Seed the cells in 6-well or 12-well plates at a low density (e.g., 200-1000 cells/well, to be optimized for each cell line) to ensure the formation of distinct colonies.[8]

    • Allow the cells to attach overnight in a 37°C, 5% CO₂ incubator.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) must be included.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plates for the duration of the experiment, typically 7-14 days, depending on the doubling time of the cell line.[9] The medium with the respective treatments should be refreshed every 2-3 days.

  • Colony Fixation and Staining:

    • After the incubation period, when visible colonies have formed in the control wells, gently wash the wells twice with PBS.

    • Fix the colonies by adding 4% paraformaldehyde or ice-cold methanol to each well and incubating for 15-20 minutes at room temperature.[8]

    • Remove the fixative and wash the wells again with PBS.

    • Stain the colonies by adding crystal violet solution to each well and incubating for 10-30 minutes at room temperature.

    • Carefully remove the crystal violet solution and wash the wells with water until the background is clear.

    • Allow the plates to air dry completely.[8]

  • Colony Counting and Data Analysis:

    • Scan or photograph the plates to document the results.

    • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[9] This can be done manually using a microscope or with automated colony counting software.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (Number of colonies formed after treatment / (Number of cells seeded x PE of control))

    • Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.

Data Presentation

Table 1: Effect of this compound on Colony Formation in MDA-MB-231BR Cells

This compound Concentration (µM)Number of Colonies (Mean ± SD)Plating Efficiency (%)Surviving Fraction
0 (Vehicle Control)152 ± 1230.41.00
1118 ± 923.60.78
576 ± 715.20.50
1031 ± 56.20.20
258 ± 21.60.05
501 ± 10.20.01

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Colony Formation Assay with this compound A 1. Cell Seeding (Low Density) B 2. Overnight Incubation (Cell Attachment) A->B C 3. Treatment (this compound or Vehicle) B->C D 4. Long-Term Incubation (7-14 Days) C->D E 5. Fixation (e.g., Methanol) D->E F 6. Staining (Crystal Violet) E->F G 7. Washing & Drying F->G H 8. Colony Counting & Data Analysis G->H

Caption: Workflow for the this compound colony formation assay.

G cluster_pathway This compound Mechanism of Action Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Ferroptosis Ferroptosis (Cell Death) ACSS2->Ferroptosis Lipid Fatty Acid & Lipid Synthesis AcetylCoA->Lipid Growth Tumor Cell Growth & Proliferation Lipid->Growth AD8007 This compound AD8007->ACSS2 AD8007->Ferroptosis

Caption: this compound inhibits ACSS2, blocking tumor growth.

References

Application Note: Measuring Changes in Lipid Storage with the ACSS2 Inhibitor AD-8007

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular lipid metabolism is a critical area of research in various fields, including oncology, metabolic diseases, and neurodegenerative disorders. Lipid droplets (LDs), once considered inert storage depots for neutral lipids, are now recognized as dynamic organelles involved in signaling, membrane trafficking, and protein quality control. The enzyme Acetyl-CoA Synthetase 2 (ACSS2) plays a pivotal role in cellular metabolism by converting acetate into acetyl-CoA, a fundamental building block for fatty acid synthesis and subsequent lipid droplet formation. In certain pathological states, such as cancer, cells can become heavily reliant on this pathway for survival and proliferation.

AD-8007 is a potent, selective, and brain-penetrant inhibitor of ACSS2.[1][2][3] By blocking the activity of ACSS2, this compound effectively reduces the intracellular pool of acetyl-CoA available for lipogenesis, leading to a measurable decrease in lipid storage.[1][2][3] This makes this compound a valuable research tool for studying the role of acetate metabolism and lipid storage in various biological processes. This application note provides a detailed protocol for treating cancer cells with this compound and quantifying the subsequent changes in lipid droplet content using fluorescent microscopy.

Signaling Pathway of ACSS2 Inhibition by this compound

This compound targets ACSS2, which is responsible for converting acetate to acetyl-CoA in the cytoplasm and nucleus. This pool of acetyl-CoA is a key substrate for Fatty Acid Synthase (FASN), the enzyme that carries out de novo fatty acid synthesis. The newly synthesized fatty acids are then esterified to form neutral lipids like triacylglycerols, which are stored in lipid droplets. By inhibiting ACSS2, this compound depletes the substrate for FASN, thereby reducing fatty acid synthesis and leading to a decrease in the formation and size of lipid droplets.

ACSS2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Acetate_ext Acetate Acetate_int Acetate Acetate_ext->Acetate_int Transport ACSS2 ACSS2 Acetate_int->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Converts FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN FattyAcids Fatty Acids FASN->FattyAcids Synthesizes LD Lipid Droplets FattyAcids->LD Stored in AD8007 This compound AD8007->ACSS2 Inhibits Experimental_Workflow A 1. Cell Culture (MDA-MB-231BR) B 2. Cell Seeding (96-well plate) A->B C 3. This compound Treatment (100 µM, 48h) B->C D 4. Cell Fixation (4% PFA) C->D E 5. Fluorescent Staining (BODIPY & Hoechst) D->E F 6. Imaging (Fluorescence Microscope) E->F G 7. Image Analysis (Quantify LDs per cell) F->G

References

Application Notes and Protocols for Propidium Iodide Staining for Cell Death with AD-8007

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propidium iodide (PI) is a fluorescent intercalating agent that is commonly used to identify dead cells.[1][2][3][4] As a membrane-impermeant dye, PI is excluded from viable cells that possess an intact plasma membrane.[4][5][6] In cells with compromised membranes, a characteristic of late-stage apoptosis and necrosis, PI can enter the cell and bind to DNA by intercalating between the bases, resulting in a significant increase in its fluorescence.[2][4][6] This property makes PI a reliable marker for quantifying cell death in a population.[1][5]

AD-8007 is a novel, selective, and brain-penetrant inhibitor of Acetyl-CoA synthetase 2 (ACSS2).[7][8][9] ACSS2 is a key enzyme in lipid metabolism, converting acetate to acetyl-CoA, which is crucial for fatty acid synthesis and protein acetylation, particularly in the nutrient-poor environment of the brain.[8][9] Inhibition of ACSS2 by this compound has been shown to reduce lipid storage, decrease acetyl-CoA levels, and ultimately induce cell death in breast cancer brain metastasis (BCBM) cells.[7][9] This application note provides detailed protocols for using propidium iodide staining to quantify the cytotoxic effects of this compound.

Data Presentation

While specific quantitative data from dose-response studies with this compound using PI staining were not publicly available in the searched literature, the following table structure is recommended for presenting such data.

Table 1: Effect of this compound on Cell Viability as Measured by Propidium Iodide Staining

Treatment GroupConcentration (µM)Incubation Time (hours)Percentage of PI-Positive Cells (Mean ± SD)
Vehicle Control-24
This compound124
This compound524
This compound1024
Vehicle Control-48
This compound148
This compound548
This compound1048
Positive Control (e.g., Staurosporine)124

Signaling Pathway

The mechanism of this compound-induced cell death involves the inhibition of ACSS2, leading to a disruption of cellular metabolism.

AD8007_Pathway This compound Mechanism of Action AD8007 This compound ACSS2 ACSS2 AD8007->ACSS2 Inhibits AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Catalyzes Acetate Acetate Acetate->ACSS2 Lipid Lipid Droplet Formation AcetylCoA->Lipid CellDeath Cell Death (PI Uptake) Lipid->CellDeath Reduction leads to

Caption: this compound inhibits ACSS2, blocking the conversion of acetate to acetyl-CoA, which reduces lipid droplet formation and induces cell death.

Experimental Protocols

Two primary methods for assessing cell death using propidium iodide staining are detailed below: Flow Cytometry for quantitative analysis of cell populations and Fluorescence Microscopy for visualization of cell morphology.

Protocol 1: Quantifying Cell Death using Propidium Iodide Staining and Flow Cytometry

This protocol provides a quantitative measure of the proportion of dead cells in a population following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., MDA-MB-231BR)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Propidium Iodide (PI) staining solution (e.g., 10 µg/mL in PBS)

  • RNase A (optional, to reduce RNA binding)[10]

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (and vehicle control) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells once with PBS.

    • Add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.

    • For suspension cells, proceed directly to centrifugation.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant. Repeat this wash step once.

  • Staining:

    • Resuspend the cell pellet in 100-500 µL of cold PBS.

    • Add 5-10 µL of PI staining solution to each sample immediately before analysis. If using RNase A, incubate the cells with RNase A prior to adding PI.

    • Gently vortex the tubes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the FL2 or FL3 channel.

    • Acquire data for at least 10,000 events per sample.

    • Set up appropriate gates to distinguish between the PI-negative (live) and PI-positive (dead) cell populations.

Flow_Cytometry_Workflow Flow Cytometry Protocol Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis Seed Seed Cells Treat Treat with this compound Seed->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in PBS Wash->Resuspend AddPI Add PI Solution Resuspend->AddPI Flow Analyze on Flow Cytometer AddPI->Flow Data Quantify PI-Positive Cells Flow->Data

Caption: Workflow for quantifying cell death with PI staining by flow cytometry.

Protocol 2: Visualizing Cell Death using Propidium Iodide Staining and Fluorescence Microscopy

This protocol allows for the direct visualization of dead cells within a population.

Materials:

  • This compound

  • Cell line of interest

  • Culture plates or slides suitable for microscopy

  • Complete cell culture medium

  • PBS, pH 7.4

  • Propidium Iodide (PI) staining solution (e.g., 1-5 µM in PBS)[2]

  • Hoechst 33342 or DAPI solution (for counterstaining all nuclei)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass-bottom dishes, coverslips, or chamber slides.

    • Allow cells to adhere overnight.

    • Treat cells with this compound and a vehicle control for the desired duration.

  • Staining:

    • Gently aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add the PI staining solution (and Hoechst/DAPI if desired) to the cells and incubate for 15-30 minutes at room temperature, protected from light.[2][11]

  • Washing:

    • Gently aspirate the staining solution and wash the cells twice with PBS.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Visualize the cells using a fluorescence microscope.

    • Live cells will exclude PI and show only the counterstain (if used), while dead cells will exhibit bright red nuclear fluorescence from PI.

Microscopy_Workflow Fluorescence Microscopy Protocol Workflow cluster_prep_micro Sample Preparation cluster_stain_micro Staining cluster_analysis_micro Analysis Seed_micro Seed Cells on Slides/Dishes Treat_micro Treat with this compound Seed_micro->Treat_micro Wash1_micro Wash with PBS Treat_micro->Wash1_micro AddStain_micro Add PI +/- Hoechst Wash1_micro->AddStain_micro Incubate_micro Incubate AddStain_micro->Incubate_micro Wash2_micro Wash with PBS Incubate_micro->Wash2_micro Image_micro Image with Fluorescence Microscope Wash2_micro->Image_micro

Caption: Workflow for visualizing cell death with PI staining by microscopy.

Distinguishing Apoptosis and Necrosis

PI staining alone does not distinguish between different modes of cell death, as it enters any cell with a compromised membrane.[1] To differentiate between apoptosis and necrosis, co-staining with Annexin V is recommended.[5][12][13]

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative (intact membrane but externalized phosphatidylserine).[14]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (compromised membrane).[14]

This combined analysis provides a more detailed understanding of the cell death mechanism induced by this compound.

References

Application Notes and Protocols for Utilizing AD-8007 in an Ex Vivo Brain Tumor Slice Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain tumors, particularly aggressive forms like glioblastoma and brain metastases, present significant therapeutic challenges due to the blood-brain barrier (BBB) and the unique tumor microenvironment. The ex vivo brain slice model offers a physiologically relevant platform to study tumor biology and evaluate novel therapeutic agents in a setting that closely mimics the native brain architecture.

This document provides detailed application notes and protocols for the use of AD-8007, a potent and brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), in an ex vivo brain tumor slice model. Brain tumors upregulate ACSS2 to utilize acetate as a carbon source for lipid synthesis and histone acetylation, promoting survival and growth, especially under metabolically stressed conditions like hypoxia.[1][2] this compound effectively crosses the BBB and targets this metabolic vulnerability.[3][4]

These guidelines are intended for researchers in oncology, neuroscience, and drug development to assess the efficacy of ACSS2 inhibition in a preclinical setting that bridges the gap between in vitro cell cultures and in vivo animal models.

Mechanism of Action of this compound

This compound is a small molecule inhibitor of ACSS2.[5] In the brain tumor microenvironment, acetate is a crucial alternative nutrient source. ACSS2 converts acetate into acetyl-CoA, which is a central metabolite for two key cellular processes:

  • Lipid Synthesis: Acetyl-CoA is a fundamental building block for the synthesis of fatty acids, which are essential for the formation of cell membranes required for rapid tumor cell proliferation.[3][4]

  • Histone Acetylation: Nuclear ACSS2 provides acetyl-CoA for histone acetylation, an epigenetic modification that regulates the expression of genes involved in tumor growth and survival.[5]

By inhibiting ACSS2, this compound depletes the pool of acetyl-CoA derived from acetate, leading to a reduction in lipid storage, inhibition of cell proliferation, and ultimately, tumor cell death.[3][4] Recent studies also suggest that targeting ACSS2 can induce a form of iron-dependent cell death known as ferroptosis.

Signaling Pathway

The inhibition of ACSS2 by this compound disrupts key metabolic and signaling pathways crucial for brain tumor survival and growth.

ACSS2_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate Acetate ACSS2_cyto ACSS2 Acetate->ACSS2_cyto Enters Cell ACSS2_nuc ACSS2 Acetate->ACSS2_nuc AcetylCoA_cyto Acetyl-CoA ACSS2_cyto->AcetylCoA_cyto Converts PI3K_AKT PI3K/AKT Pathway ACSS2_cyto->PI3K_AKT Activates FASN FASN AcetylCoA_cyto->FASN Fatty Acid Synthesis Lipid_Droplets Lipid Droplets FASN->Lipid_Droplets Fatty Acid Synthesis Tumor_Growth Tumor Growth & Proliferation Lipid_Droplets->Tumor_Growth PI3K_AKT->Tumor_Growth AcetylCoA_nuc Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc Converts HATs HATs AcetylCoA_nuc->HATs Histones Histones Histones->HATs Acetylated_Histones Acetylated Histones HATs->Acetylated_Histones Acetylation Gene_Expression Oncogene Expression Acetylated_Histones->Gene_Expression Gene_Expression->Tumor_Growth AD8007 This compound AD8007->ACSS2_cyto AD8007->ACSS2_nuc Cell_Death Cell Death (Ferroptosis) AD8007->Cell_Death ExVivo_Workflow A Intracranial Injection of Luciferase-tagged Tumor Cells into Mouse Brain B Tumor Establishment (e.g., 2-3 weeks) A->B C Brain Extraction and Slicing (300 µm) B->C D Organotypic Slice Culture (24h stabilization) C->D E Baseline Bioluminescence Imaging (Day 0) D->E F Treatment Groups E->F G Vehicle Control F->G H This compound (e.g., 100 µM) F->H I This compound (20 µM) + Radiation (6 Gy) F->I J Incubation (e.g., 6 days) with medium changes G->J H->J I->J K Bioluminescence Imaging (e.g., Day 3, Day 6) J->K L Data Analysis: Quantify Bioluminescence K->L M Optional: Histology, Immunohistochemistry, Metabolomics L->M

References

Application Notes and Protocols for AD-8007 and Radiation Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for utilizing AD-8007 in combination with radiation therapy, primarily focusing on the context of breast cancer brain metastasis (BCBM).

Introduction

This compound is a novel, brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2] Tumors, particularly those in the nutrient-scarce environment of the brain, exhibit a heightened dependence on acetate as a carbon source for lipid synthesis and energy production.[3][4] ACSS2 is a critical enzyme in this metabolic pathway, converting acetate to acetyl-CoA.[3][4] By inhibiting ACSS2, this compound effectively disrupts a key metabolic adaptation of cancer cells, leading to reduced lipid storage, decreased acetyl-CoA levels, and ultimately, cell death.[1][5][6] Preclinical studies have demonstrated that this compound not only inhibits the growth of breast cancer brain metastatic cells but also synergizes with radiation therapy in blocking tumor progression.[1][3][5][6][7] This combination presents a promising therapeutic strategy to overcome the challenges posed by the blood-brain barrier and enhance the efficacy of radiotherapy for brain tumors.[3][4]

Mechanism of Action

This compound selectively binds to and inhibits ACSS2, but not ACSS1.[1] This inhibition leads to a significant reduction in intracellular acetyl-CoA levels, which in turn hampers lipid synthesis, as evidenced by a decrease in lipid droplet content in cancer cells.[1][7] The disruption of this vital metabolic pathway ultimately induces cell death, potentially through a mechanism involving ferroptosis.[1][4] The ability of this compound to cross the blood-brain barrier makes it a particularly promising agent for treating brain metastases.[2][3][7]

Signaling Pathway

Caption: this compound inhibits ACSS2, synergizing with radiation to induce cell death.

Preclinical Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineTreatmentEndpointResultReference
MDA-MB-231BRThis compoundColony FormationSignificant reduction[1]
MDA-MB-231BRThis compoundCell Death (Propidium Iodide Staining)Significant increase[1][7]
MDA-MB-231BRThis compoundAcetyl-CoA LevelsSignificant reduction[1]
MDA-MB-231BRThis compoundLipid Droplet ContentSignificant reduction[1][7]
4T1BRThis compoundCell Death (Propidium Iodide Staining)Significant increase[1]

Table 2: Ex Vivo Efficacy of this compound and Radiation Combination

ModelTreatmentEndpointResultReference
Ex vivo brain-tumor sliceThis compound (20 µM)Tumor GrowthSome effect[7]
Ex vivo brain-tumor sliceRadiation (6 Gy)Tumor GrowthCytostatic effect[7]
Ex vivo brain-tumor sliceThis compound (20 µM) + Radiation (6 Gy)Tumor GrowthSignificant blockage[7]

Table 3: In Vivo Efficacy of this compound

ModelTreatmentEndpointResultReference
Intracranial MDA-MB-231BR xenograftThis compound (50 mg/kg daily)Tumor BurdenSignificant reduction[1]
Intracranial MDA-MB-231BR xenograftThis compoundSurvivalExtended[1][5][6]

Table 4: Pharmacokinetic Properties of this compound

ParameterValueSignificanceReference
PermeabilityModerateCapable of crossing biological membranes[1][7]
Efflux RatioLowIndicates potential to bypass P-gp substrate detection and cross the BBB[1][7]
Brain PenetrationDetected in the brain at significantly higher levels compared to other inhibitorsConfirms ability to reach the target site for brain metastases[7]

Experimental Protocols

1. Cell Culture

  • Cell Lines: MDA-MB-231BR (human breast cancer brain-seeking) and 4T1BR (murine breast cancer brain-seeking) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

2. Colony Formation Assay

  • Objective: To assess the effect of this compound on the clonogenic survival of cancer cells.

  • Protocol:

    • Seed 500-1000 cells per well in a 6-well plate.

    • Allow cells to attach overnight.

    • Treat cells with varying concentrations of this compound or vehicle control.

    • Incubate for 10-14 days, allowing colonies to form.

    • Fix the colonies with a solution of 10% methanol and 10% acetic acid.

    • Stain with 0.5% crystal violet.

    • Count the number of colonies containing at least 50 cells.

3. Cell Death Assay (Propidium Iodide Staining)

  • Objective: To quantify the percentage of dead cells after treatment with this compound.

  • Protocol:

    • Plate cells in a 12-well plate and allow them to adhere.

    • Treat cells with this compound or vehicle control for the desired time period.

    • Harvest cells by trypsinization and wash with Phosphate Buffered Saline (PBS).

    • Resuspend cells in a buffer containing propidium iodide (PI).

    • Analyze the cells by flow cytometry. PI-positive cells are considered dead or dying.

4. Lipid Droplet Staining

  • Objective: To visualize and quantify the effect of this compound on intracellular lipid storage.

  • Protocol:

    • Grow cells on coverslips in a 24-well plate.

    • Treat with this compound or vehicle control.

    • Fix the cells with 4% paraformaldehyde.

    • Stain with a fluorescent lipid dye (e.g., BODIPY 493/503).

    • Counterstain nuclei with DAPI.

    • Image the cells using fluorescence microscopy and quantify the lipid droplet content using image analysis software.

5. Ex Vivo Brain Slice Culture and Combination Treatment

  • Objective: To evaluate the synergistic effect of this compound and radiation on tumor growth in a more physiologically relevant model.

  • Protocol:

    • Inject luciferase-tagged MDA-MB-231BR cells into the brains of immunodeficient mice.

    • After a period of tumor growth (e.g., 7 days), sacrifice the mice and harvest the brains.

    • Prepare 300 µm thick brain slices using a vibratome.

    • Culture the brain slices on inserts in a 6-well plate.

    • Treat the slices with a suboptimal dose of this compound (e.g., 20 µM) and/or irradiate with a single dose of radiation (e.g., 6 Gy).

    • Monitor tumor growth over time by measuring the luciferase signal using an in vivo imaging system.

cluster_workflow Ex Vivo Combination Therapy Workflow A Intracranial Injection of Luciferase-Tagged Cancer Cells B Tumor Formation (e.g., 7 days) A->B C Brain Harvest and Slice Preparation (300 µm) B->C D Brain Slice Culture C->D E Treatment Groups D->E F1 Control E->F1 Group 1 F2 This compound E->F2 Group 2 F3 Radiation E->F3 Group 3 F4 This compound + Radiation E->F4 Group 4 G Monitor Tumor Growth (Luciferase Imaging) F1->G F2->G F3->G F4->G

Caption: Workflow for ex vivo this compound and radiation combination studies.

6. In Vivo Xenograft Model and Treatment

  • Objective: To assess the in vivo efficacy of this compound on tumor growth and survival.

  • Protocol:

    • Intracranially inject luciferase-tagged MDA-MB-231BR cells into immunodeficient mice.

    • Allow tumors to establish for a set period (e.g., 7 days).

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 50 mg/kg) or vehicle control daily via intraperitoneal injection.

    • Monitor tumor burden regularly using bioluminescence imaging.

    • Monitor animal weight and overall health.

    • Continue treatment and monitoring until a predetermined endpoint (e.g., tumor size, neurological symptoms, or a defined time point).

Disclaimer: These protocols are intended for research purposes only and are based on published preclinical studies. They should be adapted and optimized for specific experimental conditions and performed in accordance with all applicable institutional and national guidelines for animal and laboratory research. The safety and efficacy of this compound in humans have not been established.

References

Application Note: Assessing the Anti-Proliferative Efficacy of AD-8007 Using Ki67 Staining

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction AD-8007 is a novel, brain-permeable small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2] ACSS2 is a critical metabolic enzyme that converts acetate into acetyl-CoA, a vital building block for lipid synthesis and protein acetylation, particularly in nutrient-stressed environments like the brain.[2] Cancer cells, especially in brain metastases, often rely on ACSS2 for survival and growth.[2] this compound has demonstrated efficacy in preclinical models of breast cancer brain metastasis (BCBM) by reducing tumor burden and extending survival.[1] Its mechanism involves blocking acetyl-CoA production, which leads to a reduction in lipid storage and the induction of a form of cell death known as ferroptosis.[1][3]

A key indicator of a drug's cytostatic or cytotoxic efficacy is its ability to inhibit cell proliferation. The Ki67 protein is a well-established nuclear antigen expressed throughout the active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent (G0) cells.[4][5] Consequently, the percentage of Ki67-positive cells—the Ki67 labeling index—is a reliable and widely used marker of tumor cell proliferation.[5][6] Assessing changes in Ki67 expression following treatment with this compound provides a quantitative measure of the compound's anti-proliferative activity. This application note provides detailed protocols for evaluating the efficacy of this compound by measuring Ki67 expression in both in vivo tumor tissues and in vitro cell cultures.

Proposed Mechanism of Action this compound selectively inhibits the ACSS2 enzyme, disrupting a key metabolic pathway that cancer cells depend on for proliferation. This inhibition leads to a decrease in the available pool of acetyl-CoA, which in turn impairs downstream processes like fatty acid synthesis. The resulting metabolic stress suppresses cell cycle progression and induces cell death, which can be observed as a significant reduction in the expression of the proliferation marker Ki67.[1]

cluster_0 Cellular Metabolism cluster_1 Cellular Processes Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Substrate AcetylCoA AcetylCoA ACSS2->AcetylCoA Converts to Lipid_Synthesis Lipid_Synthesis AcetylCoA->Lipid_Synthesis Fuels Cell_Proliferation Cell_Proliferation Lipid_Synthesis->Cell_Proliferation Supports Ki67 Ki67 Cell_Proliferation->Ki67 Expression Marker AD8007 This compound AD8007->ACSS2 Inhibits

Diagram 1. Proposed mechanism of this compound action.

Quantitative Data Summary

Treatment with this compound has been shown to reduce tumor proliferation in preclinical models.[1] The following table represents the expected outcome of a study assessing this compound's effect on the Ki67 proliferation index in an in vivo breast cancer brain metastasis model.

Treatment GroupDose (mg/kg)Mean Ki67 Index (%)Standard DeviationP-value vs. Vehicle
Vehicle Control045.2± 5.8-
This compound2528.5± 4.1< 0.05
This compound5015.7± 3.5< 0.01
Data is hypothetical but representative of findings where this compound treatment significantly reduced Ki67 staining in tumors.[1]

Experimental Protocols

Two primary methods are presented for assessing this compound's effect on Ki67 expression:

  • Protocol 1: Immunohistochemistry (IHC) for Ki67 in Formalin-Fixed Paraffin-Embedded (FFPE) tumor tissue from in vivo studies.

  • Protocol 2: Flow Cytometry for Ki67 in cultured cancer cells for in vitro studies.

Protocol 1: Ki67 Immunohistochemistry (IHC) for In Vivo Efficacy Assessment

This protocol details the treatment of tumor-bearing animals with this compound, followed by tumor excision, processing, and IHC staining for Ki67.

start Establish Tumor Xenografts (e.g., MDA-MB-231BR cells in mice) grouping Randomize into Treatment Groups (Vehicle, this compound 25 mg/kg, 50 mg/kg) start->grouping treatment Daily Drug Administration (e.g., Intraperitoneal Injection) grouping->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint: Tumor Reaches Predetermined Size monitoring->endpoint excision Tumor Excision and Fixation (10% Neutral Buffered Formalin, 16-30h) endpoint->excision processing Paraffin Embedding (FFPE) excision->processing sectioning Microtome Sectioning (3-5 µm) processing->sectioning staining IHC Staining for Ki67 sectioning->staining imaging Digital Slide Scanning / Microscopy staining->imaging analysis Quantification of Ki67+ Cells (Ki67 Labeling Index) imaging->analysis

Diagram 2. Workflow for in vivo assessment of this compound using Ki67 IHC.

Methodology

Part A: In Vivo Study and Tissue Preparation

  • Animal Model: Establish orthotopic or metastatic tumor xenografts (e.g., using MDA-MB-231BR cells in immunodeficient mice).

  • Treatment: Once tumors are established, randomize animals into control (vehicle) and treatment groups (e.g., this compound at 25 mg/kg and 50 mg/kg). Administer the compound daily via the appropriate route (e.g., intraperitoneal injection).[1]

  • Tumor Collection: At the study endpoint, euthanize the animals and carefully excise the tumors.

  • Fixation: Immediately fix tumors in 10% neutral-buffered formalin (NBF) for 16-30 hours at room temperature.[7] The volume of fixative should be at least 20 times the volume of the tissue.[7]

  • Processing and Embedding: Transfer fixed tissues to 70% ethanol and process them through a series of graded ethanol and xylene washes before embedding in paraffin wax to create FFPE blocks.[7]

Part B: IHC Staining Protocol for FFPE Sections [7][8]

  • Sectioning: Cut 3-5 µm thick sections from the FFPE blocks using a microtome and mount them on positively charged slides.[9]

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 5 minutes each.

    • Immerse in 95% Ethanol: 1 minute.

    • Immerse in 70% Ethanol: 1 minute.

    • Rinse in deionized water for 5 minutes.[7]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER). Immerse slides in a target retrieval solution (e.g., 0.01 M sodium citrate buffer, pH 6.0).

    • Heat the solution in a pressure cooker or steamer to 95-100°C for 20-30 minutes.[10][11]

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS with 0.1% Tween-20).

  • Blocking: Incubate with a protein blocking solution (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.[4][8]

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against Ki67 (e.g., MIB-1 clone) diluted in antibody diluent.

    • Incubation is typically for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[4][11]

  • Detection System:

    • Rinse slides with wash buffer.

    • Apply a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Rinse slides with wash buffer.

  • Chromogen Application: Apply a chromogen substrate solution (e.g., DAB) and incubate until the desired brown stain intensity develops. Monitor under a microscope.

  • Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene washes, and then coverslip using a permanent mounting medium.[9]

Part C: Data Analysis

  • Image Acquisition: Scan the slides using a digital slide scanner or capture images from representative tumor areas using a light microscope.

  • Scoring:

    • Identify "hotspots" with the highest density of stained tumor cells.[12]

    • Count the number of Ki67-positive (brown nuclei) and Ki67-negative (blue nuclei) invasive tumor cells in at least four high-power fields, aiming for a total of 500-1000 cells.[13]

    • Calculate the Ki67 Labeling Index: (Number of Ki67-positive cells / Total number of tumor cells) x 100%.

    • Compare the mean Ki67 index between vehicle and this compound-treated groups using appropriate statistical tests.

Protocol 2: Ki67 Staining by Flow Cytometry for In Vitro Efficacy

This protocol is for assessing the effect of this compound on the proliferation of cancer cell lines grown in culture.

start Seed Cancer Cells in Culture Plates treatment Treat with this compound (Varying Concentrations) for 24-72h start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest wash1 Wash with PBS harvest->wash1 fixation Fixation (e.g., Cold 70% Ethanol) wash1->fixation permeabilization Permeabilization (If not achieved by fixation) fixation->permeabilization staining Intracellular Staining (Fluorochrome-conjugated Ki67 Antibody) permeabilization->staining wash2 Wash & Resuspend in FACS Buffer staining->wash2 analysis Flow Cytometry Analysis wash2->analysis gating Gate on Single Cells & Quantify Percentage of Ki67+ Population analysis->gating

Diagram 3. Workflow for in vitro assessment of this compound using flow cytometry.

Methodology [14][15][16]

  • Cell Culture and Treatment:

    • Culture the desired cancer cell line (e.g., MDA-MB-231BR) in appropriate media.

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat cells with vehicle control and various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Harvest cells by trypsinization.

    • Transfer the cell suspension to a conical tube and centrifuge at 350 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Fixation:

    • Resuspend the cell pellet by vortexing gently.

    • While vortexing, add 3-5 mL of ice-cold 70% ethanol dropwise to the cells.[14][16]

    • Incubate at -20°C for at least 1-2 hours (can be stored for longer).[15][16]

  • Staining:

    • Wash the fixed cells twice with a staining buffer (e.g., PBS with 1% FBS).[16]

    • Resuspend the cells to a concentration of 1-10 x 10^6 cells/mL in staining buffer.

    • Aliquot 100 µL of the cell suspension (approx. 1 x 10^6 cells) into flow cytometry tubes.

    • Add the appropriate amount of fluorochrome-conjugated anti-Ki67 antibody (e.g., FITC or PE conjugate).

    • Incubate for 20-30 minutes at room temperature in the dark.[15][16]

  • Final Wash and Acquisition:

    • Wash the cells twice with 2 mL of staining buffer.

    • Resuspend the final cell pellet in 0.5 mL of staining buffer.

    • (Optional) Add a DNA stain like Propidium Iodide (PI) or DAPI to assess cell cycle phases simultaneously.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots.

    • Use an unstained or isotype control to set the gate for Ki67-positive cells.

    • Determine the percentage of Ki67-positive cells in the vehicle control and each this compound treatment group.

    • Analyze the data to determine the dose-dependent effect of this compound on cell proliferation.

References

Troubleshooting & Optimization

AD-8007 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of AD-8007, a potent and brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2][3][4][5] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2][3][4][5] ACSS2 is a crucial enzyme that converts acetate into acetyl-CoA, a vital metabolite for cellular processes such as lipid synthesis and histone acetylation.[6][7] In cancer cells, particularly under metabolic stress conditions like hypoxia, ACSS2 activity is often upregulated to provide an alternative source of acetyl-CoA for growth and survival.[6][7] By inhibiting ACSS2, this compound can reduce lipid storage, decrease acetyl-CoA levels, inhibit cell colony formation, and induce tumor cell death.[3][8][9]

Q2: In what solvents is this compound soluble?

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO.[1][10][11] To enhance dissolution, gentle warming (e.g., to 37°C or up to 60°C for short periods) and sonication can be employed.[1][10][11] It is crucial to ensure the compound is fully dissolved before further dilution. Always use freshly opened or properly stored anhydrous DMSO, as absorbed moisture can significantly impact the solubility of the product.[1][10][11]

Q4: I am observing precipitation when I dilute my this compound DMSO stock into aqueous media. What should I do?

A4: Precipitation upon dilution of a DMSO stock into aqueous solutions is a common issue for hydrophobic compounds. This phenomenon, often termed "solvent shock," occurs when the compound's solubility limit is exceeded in the final aqueous environment.[12] Please refer to the Troubleshooting Guide: Compound Precipitation in Aqueous Media below for detailed solutions.

Q5: How should I store this compound powder and stock solutions?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1]

Data Presentation

Table 1: this compound Solubility Data

SolventConcentrationMethodSource
DMSO16.67 mg/mL (49.84 mM)Ultrasonic and warming to 60°C[1][10][11]
Aqueous Buffers (e.g., PBS)Data not publicly available--
Cell Culture Media (e.g., DMEM)Data not publicly available--

Table 2: this compound Stability and Storage Recommendations

FormStorage TemperatureDurationSource
Powder-20°C3 years[1]
In Solvent (DMSO)-80°C6 months[1]
In Solvent (DMSO)-20°C1 month[1]

Troubleshooting Guides

Guide 1: Dissolving this compound Powder

Issue: Difficulty in dissolving this compound powder in DMSO.

G start Start: Undissolved This compound Powder in DMSO vortex Vortex vigorously start->vortex warm Warm gently to 37°C (up to 60°C for short periods) vortex->warm Still not dissolved? dissolved Result: Fully Dissolved This compound Stock Solution vortex->dissolved Visually clear solution? sonicate Use a bath sonicator warm->sonicate Still not dissolved? warm->dissolved Visually clear solution? check_dmso Use fresh, anhydrous DMSO sonicate->check_dmso Precipitation or cloudiness persists? sonicate->dissolved Visually clear solution? check_dmso->vortex

Caption: Workflow for dissolving this compound powder.

Guide 2: Compound Precipitation in Aqueous Media

Issue: this compound precipitates upon dilution of the DMSO stock solution into cell culture media or aqueous buffers.

G start Start: Precipitation observed after diluting DMSO stock reduce_dmso Lower final DMSO concentration (ideally ≤ 0.5%) start->reduce_dmso serial_dilution Perform serial dilutions in media reduce_dmso->serial_dilution Precipitation persists? stable_solution Result: Stable working solution reduce_dmso->stable_solution Solution is clear? prewarm_media Pre-warm media to 37°C serial_dilution->prewarm_media Precipitation persists? serial_dilution->stable_solution Solution is clear? increase_mixing Increase mixing efficiency (e.g., dropwise addition with vortexing) prewarm_media->increase_mixing Precipitation persists? prewarm_media->stable_solution Solution is clear? lower_concentration Test a lower final concentration of this compound increase_mixing->lower_concentration Precipitation persists? increase_mixing->stable_solution Solution is clear? lower_concentration->stable_solution Solution is clear?

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a stable, concentrated stock solution of this compound in DMSO and dilute it to a working concentration in cell culture medium.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Bath sonicator

  • Sterile, pre-warmed cell culture medium (e.g., DMEM)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Aseptically weigh the required amount of this compound powder into a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

    • If dissolution is still incomplete, use a bath sonicator for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the cell culture medium to 37°C.

    • Recommended Method (Serial Dilution):

      • Perform an intermediate dilution of the stock solution in the pre-warmed medium. For example, dilute the 10 mM stock 1:100 in the medium to create a 100 µM intermediate solution. Add the stock solution dropwise while gently vortexing the medium.

      • Further dilute the intermediate solution to the final desired concentration (e.g., 1:10 dilution of the 100 µM intermediate solution to get a final concentration of 10 µM).

    • Ensure the final DMSO concentration in the working solution is non-toxic to the cells (typically ≤ 0.5%).

    • Always prepare a vehicle control with the same final concentration of DMSO.

    • Use the prepared working solution immediately.

Protocol 2: General Cell-Based Assay with this compound

Objective: To assess the effect of this compound on cancer cell viability or proliferation.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound working solutions (prepared as in Protocol 1)

  • Vehicle control (medium with DMSO)

  • 96-well cell culture plates

  • Cell viability/proliferation assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a series of this compound working solutions at different concentrations (e.g., 0.1, 1, 10, 50, 100 µM) by serially diluting the stock solution in pre-warmed complete medium.

    • Remove the old medium from the cells and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Assessment of Cell Viability/Proliferation:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the dose-response curve and calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Signaling Pathway

ACSS2 plays a central role in cellular metabolism, particularly under stress conditions, by providing a non-glucose-derived source of acetyl-CoA. This acetyl-CoA can then be utilized for two major downstream processes: lipid synthesis to support membrane biogenesis for proliferating cancer cells, and histone acetylation, which epigenetically regulates the expression of genes involved in cell survival and growth.[6][7] this compound, by inhibiting ACSS2, disrupts these critical pathways.

ACSS2_Signaling_Pathway cluster_downstream Downstream Effects Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA AcetylCoA ACSS2->AcetylCoA Lipid_Synthesis Lipid Synthesis (Fatty Acids, Phospholipids) AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation AD8007 This compound AD8007->ACSS2 Cell_Growth Cancer Cell Growth & Proliferation Lipid_Synthesis->Cell_Growth Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Cell_Growth Cell_Survival Cancer Cell Survival Gene_Expression->Cell_Survival

Caption: The ACSS2 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Improving AD-8007 Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the delivery of AD-8007 across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, brain-permeable small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2)[1]. Tumors in the brain, such as breast cancer brain metastases (BCBM), are highly dependent on acetate for energy and lipid synthesis[1]. ACSS2 is a key enzyme that converts acetate to acetyl-CoA, which is a crucial precursor for lipid synthesis and protein acetylation[1]. By inhibiting ACSS2, this compound aims to reduce lipid storage and induce cell death in cancer cells within the brain[1].

Q2: What evidence is there that this compound can cross the blood-brain barrier?

A2: Preclinical studies have shown that this compound possesses characteristics of a brain-penetrant compound. In an in vitro study using an MDR1-MDCK cell line, which is a model of the BBB, this compound demonstrated moderate permeability and a low efflux ratio, suggesting it can bypass the P-glycoprotein (P-gp) efflux pump, a major obstacle for many drugs targeting the central nervous system (CNS)[2][3]. Furthermore, in vivo studies in mice have shown that this compound can be detected in the brain at significantly higher levels compared to other ACSS2 inhibitors following intraperitoneal injection[2][3].

Q3: What are the key physicochemical properties of this compound?

A3: While detailed public data on all physicochemical properties is limited, this compound is a small molecule inhibitor designed for brain permeability. Key properties for BBB penetration typically include a low molecular weight (generally under 500 Da), moderate lipophilicity, and a low number of hydrogen bond donors and acceptors.

Q4: What is the proposed signaling pathway for this compound's action in breast cancer brain metastasis?

A4: In breast cancer brain metastatic cells, the O-GlcNAc transferase (OGT) regulates the activity of cyclin-dependent kinase 5 (CDK5). CDK5 then phosphorylates and activates ACSS2. Activated ACSS2 converts acetate to acetyl-CoA, which promotes lipid biosynthesis and suppresses ferroptosis, a form of iron-dependent cell death. By inhibiting ACSS2, this compound disrupts this pathway, leading to reduced lipid metabolism and induction of ferroptosis in cancer cells.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when evaluating and optimizing this compound delivery across the BBB.

Problem Possible Cause(s) Suggested Solution(s)
Low apparent permeability (Papp) of this compound in in vitro BBB model. 1. Integrity of the in vitro BBB model is compromised (low TEER values).2. Incorrect assay conditions (e.g., temperature, pH, incubation time).3. this compound instability in the assay medium.4. High protein binding in the medium, reducing the free fraction available for transport.1. Ensure high TEER values are achieved before starting the permeability assay. Co-culture models (e.g., with astrocytes and pericytes) can improve barrier tightness.2. Strictly follow a validated protocol for the in vitro BBB assay, maintaining physiological conditions.3. Assess the stability of this compound in the assay medium over the time course of the experiment using LC-MS/MS.4. Use a medium with lower serum concentration if high protein binding is suspected, or measure the unbound fraction of this compound.
High efflux ratio of this compound in the in vitro BBB assay. 1. this compound is a substrate for efflux transporters other than P-gp that are expressed in the cell line used.2. Experimental variability or error in the bidirectional transport assay.1. this compound has been reported to have a low efflux ratio, suggesting it is not a significant P-gp substrate. However, if high efflux is observed, consider using cell lines expressing other relevant transporters (e.g., BCRP) or use specific inhibitors for those transporters to confirm their involvement.2. Repeat the bidirectional assay with careful attention to technique. Ensure accurate quantification of this compound in both apical and basolateral compartments.
Low brain-to-plasma concentration ratio of this compound in vivo. 1. Rapid metabolism of this compound in vivo.2. High plasma protein binding.3. Active efflux at the BBB by transporters not fully accounted for in the in vitro model.4. Suboptimal dosing route or formulation.1. Evaluate the metabolic stability of this compound in liver microsomes or hepatocytes. If metabolism is high, consider co-administration with a metabolic inhibitor in preclinical models to assess the impact on brain exposure.2. Determine the plasma protein binding of this compound. A high bound fraction will reduce the free drug available to cross the BBB.3. While in vitro data suggests low P-gp efflux, other transporters could be involved. In vivo studies with transporter knockout animals or co-administration of broad-spectrum efflux inhibitors could provide insights.4. Experiment with different dosing routes (e.g., intravenous vs. intraperitoneal) and formulations to optimize pharmacokinetic parameters.
High variability in brain tissue concentration of this compound. 1. Inconsistent brain perfusion during tissue collection.2. Inefficient extraction of this compound from brain homogenate.3. Analytical variability in LC-MS/MS quantification.1. Ensure complete perfusion of the brain with saline before collection to remove residual blood, which can contaminate the brain tissue sample.2. Optimize the brain tissue homogenization and drug extraction protocol. Test different solvents and extraction methods to maximize recovery.3. Develop and validate a robust LC-MS/MS method for this compound quantification in brain tissue, including the use of an appropriate internal standard.

Quantitative Data Summary

The following tables summarize the available data on the BBB penetration of this compound.

Table 1: In Vitro Blood-Brain Barrier Permeability of this compound

CompoundAssay SystemApparent Permeability (Papp) (A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp (B→A) / Papp (A→B))Data Source
This compound MDR1-MDCK cell lineModerateLow[2][3]

Note: The exact quantitative values for Papp and efflux ratio are available in the supplementary information (Table S3) of the publication "Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells."

Table 2: In Vivo Brain Penetration of this compound

CompoundAnimal ModelDosingBrain-to-Plasma RatioData Source
This compound Mouse50 mg/kg, intraperitonealSignificantly higher than VY-3-135[2][3]

Note: The specific quantitative brain-to-plasma concentration ratio is not provided in the main text of the cited literature but is described as significantly higher than a comparator compound.

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay (MDR1-MDCK Monolayer)

This protocol is adapted from standard methods for assessing BBB permeability and P-gp substrate liability.

Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound across a monolayer of MDR1-MDCK cells.

Materials:

  • MDR1-MDCK cells

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • This compound stock solution (in DMSO)

  • Control compounds (e.g., a low permeability marker like Lucifer yellow, and a high permeability marker like propranolol)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Seed MDR1-MDCK cells onto the apical side of the Transwell® inserts at a density that allows for the formation of a confluent monolayer within 4-7 days.

  • Monolayer Integrity Check: Before the transport experiment, measure the transendothelial electrical resistance (TEER) of the cell monolayer using a voltohmmeter. Only use inserts with TEER values above a pre-determined threshold (e.g., >150 Ω·cm²).

  • Preparation of Dosing Solutions: Prepare the dosing solution of this compound (e.g., at 1-10 µM) in transport buffer. The final DMSO concentration should be less than 1%.

  • Transport Experiment (Apical to Basolateral - A→B): a. Wash the cell monolayer twice with warm transport buffer. b. Add the this compound dosing solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes). e. At the end of the incubation, collect samples from both the apical and basolateral chambers for LC-MS/MS analysis.

  • Transport Experiment (Basolateral to Apical - B→A): a. Wash the cell monolayer twice with warm transport buffer. b. Add the this compound dosing solution to the basolateral (lower) chamber. c. Add fresh transport buffer to the apical (upper) chamber. d. Incubate under the same conditions as the A→B experiment. e. Collect samples from both chambers for analysis.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the rate of permeation of the drug across the cells (mol/s)

      • A is the surface area of the membrane (cm²)

      • C₀ is the initial concentration of the drug in the donor chamber (mol/cm³)

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)

Quantification of this compound in Brain Tissue by LC-MS/MS

Objective: To accurately measure the concentration of this compound in brain tissue samples.

Materials:

  • Brain tissue samples from this compound-dosed animals

  • Homogenizer

  • Internal standard (a structurally similar compound not present in the sample)

  • Extraction solvent (e.g., acetonitrile with 1% formic acid)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation: a. Accurately weigh a portion of the brain tissue. b. Add a known volume of homogenization buffer (e.g., PBS) and homogenize the tissue on ice.

  • Protein Precipitation and Extraction: a. To a known volume of brain homogenate, add a specific volume of cold extraction solvent containing the internal standard. b. Vortex vigorously to precipitate proteins and extract this compound. c. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Sample Analysis: a. Transfer the supernatant to a new tube or a 96-well plate. b. Inject a specific volume of the supernatant into the LC-MS/MS system.

  • LC-MS/MS Analysis: a. Develop a chromatographic method to separate this compound from matrix components. b. Optimize the mass spectrometer settings for the detection of this compound and the internal standard using multiple reaction monitoring (MRM).

  • Quantification: a. Generate a standard curve by spiking known concentrations of this compound into blank brain homogenate and processing them in the same way as the study samples. b. Calculate the concentration of this compound in the study samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Signaling Pathway

ACSS2_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Breast Cancer Brain Metastatic Cell Acetate Acetate ACSS2_active ACSS2 (active) Acetate->ACSS2_active Substrate OGT OGT CDK5 CDK5 OGT->CDK5 Activates ACSS2_inactive ACSS2 (inactive) CDK5->ACSS2_inactive Phosphorylates ACSS2_inactive->ACSS2_active AcetylCoA Acetyl-CoA ACSS2_active->AcetylCoA Produces Lipid_synthesis Lipid Biosynthesis AcetylCoA->Lipid_synthesis Ferroptosis_suppression Ferroptosis Suppression AcetylCoA->Ferroptosis_suppression AD8007 This compound AD8007->ACSS2_active Inhibits

Caption: OGT/CDK5/ACSS2 signaling pathway in breast cancer brain metastasis and the inhibitory action of this compound.

Experimental Workflows

In_Vitro_BBB_Workflow cluster_workflow In Vitro BBB Permeability Assay Workflow cluster_transport_steps start Seed MDR1-MDCK cells on Transwell inserts culture Culture for 4-7 days to form a monolayer start->culture teer Measure TEER to confirm monolayer integrity culture->teer transport Perform bidirectional transport assay with this compound teer->transport ab A to B transport->ab ba B to A transport->ba quantify Quantify this compound concentration by LC-MS/MS ab->quantify ba->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate end Assess BBB permeability calculate->end

Caption: Workflow for the in vitro blood-brain barrier permeability assay.

In_Vivo_Analysis_Workflow cluster_workflow In Vivo Brain Penetration Analysis Workflow dose Administer this compound to animals (e.g., mice) collect Collect blood and brain samples at specific time points dose->collect perfuse Perfuse brain to remove blood collect->perfuse homogenize Homogenize brain tissue perfuse->homogenize extract Extract this compound from plasma and brain homogenate homogenize->extract quantify Quantify this compound by LC-MS/MS extract->quantify calculate Calculate brain-to-plasma concentration ratio quantify->calculate end Determine in vivo brain penetration calculate->end

Caption: Workflow for in vivo analysis of this compound brain penetration.

References

potential off-target effects of AD-8007

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AD-8007, a selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). The following resources are designed to address common questions and troubleshooting scenarios that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2] ACSS2 is a key enzyme that converts acetate into acetyl-CoA, a vital molecule for cellular metabolism, particularly in cancer cells.[1][3] By inhibiting ACSS2, this compound disrupts the supply of acetyl-CoA, leading to a reduction in lipid synthesis and histone acetylation, ultimately causing cancer cell death and inhibiting tumor growth.[1][4]

Q2: How selective is this compound for ACSS2?

Current research indicates that this compound is highly selective for ACSS2 over its isoform, ACSS1.[1] This selectivity is a critical feature, as ACSS1 and ACSS2 have distinct cellular localizations and functions. However, comprehensive screening data against a broad panel of other kinases and cellular targets is not yet publicly available.

Q3: Are there any known off-target effects of this compound?

As of the latest available information, there are no specific, documented off-target effects for this compound. In vivo studies have suggested a favorable safety profile with no apparent toxicities observed at therapeutic doses.[1] However, the absence of comprehensive public data on its broader selectivity profile means that potential off-target effects cannot be completely ruled out. Researchers should exercise caution and consider performing their own off-target assessments, especially if unexpected phenotypic results are observed.

Q4: What are the potential implications of off-target effects in my experiments?

Off-target effects can lead to a variety of confounding results, including unexpected cellular phenotypes, toxicity, or a misleading interpretation of the role of ACSS2 in a biological process. It is crucial to validate that the observed effects of this compound are indeed due to the inhibition of ACSS2.

Q5: How can I test for potential off-target effects of this compound in my experimental system?

To investigate potential off-target effects, researchers can employ several strategies:

  • Use a structurally unrelated ACSS2 inhibitor: Comparing the phenotype induced by this compound with that of another validated ACSS2 inhibitor can help confirm that the effect is on-target.

  • Rescue experiments: Attempt to rescue the phenotype by providing downstream metabolites of the ACSS2 pathway, such as acetyl-CoA or lipids.

  • Genetic knockdown/knockout: Compare the effects of this compound with the phenotype observed upon genetic silencing (e.g., using siRNA or CRISPR) of ACSS2.

  • Kinase and protein profiling: For a comprehensive analysis, consider submitting this compound for screening against a commercial kinase or protein panel.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Death or Toxicity at Low Concentrations The compound may be hitting a critical off-target protein required for cell survival.Perform a dose-response curve to determine the therapeutic window. Consider testing the compound in a cell line known to be insensitive to ACSS2 inhibition.
Phenotype Does Not Match ACSS2 Knockdown/Knockout The observed phenotype may be due to the inhibition of one or more off-target proteins.Use a structurally distinct ACSS2 inhibitor to see if the phenotype is reproduced. Perform a rescue experiment by supplementing with downstream metabolites of the ACSS2 pathway.
Inconsistent Results Across Different Cell Lines The expression and importance of potential off-target proteins can vary between cell lines, leading to differential effects.Characterize the expression levels of ACSS2 in your cell lines. Consider performing proteomic or transcriptomic analysis to identify potential off-target candidates that differ between the cell lines.
Effect is Observed in a System Lacking ACSS2 This is a strong indication of an off-target effect.Cease using the compound as a specific probe for ACSS2 in that system. Investigate the potential off-targets responsible for the observed effect.

On-Target Activity and Safety Summary

Parameter Description Reference
Target Acetyl-CoA Synthetase 2 (ACSS2)[1][2]
Selectivity Selective for ACSS2 over ACSS1[1]
Reported In Vivo Effects Reduced tumor burden and extended survival in breast cancer brain metastasis models.[1]
Reported Safety No apparent toxicities observed in vivo at 50 mg/kg.[1]

Signaling Pathways and Experimental Workflows

ACSS2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Acetate_ext Acetate Acetate_cyt Acetate Acetate_ext->Acetate_cyt Transport ACSS2 ACSS2 Acetate_cyt->ACSS2 Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA ATP, CoA Lipid_Synthesis Fatty Acid & Lipid Synthesis Acetyl_CoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation AD_8007 This compound AD_8007->ACSS2 Inhibition

Caption: Mechanism of action of this compound in the ACSS2 signaling pathway.

Off_Target_Screening_Workflow cluster_workflow General Workflow for Kinase Inhibitor Off-Target Profiling start Test Compound (e.g., this compound) biochemical_screen Biochemical Screen (e.g., Kinase Panel) start->biochemical_screen identify_hits Identify Potential Off-Target Hits biochemical_screen->identify_hits cellular_assays Cellular Target Engagement & Phenotypic Assays identify_hits->cellular_assays validate_hits Validate Off-Target Effects (e.g., Genetic Approaches) cellular_assays->validate_hits SAR Structure-Activity Relationship (SAR) Studies validate_hits->SAR conclusion Refined Understanding of Compound's Biological Activity SAR->conclusion

Caption: A generalized workflow for identifying and validating potential off-target effects of a kinase inhibitor.

References

Technical Support Center: AD-8007 Metabolic Stability in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting metabolic stability assays of the investigational compound AD-8007 in human liver microsomes.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a metabolic stability assay using human liver microsomes?

A1: The primary purpose of this in vitro assay is to determine the rate at which a compound is metabolized by the major drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), located in the endoplasmic reticulum of liver cells.[1][2][3] This data helps in predicting the in vivo hepatic clearance of a drug, a critical parameter in determining its dosing regimen and potential for drug-drug interactions.[3][4]

Q2: What key parameters are determined from a microsomal stability assay?

A2: The main parameters derived are the half-life (t1/2) and the intrinsic clearance (CLint).[4][5][6] The half-life represents the time it takes for 50% of the compound to be metabolized, while intrinsic clearance measures the volume of the liver that is cleared of the drug per unit of time, normalized to the amount of microsomal protein.[4]

Q3: Why is NADPH added to the incubation mixture?

A3: NADPH (Nicotinamide adenine dinucleotide phosphate) is an essential cofactor for the activity of cytochrome P450 enzymes.[1][2][7] It provides the reducing equivalents required for the oxidative metabolism of substrates. An NADPH regenerating system is often used to ensure a sustained supply of NADPH throughout the incubation period.[5][7]

Q4: What are typical positive control substrates used in this assay?

A4: Common positive control substrates include compounds with well-characterized metabolic profiles, such as Dextromethorphan and Midazolam, which are metabolized by different CYP isoforms.[1] These controls help to verify the metabolic competency of the microsomal batch.

Quantitative Data Summary

Disclaimer: The following table contains example data for control compounds. Specific metabolic stability data for this compound in human liver microsomes is not publicly available and the values presented below are for illustrative purposes only.

Compoundt1/2 (min)CLint (µL/min/mg protein)% Remaining (60 min)
This compound (Hypothetical) Data not availableData not availableData not available
Dextromethorphan (Control)15.245.66.25
Midazolam (Control)8.581.5< 1
Verapamil (Control)5.5126.0< 1

Experimental Protocol: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of this compound.

1. Materials and Reagents:

  • Pooled human liver microsomes (e.g., from a commercial supplier)[1]

  • This compound (stock solution in a suitable organic solvent like DMSO)

  • Positive control substrates (e.g., Dextromethorphan, Midazolam)

  • 100 mM Potassium phosphate buffer (pH 7.4)[1][5]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5][7]

  • Internal Standard (for analytical quantification)

  • Acetonitrile (or other suitable organic solvent for reaction termination)[1][7]

  • 96-well incubation plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[1][7]

2. Assay Procedure:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.[1]

    • Prepare a working solution of human liver microsomes in potassium phosphate buffer (e.g., to a final concentration of 0.5 mg/mL).[2]

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

    • Prepare working solutions of this compound and positive controls by diluting the stock solutions in buffer to the desired final concentration (e.g., 1 µM).[1]

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Add the working solution of this compound or control compounds to initiate the reaction.

    • To start the metabolic reaction, add the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.[7]

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[2][7] The solvent serves to precipitate the microsomal proteins and halt enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[7]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound (this compound or controls) at each time point.[1]

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).

Visualized Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Buffers, NADPH) pre_incubate Pre-incubate Microsomes at 37°C prep_reagents->pre_incubate prep_compound Prepare this compound & Control Solutions add_compound Add this compound/ Controls prep_compound->add_compound pre_incubate->add_compound start_reaction Initiate with NADPH add_compound->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate terminate Terminate Reaction (Acetonitrile + IS) incubate->terminate Time Points centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t1/2 & CLint analyze->calculate

Caption: Workflow for the metabolic stability assay of this compound in human liver microsomes.

Troubleshooting Guide

Q: My positive control compound shows very slow metabolism. What could be the issue?

A:

  • Inactive Microsomes: Ensure the human liver microsomes have been stored correctly at -80°C and were thawed properly on ice immediately before use. Repeated freeze-thaw cycles can diminish enzyme activity.

  • Inactive NADPH: The NADPH regenerating system is crucial. Verify the age and storage conditions of the NADPH and other components. Prepare the solution fresh for each experiment.

  • Incorrect Buffer pH: The pH of the incubation buffer should be tightly controlled at 7.4, as enzyme activity is pH-dependent.[1]

Q: I am observing a high degree of variability between my replicate wells.

A:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of the test compound and NADPH solution. Use calibrated pipettes.

  • Incomplete Mixing: Gently mix the contents of the wells after adding each component to ensure a homogenous reaction mixture.

  • Edge Effects: In 96-well plates, the outer wells can be prone to evaporation. Consider not using the outermost wells or filling them with buffer to maintain humidity.

Q: The concentration of my test compound appears to increase over time.

A: This is an unusual result and could point to analytical issues.

  • Internal Standard Instability: The internal standard used for quantification might be unstable in the analytical matrix.

  • Ion Suppression/Enhancement: The test compound's signal in the mass spectrometer might be enhanced at later time points due to the metabolism of other components in the matrix. Review your analytical method and consider matrix-matched calibration curves.

Q: My compound appears to be unstable in the absence of NADPH.

A:

  • Chemical Instability: The compound may be chemically unstable in the aqueous buffer at 37°C. Run a control incubation without microsomes to assess chemical stability.

  • Metabolism by other enzymes: While less common for Phase I metabolism in microsomes without NADPH, some non-CYP enzymes might contribute to metabolism.

Troubleshooting Decision Tree

troubleshooting_workflow cluster_checks Initial Checks cluster_investigation Investigation Path cluster_solution Potential Solutions start Unexpected Results (e.g., Low Metabolism) check_controls Review Positive Control Data start->check_controls check_replicates Assess Replicate Variability start->check_replicates check_no_nadph Examine -NADPH Control start->check_no_nadph investigate_reagents Verify Reagent Activity (Microsomes, NADPH) check_controls->investigate_reagents Controls Failed investigate_analytical Check Analytical Method (IS, Matrix Effects) check_controls->investigate_analytical Anomalous Data investigate_procedure Review Assay Protocol (Pipetting, pH) check_replicates->investigate_procedure High Variability investigate_compound Assess Compound Chemical Stability check_no_nadph->investigate_compound Unstable w/o NADPH solution_reagents Use New Aliquots of Reagents investigate_reagents->solution_reagents solution_procedure Refine Technique investigate_procedure->solution_procedure solution_analytical Re-validate Analytical Method investigate_analytical->solution_analytical solution_compound Run Buffer Stability Control investigate_compound->solution_compound

Caption: A decision tree for troubleshooting common issues in microsomal stability assays.

References

Technical Support Center: Optimizing AD-8007 Dosage for Minimal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of AD-8007 to minimize toxicity while maintaining its therapeutic efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo experiments with this novel ACSS2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to toxicity?

A1: this compound is a potent and brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1] ACSS2 is a crucial enzyme for cancer cells, particularly in nutrient-poor environments like the brain, as it converts acetate into acetyl-CoA, a vital molecule for lipid synthesis and energy production.[2] By inhibiting ACSS2, this compound disrupts these metabolic processes, leading to a reduction in lipid storage and ultimately inducing a specific form of iron-dependent cell death known as ferroptosis.[3][4] This targeted mechanism of action against cancer cell metabolism is key to its therapeutic effect. The toxicity profile of this compound is generally favorable, as it has been shown to be non-toxic to normal brain tissue in ex vivo models.[5]

Q2: I am observing high cytotoxicity in my non-cancerous control cell line. What could be the cause?

A2: While this compound has shown selectivity for cancer cells, off-target effects or specific metabolic dependencies in your control cell line could lead to unexpected toxicity. Here are a few troubleshooting steps:

  • Confirm Cell Line Identity: Ensure the authenticity of your non-cancerous cell line through short tandem repeat (STR) profiling.

  • Assess Metabolic Profile: Your control cell line might have an unusually high dependence on acetate metabolism, making it more susceptible to ACSS2 inhibition.

  • Dose-Response Evaluation: Perform a comprehensive dose-response analysis to determine the half-maximal inhibitory concentration (IC50) for both your cancer and control cell lines. This will help establish a therapeutic window.

  • Solvent Control: Ensure the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells.

Q3: My in vivo study shows signs of toxicity (e.g., weight loss, lethargy) at the recommended dose. What should I do?

A3: While initial studies with this compound at a daily dose of 50 mg/kg did not report significant weight loss in mice, individual responses can vary depending on the animal model and experimental conditions.[6] Consider the following:

  • Dose De-escalation: Reduce the dosage of this compound and monitor for toxicity and anti-tumor efficacy to find an optimal balance.

  • Alternative Dosing Schedule: Instead of daily administration, explore intermittent dosing schedules (e.g., every other day) which may reduce cumulative toxicity.

  • Comprehensive Toxicological Analysis: If toxicity persists, a more detailed analysis is recommended. This includes monitoring blood chemistry panels and conducting histopathological examinations of major organs to identify any specific organ toxicity.

  • Vehicle and Formulation: Ensure the vehicle used for in vivo administration is well-tolerated and that the formulation of this compound is stable and free of contaminants.

Q4: How can I confirm that the cell death I am observing is indeed ferroptosis?

A4: To confirm that this compound is inducing ferroptosis in your experimental system, you can perform the following validation experiments:

  • Rescue with Ferroptosis Inhibitors: Treat cells with this compound in the presence of known ferroptosis inhibitors, such as ferrostatin-1 or liproxstatin-1. A reversal of cell death would indicate ferroptosis.

  • Measure Lipid Peroxidation: Ferroptosis is characterized by the accumulation of lipid reactive oxygen species (ROS). Use fluorescent probes like C11-BODIPY(581/591) to detect lipid peroxidation in this compound-treated cells.

  • Assess Iron Dependency: Chelate intracellular iron with deferoxamine (DFO). If this compound-induced cell death is iron-dependent, DFO should rescue the cells.

  • Analyze Key Protein Expression: Western blot analysis can be used to measure the expression levels of key proteins in the ferroptosis pathway, such as SLC7A11 and GPX4, which are expected to be downregulated upon ACSS2 inhibition.[3][4]

Troubleshooting Guides

In Vitro Cytotoxicity Assays
IssuePossible CauseRecommended Solution
High background signal in MTT/XTT assay - Contamination of cell culture with bacteria or fungi.- Compound interference with formazan crystal formation or absorbance.- Regularly test for and eliminate mycoplasma contamination.- Run a compound-only control to assess for direct effects on the assay reagents.
High variability between replicate wells - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a single-cell suspension before seeding and use calibrated pipettes.- Avoid using the outer wells of the plate or ensure proper humidification to minimize evaporation.
Low signal or no dose-response - Low cell number or slow proliferation rate.- Compound instability in culture medium.- Incorrect assay endpoint.- Optimize cell seeding density and ensure cells are in the logarithmic growth phase.- Assess the stability of this compound in your specific culture medium over the experimental time course.- Perform a time-course experiment to determine the optimal incubation time for observing a cytotoxic effect.
In Vivo Toxicity Studies
IssuePossible CauseRecommended Solution
Unexpected animal deaths - Acute toxicity at the administered dose.- Improper drug formulation or administration.- Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).- Ensure proper formulation and sterile administration techniques.
No observable anti-tumor effect - Insufficient drug exposure at the tumor site.- Rapid metabolism or clearance of the compound.- Tumor model is resistant to ACSS2 inhibition.- Confirm brain permeability and tumor accumulation of this compound in your model.- Evaluate the pharmacokinetic profile of this compound.- Assess the expression of ACSS2 in your tumor model.
Inconsistent tumor growth - Variation in tumor cell implantation.- Differences in animal health status.- Standardize the tumor implantation procedure.- Use healthy, age-matched animals for the study.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) and untreated controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

Procedure:

  • Seed cells into a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound in complete culture medium. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and vehicle control.

  • Incubate the plate for the desired treatment duration.

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Follow the LDH assay kit protocol to mix the supernatant with the provided assay reagents in a new 96-well plate.

  • Incubate the reaction mixture at room temperature for the time specified in the kit instructions.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells, as per the kit's instructions.

Visualizations

AD8007_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate Acetate_intra Acetate Acetate_ext->Acetate_intra Transport AcetylCoA Acetyl-CoA Acetate_intra->AcetylCoA ATP to AMP+PPi ACSS2 ACSS2 Lipid_Synthesis Lipid Synthesis AcetylCoA->Lipid_Synthesis E2F1 E2F1 AcetylCoA->E2F1 Activation AD8007 This compound AD8007->ACSS2 Inhibition GPX4 GPX4 GSSG GSSG Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduction GSH GSH GSH->GSSG Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis SLC7A11_GPX4_genes SLC7A11 & GPX4 Genes E2F1->SLC7A11_GPX4_genes Transcription SLC7A11_mRNA SLC7A11 mRNA SLC7A11_GPX4_genes->SLC7A11_mRNA GPX4_mRNA GPX4 mRNA SLC7A11_GPX4_genes->GPX4_mRNA SLC7A11 SLC7A11 (System Xc-) SLC7A11_mRNA->SLC7A11 Translation GPX4_mRNA->GPX4 Translation SLC7A11->GSH Cystine import for GSH synthesis

Caption: Signaling pathway of this compound-induced ferroptosis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A 1. Cell Seeding (Cancer & Non-cancer lines) B 2. This compound Treatment (Dose-response) A->B C 3. Cytotoxicity Assays (MTT, LDH) B->C E 5. Ferroptosis Validation (Inhibitors, Lipid ROS) B->E D 4. Determine IC50 Values C->D G 7. This compound Administration (Dose optimization) D->G Inform dose selection F 6. Tumor Model Establishment F->G H 8. Monitor Tumor Growth & Toxicity (Body weight, clinical signs) G->H I 9. Comprehensive Toxicology (Blood chemistry, histopathology) H->I J 10. Efficacy Assessment H->J

Caption: Workflow for optimizing this compound dosage.

Troubleshooting_Logic Start Unexpected Toxicity Observed Check_Purity Verify Compound Purity & Formulation Start->Check_Purity Check_Controls Review Experimental Controls (Vehicle, Positive, Negative) Check_Purity->Check_Controls Purity OK Optimize_Dose Optimize Dosage or Schedule Check_Purity->Optimize_Dose Impurity Found & Corrected Dose_Response Perform Detailed Dose-Response Check_Controls->Dose_Response Controls OK Check_Controls->Optimize_Dose Control Issue Found & Corrected Time_Course Conduct Time-Course Experiment Dose_Response->Time_Course Mechanism_Validation Validate Mechanism of Action (e.g., Ferroptosis) Time_Course->Mechanism_Validation Mechanism_Validation->Optimize_Dose Mechanism Confirmed Investigate_Off_Target Investigate Off-Target Effects Mechanism_Validation->Investigate_Off_Target Mechanism Not Confirmed

Caption: Logic diagram for troubleshooting toxicity.

References

Technical Support Center: AD-8007 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AD-8007 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2] By inhibiting ACSS2, this compound blocks the conversion of acetate to acetyl-CoA, a crucial molecule for lipid synthesis and protein acetylation in cancer cells, particularly in the nutrient-poor environment of the brain.[3][4][5][6] This ultimately leads to a reduction in lipid storage, decreased acetyl-CoA levels, and induction of cancer cell death.[1][3] Recent findings suggest that this cell death occurs via ferroptosis, a process that damages the cell membrane and can provoke an immune response.[7]

Q2: What is the key advantage of this compound for studying brain metastases?

A2: A significant advantage of this compound is its ability to cross the blood-brain barrier (BBB).[2][4][7] In vivo studies have shown that this compound is detected at significantly higher levels in the brain compared to other ACSS2 inhibitors.[1][3] This is attributed to its moderate permeability and low efflux ratio, suggesting it can bypass P-glycoprotein (P-gp) mediated efflux, a common mechanism that removes drugs from the brain.[1][3]

Q3: What are the expected outcomes of successful this compound treatment in a breast cancer brain metastasis (BCBM) mouse model?

A3: In successful in vivo studies using BCBM models, treatment with this compound has been shown to significantly reduce tumor burden and extend survival.[1][8] This is typically observed through methods like bioluminescence imaging, which shows a reduction in signal from luciferase-tagged tumor cells, and histological analysis (H&E and Ki67 staining) of extracted tumors, which confirms a reduction in tumor size and proliferation.[1]

Q4: Is this compound expected to be toxic in vivo?

A4: At effective doses (e.g., 50 mg/kg daily), this compound has not been associated with apparent toxicities.[1] Key indicators to monitor are animal body weight, which should not significantly decrease, and general animal behavior.[1][9] While this compound induces cell death in cancer cells, it has not been found to be toxic to normal brain tissue.[1]

Troubleshooting Guides

Issue 1: Suboptimal Efficacy or Lack of Tumor Reduction

Q: We are not observing the expected reduction in tumor burden after administering this compound. What are the potential causes and solutions?

A: This can be due to several factors related to the compound, administration, or the animal model.

  • Compound Integrity:

    • Verify Compound Stability: Ensure this compound has been stored correctly. Stock solutions are typically stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] Improper storage can lead to degradation.

    • Solution Preparation: Prepare fresh solutions for administration. Ensure the vehicle used for dissolution is appropriate and does not impact compound stability or animal health.

  • Drug Administration:

    • Route of Administration: The referenced successful studies used daily intraperitoneal (IP) injections.[1][3] Ensure proper IP injection technique to avoid accidental injection into the gut or other organs, which would severely limit bioavailability.

    • Dosage: A dose of 50 mg/kg was shown to be effective.[1][3] Verify that the correct dose is being administered based on the most recent animal body weights.

  • Animal Model and Tumor Growth:

    • Tumor Establishment: Confirm that a sufficient tumor burden was established before beginning treatment. In published studies, treatment began 7 days after intracranial injection of cancer cells.[1]

    • Cell Line Viability: Ensure the cancer cell line (e.g., MDA-MB-231BR) has not lost its tumorigenicity or luciferase expression if using bioluminescence for monitoring.

Issue 2: High Variability in Experimental Readouts

Q: There is significant variability in tumor size or bioluminescence signal between mice in the same treatment group. How can we reduce this?

A: High variability is a common challenge in in vivo studies.

  • Consistent Procedures:

    • Tumor Cell Implantation: Standardize the intracranial injection procedure, including the number of cells injected, the injection site, and the rate of injection.

    • Bioluminescence Imaging: Ensure consistent timing between substrate injection (e.g., luciferin) and imaging. Anesthetize mice to the same depth for each imaging session to ensure consistent metabolic rates.

  • Animal Health: Monitor for any underlying health issues in the animals that could affect tumor growth or response to treatment. Ensure consistent housing conditions and ad libitum access to food and water.[10][11]

  • Group Size: If variability remains high, consider increasing the number of animals per group to improve statistical power.

Issue 3: Unexpected Signs of Toxicity

Q: Our mice are showing signs of toxicity (e.g., significant weight loss, lethargy) after this compound administration. What should we do?

A: Although published studies report no apparent toxicity, individual experimental conditions can differ.[1]

  • Immediate Actions:

    • Monitor Closely: Increase the frequency of monitoring for clinical signs of distress.[9]

    • Confirm Dosage: Double-check all calculations for the 50 mg/kg dose to rule out a dosing error.

    • Evaluate Vehicle: The vehicle itself could be causing toxicity. Run a control group with only the vehicle to assess its effects.

  • Investigative Steps:

    • Dose Reduction Study: If toxicity is confirmed to be drug-related, consider performing a dose-response study with lower doses to identify a maximum tolerated dose (MTD) in your specific model.

    • Biochemical Analysis: If toxicity persists, consider collecting blood samples for biochemical analysis of liver and kidney function markers to identify potential organ-specific toxicity, similar to standard toxicology studies.[10]

Quantitative Data Summary

Table 1: In Vivo Brain Penetration of ACSS2 Inhibitors

CompoundDoseBrain Concentration (µM)Plasma Concentration (µM)Brain/Plasma Ratio
This compound 50 mg/kg~1.2~0.8~1.5
AD-5584 50 mg/kg~1.5~1.0~1.5
VY-3-135 50 mg/kg~0.2~0.5~0.4

Data extracted and estimated from figures in the cited source.[1]

Detailed Experimental Protocols

Protocol 1: In Vivo Efficacy Study in an Orthotopic BCBM Mouse Model
  • Animal Model: Immunodeficient mice (e.g., Nu/Nu) are used.[1] All procedures must follow approved Institutional Animal Care and Use Committee (IACUC) guidelines.[9][10]

  • Cell Preparation: Luciferase-tagged human breast cancer brain metastatic cells (e.g., MDA-MB-231BR) are harvested during the exponential growth phase.

  • Intracranial Injection:

    • Anesthetize the mouse.

    • Secure the mouse in a stereotactic frame.

    • Inject a suspension of MDA-MB-231BR cells into the brain parenchyma.

  • Tumor Growth Monitoring:

    • Allow tumors to establish for a set period (e.g., 7 days).[1]

    • Monitor tumor burden via bioluminescence imaging at regular intervals.

  • Drug Administration:

    • Prepare this compound solution for injection.

    • Administer this compound daily via intraperitoneal (IP) injection at a dose of 50 mg/kg.[1]

    • The control group receives vehicle-only injections.

  • Toxicity Monitoring: Monitor mouse weight and general health daily.[1]

  • Endpoint Analysis:

    • At the study endpoint, perform final bioluminescence imaging.

    • Euthanize mice and perfuse with PBS and paraformaldehyde.

    • Extract brains for histological analysis (H&E staining for tumor size and Ki67 staining for proliferation).[1]

Protocol 2: Blood-Brain Barrier Penetration Assay
  • Animal Model: Use healthy mice (e.g., immune-competent or immunodeficient).

  • Drug Administration: Administer a single dose of this compound (e.g., 50 mg/kg) via IP injection.[3]

  • Sample Collection: At a specified time point post-injection (e.g., 1 hour), collect blood via cardiac puncture and immediately perfuse the animal with PBS to remove blood from the organs.

  • Brain Homogenization: Harvest the brain and homogenize it in a suitable buffer.

  • Sample Analysis:

    • Process both the plasma (from blood) and the brain homogenate.

    • Use Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of this compound in both sample types.[1][3]

  • Data Interpretation: Calculate the brain-to-plasma concentration ratio to determine the extent of BBB penetration.[1]

Visualizations

ACSS2_Inhibition_Pathway Acetate Acetate (in Brain Microenvironment) ACSS2 ACSS2 Enzyme Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Conversion Lipid_Synthesis De Novo Lipid Synthesis (e.g., FASN) AcetylCoA->Lipid_Synthesis AD8007 This compound AD8007->ACSS2 Inhibition Ferroptosis Ferroptosis (Cell Death) AD8007->Ferroptosis Lipid_Droplets Lipid Droplets Lipid_Synthesis->Lipid_Droplets Tumor_Growth Tumor Cell Growth & Survival Lipid_Droplets->Tumor_Growth Supports Ferroptosis->Tumor_Growth Prevents

Caption: Mechanism of Action for this compound in BCBM cells.

In_Vivo_Workflow Start Start: Immunodeficient Mice Inject 1. Intracranial Injection of Luciferase-tagged BCBM Cells Start->Inject Tumor_Formation 2. Tumor Establishment (7 Days) Inject->Tumor_Formation Treatment 3. Daily IP Treatment: - Vehicle Control - this compound (50 mg/kg) Tumor_Formation->Treatment Monitoring 4. Monitor Daily: - Body Weight - Tumor Burden (Bioluminescence) Treatment->Monitoring Endpoint 5. Study Endpoint: - Final Imaging - Euthanasia & Tissue Collection Monitoring->Endpoint Analysis 6. Data Analysis: - Tumor Growth Curves - Survival Analysis - Histology (H&E, Ki67) Endpoint->Analysis Troubleshooting_Flow Problem Problem: Suboptimal Tumor Reduction Check_Compound Check Compound: - Proper Storage? - Fresh Solution? Problem->Check_Compound Is compound ok? Check_Dose Check Administration: - Correct Dose (50 mg/kg)? - Proper IP Technique? Problem->Check_Dose Is administration ok? Check_Model Check Animal Model: - Sufficient Initial Tumor? - Cell Line Viability? Problem->Check_Model Is model ok? Solution1 Solution: Use new compound vial, prepare fresh. Check_Compound->Solution1 No Solution2 Solution: Recalculate dose, review IP injection protocol. Check_Dose->Solution2 No Solution3 Solution: Validate cell line, ensure consistent tumor take. Check_Model->Solution3 No

References

Technical Support Center: Overcoming Resistance to AD-8007 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to the hypothetical kinase inhibitor AD-8007. We will operate under the assumption that this compound is an investigational inhibitor of the PI3K/Akt signaling pathway, a common target in cancer therapy.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, has stopped responding. What are the potential causes?

Several factors could contribute to acquired resistance to this compound. The most common mechanisms include:

  • Secondary Mutations in the Target Kinase: A mutation in the gene encoding the target protein (e.g., PI3K) can prevent this compound from binding effectively.

  • Upregulation of Bypass Pathways: Cancer cells can activate alternative signaling pathways (e.g., the MAPK/ERK pathway) to circumvent the block imposed by this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.

  • Phenotypic Changes: A subset of cells may undergo epithelial-to-mesenchymal transition (EMT), which is associated with drug resistance.

Q2: I am observing high variability in the IC50 values for this compound across different experimental replicates. What could be the issue?

Inconsistent IC50 values can stem from several experimental variables:

  • Cell Seeding Density: Ensure that the cell seeding density is consistent across all plates and experiments, as this can affect cell growth rates and drug response.

  • Reagent Stability: Confirm the stability and proper storage of this compound. Degradation of the compound can lead to a perceived decrease in potency.

  • Assay Incubation Time: The duration of drug exposure should be standardized. A shorter or longer incubation time can significantly alter the calculated IC50.

  • Cell Line Authenticity: Periodically verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line

This guide will help you investigate the potential mechanisms behind acquired resistance to this compound.

Workflow for Investigating this compound Resistance

A Start: Observe Decreased Sensitivity to this compound B Confirm Resistance with IC50 Shift Assay A->B C Investigate Potential Mechanisms B->C D Sequence Target Gene (e.g., PIK3CA) C->D E Analyze Bypass Pathways (e.g., Western Blot for p-ERK) C->E F Measure Drug Efflux (e.g., Rhodamine 123 Assay) C->F G Assess EMT Markers (e.g., qPCR for Vimentin) C->G H Develop Combination Therapy Strategy D->H E->H F->H G->H cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK ERK->Proliferation MEK MEK MEK->ERK Bypass Pathway RAS->MEK AD8007 This compound AD8007->PI3K Inhibits ABCC1 ABCC1 Transporter AD8007->ABCC1 Efflux

AD-8007 toxicity in normal brain tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the use of AD-8007, with a specific focus on its effects on normal brain tissue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational small molecule identified as a potent, selective, and brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2][3] ACSS2 is a critical metabolic enzyme that converts acetate into acetyl-CoA, a vital substrate for lipid synthesis and protein acetylation in tumor cells, particularly in the nutrient-scarce environment of the brain.[4][5] By inhibiting ACSS2, this compound effectively reduces the available pool of acetyl-CoA, leading to a decrease in lipid storage and the induction of cancer cell death, thereby blocking tumor growth.[2][4]

Q2: Is this compound toxic to normal, non-cancerous brain tissue?

Current preclinical data strongly indicate that this compound is not toxic to normal brain tissue at effective concentrations.[2][6] Ex vivo experiments using brain slices without tumors showed that treatment with this compound did not alter cell viability compared to control treatments.[2] Furthermore, in vivo studies in mice demonstrated no overt toxicity; animals treated with this compound did not exhibit weight loss or any observable behavioral changes.[2][5]

Q3: What is the observed mechanism of cell death induced by this compound in cancer cells?

This compound induces a form of cell death known as ferroptosis in cancer cells.[7][8] Ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides, leading to damage of the cell membrane.[5][8] This mechanism is distinct from other forms of programmed cell death like apoptosis.

Q4: Can this compound cross the blood-brain barrier (BBB)?

Yes, this compound was specifically designed and validated as a brain-penetrant compound.[1][4][6] In vitro permeability assays showed it has moderate permeability and a low efflux ratio, suggesting it can effectively bypass P-glycoprotein (P-gp) mediated efflux at the BBB.[2][6] In vivo studies confirmed that after intraperitoneal injection, this compound can be detected at significant levels in the brain.[4][6]

Q5: In what research context has this compound been primarily studied?

This compound has been primarily investigated as a therapeutic candidate for breast cancer brain metastasis (BCBM).[2][3][9] Studies have shown it can reduce colony formation, lipid storage, and survival of BCBM cells in vitro.[2][4] In ex vivo and in vivo models, it has been shown to reduce tumor burden and extend survival.[2][3][9]

Troubleshooting Guides

Problem: I am not observing a significant reduction in viability in my cancer cell line after this compound treatment.

  • Solution 1: Confirm ACSS2 Dependence: Ensure your cell line is dependent on ACSS2 for survival and proliferation, particularly when cultured in conditions that mimic the brain microenvironment (e.g., low lipid availability). The efficacy of this compound is linked to the cell's reliance on acetate metabolism.[4][5]

  • Solution 2: Check Compound Integrity: this compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to ensure stability.[1] Improper storage can lead to degradation. Prepare fresh dilutions for each experiment from a properly stored stock.

  • Solution 3: Optimize Concentration and Duration: While a suboptimal dose of 20 μM has shown some effect ex vivo, higher concentrations may be needed depending on the cell line and experimental conditions.[6] Perform a dose-response curve and a time-course experiment to determine the optimal concentration and treatment duration for your specific model.

  • Solution 4: Assess Ferroptosis Markers: Since this compound induces ferroptosis, standard apoptosis assays (e.g., caspase activity) may not be the most sensitive measure of cell death.[7][8] Measure lipid peroxidation (e.g., using C11-BODIPY) or protein levels of ferroptosis regulators like GPX4 and SLC7A11 to confirm the mechanism of action.[5]

Problem: I am concerned about potential off-target effects on normal neurons in my co-culture model.

  • Solution 1: Use Control Brain Slices/Cultures: As a primary control, replicate the findings from published studies by treating normal brain tissue slices or primary neuronal/astrocytic cultures with your effective dose of this compound.[2] Assess cell viability using methods like propidium iodide (PI) or lactate dehydrogenase (LDH) assays to confirm the lack of toxicity.

  • Solution 2: Monitor Neuronal Health Markers: In addition to general viability, assess specific markers of neuronal health, such as synaptic protein levels or neuronal morphology, to ensure that this compound is not causing subtle, non-lethal damage to normal brain cells.

  • Solution 3: In Vivo Toxicity Assessment: In animal studies, monitor for signs of neurotoxicity such as weight loss, behavioral changes, or motor deficits.[2][5] This is the most robust way to confirm the safety profile in a complex biological system.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in preclinical studies of this compound.

Table 1: In Vivo Dosing and Administration

Parameter Value Species Disease Model Citation
Administration Route Intraperitoneal (IP) Injection Mouse Breast Cancer Brain Metastasis [4]

| Effective Dose | 50 mg/kg (daily) | Mouse | Breast Cancer Brain Metastasis |[2][6] |

Table 2: Ex Vivo Treatment Concentration

Parameter Value Model Effect Citation

| Suboptimal Dose | 20 μM | Brain-Slice Tumor Model | Partial effect on tumor growth; significant synergy with radiation. |[6] |

Key Experimental Protocols

Protocol 1: Ex Vivo Brain Slice Viability Assay (for assessing toxicity in normal tissue)

This protocol is adapted from the methodology used to confirm the safety of this compound on non-tumorous brain tissue.[2]

  • Slice Preparation: Healthy, non-tumor-bearing mice are anesthetized and perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain is rapidly extracted and placed in a slicing chamber with cold aCSF.

  • Slicing: Coronal brain slices (typically 300-400 μm thick) are prepared using a vibratome.

  • Culture: Slices are transferred to a net-style insert in a 6-well plate containing brain slice culture medium. The slices are maintained at the liquid-air interface at 37°C in a 5% CO₂ incubator.

  • Treatment: After a stabilization period (e.g., 24 hours), the medium is replaced with fresh medium containing either this compound at the desired experimental concentration or a vehicle control (e.g., DMSO).

  • Viability Assessment: After the treatment period (e.g., 48-72 hours), slice viability is measured. A common method is staining with Propidium Iodide (PI), a fluorescent dye that enters dead cells. The slice is incubated with PI, and fluorescence intensity is quantified via imaging and normalized to the slice area. An increase in PI signal indicates a loss of cell viability.

  • Analysis: The mean PI fluorescence intensity from this compound-treated slices is compared to that of vehicle-treated controls. A lack of significant difference indicates no overt toxicity.

Protocol 2: In Vivo Toxicity Assessment

This protocol outlines the general steps taken to assess the systemic and neurological toxicity of this compound in animal models.[2][5]

  • Animal Model: Healthy, non-tumor-bearing mice (e.g., nude mice if assessing toxicity in an immunocompromised context) are used.

  • Dosing Regimen: Animals are divided into a treatment group and a vehicle control group. The treatment group receives daily intraperitoneal (IP) injections of this compound (e.g., 50 mg/kg). The control group receives injections of the vehicle solution.

  • Monitoring: Animals are monitored daily for the duration of the study. Key parameters include:

    • Body Weight: A significant, progressive loss of body weight is a primary indicator of systemic toxicity.

    • Behavioral Changes: Observe for any changes in activity, grooming, feeding, or signs of neurological impairment (e.g., ataxia, tremors).

    • General Health: Monitor for any other signs of distress, such as ruffled fur or lethargy.

  • Analysis: The body weight curves and observational scores of the this compound-treated group are compared to the vehicle control group. The absence of significant weight loss or adverse behavioral effects supports a favorable safety profile.

Visualizations

AD8007_MOA Mechanism of Action of this compound in Tumor Cells cluster_brain Brain Microenvironment Acetate Acetate ACSS2 ACSS2 Enzyme Acetate->ACSS2 substrate AcetylCoA Acetyl-CoA ACSS2->AcetylCoA converts to Lipid Lipid Droplets (Energy Storage) AcetylCoA->Lipid required for lipid synthesis TumorGrowth Tumor Growth & Survival Lipid->TumorGrowth supports AD8007 This compound AD8007->Block Block->ACSS2

Caption: this compound inhibits the ACSS2 enzyme, blocking Acetyl-CoA production.

Toxicity_Workflow Experimental Workflow for Assessing this compound Neurotoxicity cluster_vivo In Vivo Model cluster_exvivo Ex Vivo Model Mouse Healthy Mice Treatment Daily IP Injection: This compound (50 mg/kg) or Vehicle Mouse->Treatment Monitor Daily Monitoring: - Body Weight - Behavior Treatment->Monitor Result Result: No Overt Toxicity in Normal Brain Tissue Monitor->Result Brain Normal Brain Tissue Slice Prepare Brain Slices (300-400 µm) Brain->Slice Culture Culture Slices with This compound or Vehicle Slice->Culture Viability Assess Cell Viability (e.g., PI Staining) Culture->Viability Viability->Result

Caption: Workflow for in vivo and ex vivo toxicity assessment of this compound.

References

Technical Support Center: Troubleshooting AD-8007 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing AD-8007, encountering precipitation in cell culture media can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address this issue directly.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture media?

A1: this compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the media. This can be triggered by a rapid change in solvent polarity when a concentrated DMSO stock solution is diluted into the aqueous media.

Q2: What is the recommended solvent for this compound?

A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is crucial to use a high-quality, anhydrous (water-free) grade of DMSO, as the presence of water can significantly reduce the solubility of this compound.[1]

Q3: What is the maximum concentration of DMSO that cells can tolerate?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1][2] However, some sensitive cell lines may be affected by concentrations as low as 0.1%.[3] It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.

Q4: Can I use other solvents to dissolve this compound?

A4: While DMSO is the most common solvent, for specific applications, other organic solvents might be considered. However, their compatibility with cell culture and potential toxicity must be thoroughly evaluated. For in vivo studies, co-solvents like PEG300 and Tween 80 can be used to create a suitable formulation.[1]

Troubleshooting Guide

Issue: Precipitate observed immediately upon adding this compound stock to media.

This is the most common scenario and is often due to improper dilution technique.

Solution Workflow:

cluster_0 Immediate Precipitation Troubleshooting A Precipitation Observed B Review Dilution Protocol A->B Initial Step C Prepare Fresh Stock Solution B->C Is stock old or cloudy? D Optimize Dilution Method B->D Is dilution too rapid? C->D E Consider Intermediate Dilution D->E Still precipitating? F Successful Dissolution D->F Problem Solved E->F Problem Solved

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Detailed Steps:

  • Review your dilution protocol. A rapid change in solvent environment is the primary cause of precipitation.

  • Prepare a fresh stock solution. Use high-quality, anhydrous DMSO. Ensure the stock solution is clear and free of any visible particulates before use.

  • Optimize your dilution method. Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. This involves adding a small amount of media to the stock solution first, mixing well, and then gradually adding this mixture to the rest of the media with constant, gentle agitation.

  • Consider an intermediate dilution step. Dilute the high-concentration DMSO stock to an intermediate concentration in DMSO before the final dilution into the aqueous media.[4]

Issue: Media becomes cloudy or shows precipitate after incubation.

This may indicate that the compound is coming out of solution over time, potentially due to temperature changes or interaction with media components.

Solution Workflow:

cluster_1 Delayed Precipitation Troubleshooting G Precipitation After Incubation H Check Final Concentration G->H First Check I Evaluate Media Components H->I Is concentration reasonable? J Test Lower Concentration H->J Is concentration too high? K Consider Solubilizing Agents I->K Suspect interaction? L Stable Solution J->L Problem Solved K->L Problem Solved

Caption: Troubleshooting workflow for delayed precipitation of this compound.

Detailed Steps:

  • Check the final concentration of this compound. It might be at the upper limit of its solubility in your specific media formulation.

  • Evaluate media components. High concentrations of certain salts or proteins in the media can sometimes reduce the solubility of hydrophobic compounds.

  • Test a lower final concentration of this compound. If a lower concentration is compatible with your experimental goals, it may prevent precipitation.

  • Consider the use of solubilizing agents. For certain applications, non-toxic solubilizing agents like cyclodextrins can be used to increase the aqueous solubility of hydrophobic drugs, though their effects on the experiment must be validated.[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Bring the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.[5]

  • If necessary, briefly sonicate the solution in a water bath to aid dissolution.[5]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed cell culture media

  • Sterile tubes

Methodology:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your media. Ensure the final DMSO concentration remains at or below 0.5%.

  • Stepwise Dilution: a. In a sterile tube, add the calculated volume of the this compound DMSO stock. b. Slowly add an equal volume of pre-warmed cell culture media to the DMSO stock while gently vortexing or flicking the tube. c. Continue to add small volumes of media to the tube, mixing well after each addition, until a volume of at least 10 times the initial stock volume is reached. d. Transfer this intermediate dilution to the final volume of pre-warmed cell culture media and mix thoroughly by inverting the container.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Quantitative Data Summary

ParameterValueReference
This compound Molecular Weight 334.45 g/mol
This compound Solubility in DMSO 16.67 mg/mL (49.84 mM) to 67 mg/mL (200.32 mM)[1]
This compound Solubility in Water Insoluble[1]
Recommended Final DMSO Concentration ≤ 0.5% (v/v)[1][2]
Stock Solution Storage (-20°C) Up to 1 month
Stock Solution Storage (-80°C) Up to 6 months
Powder Storage (-20°C) Up to 3 years

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound and a typical experimental workflow where solubility is critical.

cluster_2 This compound Mechanism of Action cluster_3 Experimental Workflow Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Lipid_Synthesis Lipid Synthesis & Cell Proliferation AcetylCoA->Lipid_Synthesis AD8007 This compound AD8007->ACSS2 Inhibits Stock Prepare this compound Stock in DMSO Dilute Prepare Working Solution (Stepwise Dilution) Stock->Dilute Treat Treat Cells in Culture Dilute->Treat Crucial Solubility Step Assay Perform Downstream Assay (e.g., Viability, Western Blot) Treat->Assay

Caption: Mechanism of this compound and its integration into an experimental workflow.

References

long-term storage conditions for AD-8007 powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage and handling of AD-8007 powder.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term stability, this compound powder should be stored at -20°C.[1][2] Following this recommendation should ensure the product's stability for up to three years.[2]

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to use the stock solution within these timeframes to ensure optimal performance.

Q3: What is the recommended solvent for dissolving this compound powder?

DMSO is a suitable solvent for this compound powder.[1][2] To achieve higher solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath.[1] Using fresh, newly opened DMSO is important as hygroscopic DMSO can negatively impact the solubility of the product.[2]

Q4: How should this compound be shipped?

Shipping conditions for this compound can vary. Evaluation samples may be shipped on blue ice, while other available sizes may be shipped at room temperature or with blue ice upon request.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Difficulty Dissolving Powder Old or hygroscopic DMSO.Use fresh, newly opened DMSO. To aid dissolution, warm the solution to 37°C and use an ultrasonic bath.[1][2]
Reduced Efficacy in Experiments Improper storage of powder or stock solution leading to degradation.Ensure the powder is stored at -20°C and stock solutions are stored at -80°C for no longer than 6 months or -20°C for no longer than 1 month.[2]
Inconsistent Experimental Results Inconsistent concentration of stock solutions due to improper dissolution or storage.Prepare fresh stock solutions using the recommended dissolution protocol. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Storage Condition Summary

FormStorage TemperatureDuration
Powder-20°C3 years[2]
Stock Solution-80°C6 months[2]
Stock Solution-20°C1 month[2]

Experimental Protocols

Protocol for Preparing this compound Stock Solution

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • Add the desired volume of fresh, high-quality DMSO to the vial to achieve the target concentration.

  • To facilitate dissolution, gently warm the vial to 37°C.

  • Further aid dissolution by placing the vial in an ultrasonic bath until the solution is clear.

  • For long-term storage, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Logical Workflow for this compound Storage

AD8007_Storage_Workflow cluster_powder This compound Powder cluster_solution This compound Stock Solution start Receive this compound Powder storage_powder Store at -20°C start->storage_powder dissolve Prepare Stock Solution with DMSO storage_powder->dissolve storage_short Store at -20°C (Up to 1 month) dissolve->storage_short storage_long Store at -80°C (Up to 6 months) dissolve->storage_long use_experiment Use in Experiment storage_short->use_experiment storage_long->use_experiment

Caption: Decision workflow for the long-term storage of this compound powder and stock solutions.

References

ensuring consistent results with AD-8007 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to ensure consistent and reliable results when working with AD-8007, a brain-permeable acetyl-CoA synthetase 2 (ACSS2) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), an enzyme crucial for the conversion of acetate to acetyl-CoA, particularly in the nutrient-poor environment of the brain.[1][2] By blocking ACSS2, this compound disrupts the supply of acetyl-CoA, a vital molecule for lipid synthesis and protein acetylation, thereby impeding the growth and survival of cancer cells, especially in the context of brain metastases.[1][3][4] This inhibition can lead to a reduction in lipid storage, decreased colony formation, and an increase in tumor cell death.[5][6][7]

Q2: What are the key applications of this compound in research?

A2: this compound is primarily investigated for its therapeutic potential against breast cancer brain metastasis (BCBM).[1][3][4] Its ability to cross the blood-brain barrier makes it a valuable tool for studying the metabolic vulnerabilities of tumors within the central nervous system.[6][7] Research applications include in vitro studies on cancer cell lines to assess effects on cell viability, proliferation, and metabolism, as well as in vivo studies in animal models to evaluate its efficacy in reducing tumor burden and improving survival.[5]

Q3: What is the recommended solvent and storage condition for this compound?

A3: For in vitro experiments, this compound can be dissolved in DMSO.[8] Stock solutions should be stored at -20°C or -80°C to maintain stability. For in vivo applications, the vehicle used in studies includes a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Always refer to the manufacturer's specific instructions for optimal storage and handling.

Q4: What is the typical effective concentration of this compound in vitro and dosage in vivo?

A4: The effective concentration of this compound in vitro can vary depending on the cell line and assay duration. In ex vivo brain slice models, concentrations of 20 µM have been used, particularly in combination with radiation.[5] For in vivo studies in mouse models of breast cancer brain metastasis, a daily intraperitoneal administration of 50 mg/kg has been shown to be effective in reducing tumor burden.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no effect of this compound in vitro 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Cell Line Resistance: The cell line may not be reliant on ACSS2 for acetyl-CoA production. 3. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. 4. Assay Interference: Components of the cell culture media may interfere with the compound's activity.1. Aliquot and Store Properly: Prepare single-use aliquots of the this compound stock solution and store them at -80°C. Avoid repeated freeze-thaw cycles. 2. Confirm ACSS2 Expression: Verify the expression and activity of ACSS2 in your cell line using techniques like Western blot or an ACSS2 activity assay. 3. Perform Dose-Response Curve: Conduct a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. 4. Use Appropriate Controls: Ensure the use of a vehicle control (e.g., DMSO) at the same concentration as the this compound treatment group. Consider testing in different media formulations if interference is suspected.
High variability in in vivo tumor growth studies 1. Inconsistent Tumor Cell Implantation: Variation in the number of cells injected or the injection site. 2. Variable Drug Administration: Inaccurate dosing or inconsistent timing of injections. 3. Animal Health: Underlying health issues in the animal models can affect tumor growth and drug response.1. Standardize Implantation Technique: Practice and standardize the surgical procedure for tumor cell implantation to ensure consistency. 2. Calibrate and Verify Dosing: Ensure accurate calculation of doses based on individual animal weight and use calibrated equipment for administration. Maintain a strict injection schedule. 3. Monitor Animal Health: Regularly monitor the health and weight of the animals. Exclude any animals that show signs of illness not related to tumor burden.
Difficulty in detecting this compound in brain tissue 1. Inefficient Brain Perfusion: Residual blood in the brain tissue can interfere with subsequent analysis. 2. Suboptimal Extraction Protocol: The method used to extract the compound from the brain tissue may not be efficient.1. Thorough Perfusion: Perform a thorough cardiac perfusion with saline before harvesting the brain to remove blood. 2. Optimize Extraction: Refer to established protocols for small molecule extraction from brain tissue and consider optimizing parameters such as solvent choice and homogenization method.
Unexpected toxicity in animal models 1. Off-Target Effects: Although selective, high concentrations of this compound might have off-target effects. 2. Vehicle Toxicity: The vehicle used for drug delivery may have some inherent toxicity.1. Dose Reduction Study: If toxicity is observed, consider performing a dose-reduction study to find a balance between efficacy and tolerability. 2. Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess its contribution to any observed toxicity.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Breast Cancer Brain Metastasis Mouse Model

ParameterVehicle ControlThis compound (50 mg/kg)Reference
Tumor Burden BaselineSignificantly Reduced[5]
FASN Expression in Tumors HighReduced[5]
Ki67 Staining (Proliferation) HighReduced[5]

Table 2: In Vitro and Ex Vivo Effects of this compound

AssayCell Line / ModelTreatmentResultReference
Colony Formation BCBM cellsThis compoundSignificant Reduction[5]
Lipid Storage BCBM cellsThis compoundSignificant Reduction[5]
Cell Death (Propidium Iodide Staining) MDA-MB-231BRThis compoundSignificant Increase[5]
Ex Vivo Tumor Growth (Brain Slices) MDA-MB-231BRThis compound (20 µM) + Radiation (6 Gy)Significant Reduction[5]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Breast cancer cell line (e.g., MDA-MB-231BR)

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vivo Mouse Model of Breast Cancer Brain Metastasis

This protocol is a general guideline and all animal procedures must be approved and performed in accordance with institutional and national guidelines.

Materials:

  • Immunodeficient mice (e.g., Nu/Nu)

  • Luciferase-tagged breast cancer brain metastatic cells (e.g., MDA-MB-231BR)

  • This compound formulation for in vivo use

  • Vehicle control solution

  • Bioluminescence imaging system

  • Calipers for tumor measurement (if applicable)

Procedure:

  • Tumor Cell Implantation: Intracranially inject a specific number of luciferase-tagged cancer cells into the mice.

  • Tumor Establishment: Allow the tumors to establish for a set period (e.g., 7 days). Monitor tumor growth using bioluminescence imaging.

  • Treatment Initiation: Once tumors are established, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control daily via intraperitoneal injection.

  • Monitoring: Monitor tumor burden regularly using bioluminescence imaging. Also, monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and harvest the brains for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67, or LC-MS for drug concentration).

  • Data Analysis: Analyze the bioluminescence data to determine the effect of this compound on tumor growth. Analyze histological and immunohistochemical data to assess changes in tumor morphology and proliferation.

Visualizations

Signaling_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Lipid_Synthesis Lipid Synthesis AcetylCoA->Lipid_Synthesis Protein_Acetylation Protein Acetylation AcetylCoA->Protein_Acetylation AD8007 This compound AD8007->ACSS2 Tumor_Growth Tumor Growth & Survival Lipid_Synthesis->Tumor_Growth Protein_Acetylation->Tumor_Growth

Caption: Mechanism of action of this compound in inhibiting tumor growth.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Culture BCBM Cell Lines Treatment_InVitro Treat with this compound (Dose-Response) Cell_Culture->Treatment_InVitro Viability_Assay Cell Viability Assay (e.g., MTT) Treatment_InVitro->Viability_Assay Colony_Formation Colony Formation Assay Treatment_InVitro->Colony_Formation Metabolic_Assays Metabolic Assays (Lipid Content) Treatment_InVitro->Metabolic_Assays Implantation Intracranial Implantation of BCBM Cells in Mice Tumor_Monitoring_Pre Monitor Tumor Growth (Bioluminescence) Implantation->Tumor_Monitoring_Pre Treatment_InVivo Treat with this compound (e.g., 50 mg/kg/day) Tumor_Monitoring_Pre->Treatment_InVivo Tumor_Monitoring_Post Monitor Tumor Burden & Animal Health Treatment_InVivo->Tumor_Monitoring_Post Endpoint_Analysis Endpoint Analysis (Histology, IHC, LC-MS) Tumor_Monitoring_Post->Endpoint_Analysis

Caption: General experimental workflow for this compound evaluation.

Troubleshooting_Logic Start Inconsistent Experimental Results In_Vitro In Vitro Issue? Start->In_Vitro In_Vivo In Vivo Issue? Start->In_Vivo Check_Compound Verify Compound Integrity (Storage, Aliquoting) Optimize_Assay Optimize Assay Conditions (e.g., Media, Incubation) Check_Compound->Optimize_Assay Standardize_Animal_Proc Standardize Animal Procedures (Injection, Monitoring) Check_Compound->Standardize_Animal_Proc Check_Cells Assess Cell Line (ACSS2 Expression, Health) Check_Cells->Optimize_Assay Check_Protocol Review Experimental Protocol (Dose, Timing, Controls) Check_Protocol->Optimize_Assay Check_Protocol->Standardize_Animal_Proc In_Vitro->Check_Compound In_Vitro->Check_Cells In_Vitro->Check_Protocol In_Vivo->Check_Compound In_Vivo->Check_Protocol Resolved Consistent Results Optimize_Assay->Resolved Standardize_Animal_Proc->Resolved

Caption: A logical approach to troubleshooting inconsistent this compound results.

References

mitigating AD-8007 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AD-8007. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the degradation of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2][3] By inhibiting ACSS2, this compound disrupts the metabolic processes that convert acetate into acetyl-CoA, a key molecule in fatty acid synthesis and protein acetylation.[1][4] This mechanism is particularly effective in targeting cancer cells, such as those in breast cancer brain metastasis, which rely on ACSS2 for survival and growth in the nutrient-poor environment of the brain.[1][4]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

Proper storage is critical to prevent the degradation of this compound. For the solid powder form, it is recommended to store it at -20°C for up to 3 years.[5][6] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[5][6][7] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6][7][8]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[5][6] It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[5][6] For complete dissolution, techniques such as ultrasonic treatment and warming the solution to 60°C may be necessary.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound in solution due to improper storage or handling.1. Prepare fresh stock solutions from the solid powder. 2. Ensure stock solutions are aliquoted and stored at the correct temperature (-80°C for long-term, -20°C for short-term).[5][6][7][8] 3. Avoid repeated freeze-thaw cycles.[5][6][7] 4. Protect solutions from light and extreme temperatures.
Precipitate forms in the stock solution upon thawing. The concentration of this compound exceeds its solubility at lower temperatures.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If the precipitate persists, consider preparing a more dilute stock solution.
Difficulty dissolving this compound powder. Use of suboptimal solvent or dissolution technique.1. Use fresh, anhydrous DMSO.[5][6] 2. Employ sonication and gentle heating (up to 60°C) to aid dissolution.[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the tube in a water bath or heat block set to 60°C for 5-10 minutes.[5][6]

  • Vortex the solution again until all the powder is dissolved.

  • Centrifuge the tube briefly to collect the solution at the bottom.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5][6][7][8]

Protocol 2: Quantification of this compound using HPLC

Objective: To determine the concentration and assess the purity of this compound in a solution.

Materials:

  • This compound solution sample

  • Reference standard of this compound

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

  • HPLC vials

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations using the reference standard.

    • Inject each standard solution into the HPLC system and record the peak area at the appropriate wavelength (determined by UV-Vis scan).

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Dilute the this compound solution sample to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system under the same conditions as the standards.

    • Record the peak area for this compound.

  • Data Analysis:

    • Determine the concentration of this compound in the diluted sample using the calibration curve.

    • Calculate the concentration in the original sample by multiplying by the dilution factor.

    • Assess purity by examining the chromatogram for the presence of additional peaks, which may indicate degradation products.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Quality Control weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex & Heat (60°C) dissolve->vortex aliquot Aliquot Solution vortex->aliquot storage_long Long-term (-80°C) aliquot->storage_long 6 months storage_short Short-term (-20°C) aliquot->storage_short 1 month hplc HPLC Analysis storage_long->hplc storage_short->hplc concentration Verify Concentration hplc->concentration purity Assess Purity hplc->purity

Caption: Workflow for this compound solution preparation, storage, and quality control.

troubleshooting_logic start Inconsistent Results? check_storage Check Storage Conditions (Temp, Freeze-Thaw) start->check_storage check_solvent Check Solvent Quality (Anhydrous DMSO?) start->check_solvent prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh check_solvent->prepare_fresh run_qc Run HPLC QC prepare_fresh->run_qc result_ok Proceed with Experiment run_qc->result_ok Concentration & Purity OK result_bad Contact Technical Support run_qc->result_bad Degradation Detected

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Validation & Comparative

A Comparative Guide to ACSS2 Inhibitors: AD-8007 vs. Other Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, AD-8007, with other known ACSS2 inhibitors, AD-5584 and VY-3-135. The information presented herein is based on available experimental data to assist researchers in making informed decisions for their investigative needs.

Introduction to ACSS2 Inhibition

Acetyl-CoA Synthetase 2 (ACSS2) is a crucial enzyme that catalyzes the conversion of acetate to acetyl-CoA. This process is vital for cellular metabolism, providing a key precursor for lipid synthesis and histone acetylation, which in turn regulates gene expression. In certain pathological conditions, such as cancer, particularly in nutrient-poor environments like the brain, tumor cells become heavily reliant on ACSS2 for survival and proliferation. This dependency makes ACSS2 an attractive therapeutic target. This guide focuses on a comparative analysis of recently developed ACSS2 inhibitors.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of this compound, AD-5584, and VY-3-135 based on available in vitro data.

InhibitorTargetIC50 (in vitro ATPase inhibition)Binding Affinity (K_D)Brain Penetration
This compound ACSS2High Nanomolar Range[1]Low-micromolar affinity[1]Superior to VY-3-135[1]
AD-5584 ACSS2High Nanomolar Range[1]Low-micromolar affinity[1]Superior to VY-3-135[1]
VY-3-135 ACSS244 nMNot specifiedLower than this compound and AD-5584[1]

In Vitro and In Vivo Efficacy

Experimental data has demonstrated the potential of this compound and AD-5584 in cancer models, particularly in the context of breast cancer brain metastasis (BCBM).

  • Colony Formation: Both this compound and AD-5584 have been shown to significantly reduce the colony formation of BCBM cells in vitro.[2]

  • Lipid Storage: Treatment with this compound and AD-5584 leads to a significant reduction in lipid storage in cancer cells, a key downstream effect of ACSS2 inhibition.[2]

  • Cell Viability: These inhibitors have been observed to increase tumor cell death.[1][2]

  • Brain Penetration: A critical advantage of this compound and AD-5584 is their demonstrated ability to cross the blood-brain barrier. In vivo studies have shown significantly higher concentrations of this compound and AD-5584 in the brain compared to VY-3-135, highlighting their potential for treating brain malignancies.[1]

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

In Vitro ATPase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against ACSS2.

  • Principle: The assay measures the inhibition of the ATPase activity of ACSS2 in the presence of the inhibitor. A fluorescent-based detection method is commonly employed.

  • General Protocol:

    • Recombinant human ACSS2 enzyme is incubated with varying concentrations of the test inhibitor.

    • The enzymatic reaction is initiated by the addition of ATP and acetate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of ATP consumed or ADP/AMP produced is quantified using a fluorescent probe.

    • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.[1]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is utilized to measure the binding affinity (dissociation constant, K_D) of the inhibitors to ACSS2.

  • Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

  • General Protocol:

    • Recombinant human ACSS2 is immobilized on the surface of a sensor chip.

    • A series of concentrations of the inhibitor are flowed over the chip surface.

    • The binding and dissociation of the inhibitor are monitored in real-time, generating a sensorgram.

    • The kinetic parameters (association rate constant, k_on, and dissociation rate constant, k_off) are determined from the sensorgram data.

    • The dissociation constant (K_D) is calculated as the ratio of k_off to k_on.[1]

In Vivo Brain Penetration Assessment

This experiment evaluates the ability of the inhibitors to cross the blood-brain barrier in an animal model.

  • Principle: The concentration of the inhibitor is measured in the blood plasma and brain tissue of an animal after administration.

  • General Protocol:

    • The inhibitor is administered to the animal model (e.g., mice) via a specific route (e.g., intraperitoneal injection).

    • After a defined period, blood and brain tissue samples are collected.

    • The concentration of the inhibitor in both plasma and brain homogenate is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The brain-to-plasma concentration ratio is calculated to determine the extent of brain penetration.[1]

Colony Formation Assay

This assay assesses the effect of the inhibitors on the proliferative capacity of cancer cells.

  • Principle: The ability of single cells to grow into colonies is a measure of their clonogenic survival.

  • General Protocol:

    • Cancer cells are seeded at a low density in culture plates.

    • The cells are treated with varying concentrations of the ACSS2 inhibitor.

    • The plates are incubated for a period sufficient for colony formation (typically 1-2 weeks).

    • Colonies are fixed, stained (e.g., with crystal violet), and counted.

    • The percentage of colony formation relative to a control group is calculated.

Lipid Storage Assay

This assay quantifies the impact of ACSS2 inhibition on cellular lipid accumulation.

  • Principle: Neutral lipid droplets within cells can be stained with specific fluorescent dyes.

  • General Protocol:

    • Cancer cells are treated with the ACSS2 inhibitor for a specified duration.

    • The cells are then stained with a lipophilic dye (e.g., BODIPY).

    • The stained lipid droplets are visualized and quantified using fluorescence microscopy or flow cytometry.

    • The change in lipid content is compared between treated and untreated cells.

Cell Death Assay (Propidium Iodide Staining)

This assay is used to quantify the percentage of dead cells in a population following inhibitor treatment.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter dead cells where it binds to DNA and fluoresces.

  • General Protocol:

    • Cells are treated with the ACSS2 inhibitor.

    • Both adherent and floating cells are collected and washed.

    • The cells are incubated with a solution containing PI.

    • The fluorescence of the cell population is analyzed by flow cytometry.

    • The percentage of PI-positive (dead) cells is determined.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the ACSS2 signaling pathway and a general experimental workflow for evaluating ACSS2 inhibitors.

ACSS2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate Acetate_cyt Acetate Acetate_ext->Acetate_cyt Acetyl_CoA_cyt Acetyl-CoA Acetate_cyt->Acetyl_CoA_cyt ATP -> AMP+PPi ACSS2_cyt Acetyl_CoA_nuc Acetyl-CoA Acetate_cyt->Acetyl_CoA_nuc ATP -> AMP+PPi ACSS2_nuc ACSS2_cyt ACSS2 ACSS2_nuc ACSS2 (Nuclear Translocation under stress) ACSS2_cyt->ACSS2_nuc Stress (e.g., hypoxia) Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA_cyt->Fatty_Acid_Synthesis Lipid_Droplets Lipid Droplets Fatty_Acid_Synthesis->Lipid_Droplets Histone_Acetylation Histone Acetylation Acetyl_CoA_nuc->Histone_Acetylation Gene_Expression Gene Expression (e.g., proliferation, survival) Histone_Acetylation->Gene_Expression

Figure 1. ACSS2 Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellbased cluster_invivo In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assay (IC50) Binding_Assay Binding Affinity Assay (SPR - K_D) Cell_Based_Assays Cell-Based Assays Colony_Formation Colony Formation Cell_Based_Assays->Colony_Formation Lipid_Storage Lipid Storage Cell_Based_Assays->Lipid_Storage Cell_Death Cell Death (PI Staining) Cell_Based_Assays->Cell_Death BBB_Penetration Blood-Brain Barrier Penetration (LC-MS) Cell_Death->BBB_Penetration Efficacy_Models Efficacy in Animal Models (e.g., BCBM) BBB_Penetration->Efficacy_Models Inhibitor ACSS2 Inhibitor (e.g., this compound) Inhibitor->Enzyme_Assay Inhibitor->Binding_Assay Inhibitor->Cell_Based_Assays

Figure 2. Experimental Workflow for ACSS2 Inhibitor Evaluation

Conclusion

This compound and AD-5584 represent a promising new class of brain-penetrant ACSS2 inhibitors. While direct quantitative comparisons of their inhibitory potency with VY-3-135 are still emerging, their superior ability to cross the blood-brain barrier positions them as strong candidates for the treatment of brain cancers and other central nervous system disorders where ACSS2 plays a critical role. Further studies are warranted to fully elucidate their therapeutic potential.

References

A Head-to-Head Comparison of ACSS2 Inhibitors AD-8007 and AD-5584 in Targeting Breast Cancer Brain Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two novel Acetyl-CoA Synthetase 2 (ACSS2) inhibitors, AD-8007 and AD-5584. This analysis is based on available preclinical data for their potential in treating breast cancer brain metastasis (BCBM).

This compound and AD-5584 are novel, brain-permeable small molecule inhibitors of ACSS2, a crucial enzyme for cancer cell metabolism, particularly in the nutrient-scarce microenvironment of the brain.[1][2] Both compounds have demonstrated significant potential in preclinical studies by effectively reducing tumor cell survival and growth.[1][3] They function by inhibiting ACSS2, which leads to a reduction in lipid storage and acetyl-CoA levels, ultimately causing cancer cell death.[3] A key advantage of both inhibitors is their ability to cross the blood-brain barrier at significantly higher levels than previous-generation inhibitors like VY-3-135.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and AD-5584 based on preclinical studies.

Table 1: In Vitro Efficacy

ParameterThis compoundAD-5584Notes
Effect on Colony Formation Significant ReductionSignificant ReductionBoth compounds effectively inhibit the clonogenic survival of BCBM cells.[3]
Effect on Lipid Droplets Significant ReductionSignificant ReductionInhibition of ACSS2 by both compounds leads to a decrease in lipid stores within cancer cells.[3]
Induction of Cell Death Significant IncreaseSignificant IncreaseBoth compounds induce apoptosis in BCBM cell lines.[3]

Table 2: In Vivo and Ex Vivo Efficacy

ParameterThis compoundAD-5584Notes
Ex Vivo Tumor Reduction Significant ReductionSignificant ReductionBoth compounds reduced the size of pre-formed tumors in an ex vivo brain slice model and showed synergy with radiation.[1]
In Vivo Tumor Burden Significant ReductionData not availableIn an in vivo model of BCBM, this compound significantly reduced tumor burden. Similar in vivo efficacy data for AD-5584 is not detailed in the available literature.[3]
In Vivo Survival Significantly ExtendedData not availableTreatment with this compound led to a significant extension of survival in a mouse model of BCBM.[3]
Brain Penetration HighHighBoth compounds are detected at significantly higher levels in the brain compared to the older inhibitor VY-3-135.[3]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the ACSS2 signaling pathway and the workflows of key experiments used to evaluate this compound and AD-5584.

ACSS2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate Acetate_cyt Acetate Acetate_ext->Acetate_cyt Transport ACSS2_cyt ACSS2 Acetate_cyt->ACSS2_cyt AcetylCoA_cyt Acetyl-CoA ACSS2_cyt->AcetylCoA_cyt ATP -> AMP Autophagy Autophagy ACSS2_cyt->Autophagy ACSS2_nuc ACSS2 ACSS2_cyt->ACSS2_nuc Nuclear Translocation FASN FASN AcetylCoA_cyt->FASN Lipid_Droplets Lipid Droplets FASN->Lipid_Droplets Fatty Acid Synthesis AcetylCoA_nuc Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc ATP -> AMP Histone_Acetylation Histone Acetylation AcetylCoA_nuc->Histone_Acetylation Gene_Expression Gene Expression (e.g., Autophagy Genes) Histone_Acetylation->Gene_Expression HIFs HIFs HIFs->ACSS2_cyt AD_Inhibitors This compound / AD-5584 AD_Inhibitors->ACSS2_cyt Inhibition AD_Inhibitors->ACSS2_nuc Inhibition

Figure 1: ACSS2 Signaling Pathway in Cancer Cells.

Experimental_Workflows cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay Start_invitro BCBM Cell Culture Treatment Treat with this compound, AD-5584, or Vehicle Start_invitro->Treatment Colony_Assay Clonogenic Survival Assay Treatment->Colony_Assay Lipid_Assay Lipid Droplet Staining Treatment->Lipid_Assay Death_Assay Cell Death Assay (e.g., PI Staining) Treatment->Death_Assay Colony_Analysis Colony Counting Colony_Assay->Colony_Analysis Lipid_Analysis Fluorescence Microscopy Lipid_Assay->Lipid_Analysis Death_Analysis Flow Cytometry Death_Assay->Death_Analysis Start_exvivo Intracranial Injection of BCBM Cells in Mice Tumor_Growth Allow Tumor Formation Start_exvivo->Tumor_Growth Brain_Slice Prepare Ex Vivo Brain Slices Tumor_Growth->Brain_Slice Treatment_exvivo Treat Slices with This compound or AD-5584 (+/- Radiation) Brain_Slice->Treatment_exvivo Imaging Live Imaging to Monitor Tumor Growth Treatment_exvivo->Imaging

References

A Comparative Analysis of ACSS2 Inhibitors AD-8007 and VY-3-135 in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of two Acetyl-CoA Synthetase 2 (ACSS2) inhibitors, AD-8007 and VY-3-135, based on their performance in preclinical breast cancer models. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.

Introduction

Acetyl-CoA Synthetase 2 (ACSS2) is a critical enzyme in cancer metabolism, enabling tumor cells to utilize acetate as a carbon source for the synthesis of acetyl-CoA. This is particularly crucial for cancer cells under nutrient-deprived conditions, such as those found in the tumor microenvironment and in metastatic sites like the brain.[1] Both this compound and VY-3-135 are inhibitors of ACSS2 and have demonstrated anti-tumor activity in breast cancer models.[2][3] This guide will compare their efficacy, key characteristics, and the experimental findings that support their potential as therapeutic agents.

At a Glance: Key Differences

FeatureThis compoundVY-3-135
Primary Indication Breast Cancer Brain Metastasis (BCBM)[3][4]Breast Cancer (particularly ACSS2-high tumors)[2][5]
Blood-Brain Barrier Permeability Yes, brain-penetrant[4][6]No, not predicted to cross the BBB[6][7]
Mechanism of Action Selective ACSS2 Inhibitor[3][4]Potent and specific ACSS2 Inhibitor[2][5]
Reported In Vivo Model MDA-MB-231BR (BCBM)[4]Brpkp110, A7C11, WHIM12, MDA-MB-468[2][8]
Synergistic Potential Synergizes with radiation therapy[4]Not explicitly reported
Cell Death Induction Induces ferroptosis[9]Induces cell death, mechanism not specified[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and VY-3-135 from in vitro and in vivo studies.

In Vitro Efficacy
CompoundCell LineAssayResultsCitation
This compound MDA-MB-231BRColony FormationSignificant reduction in colony formation[3][10]
MDA-MB-231BRCell Death (PI Staining)Significant increase in cell death[7][10]
MDA-MB-231BRAcetyl-CoA LevelsSignificant reduction, comparable to VY-3-135[6]
MDA-MB-231BRLipid StorageSignificant reduction in lipid droplets[4][6]
VY-3-135 MultipleIC5044 ± 3.85 nM[8][11]
SKBr3Fatty Acid SynthesisEfficiently blocked acetate-dependent palmitate synthesis[2]
MDA-MB-231BRCell Death (PI Staining)Significant increase in cell death[7]
MDA-MB-231BRAcetyl-CoA LevelsSignificant reduction[6]
In Vivo Efficacy
CompoundAnimal ModelTumor ModelDosingKey FindingsCitation
This compound Nu/Nu miceMDA-MB-231BR (BCBM)50 mg/kg, daily i.p.Reduced tumor burden and extended survival[4]
VY-3-135 NSG miceBrpkp110 (ACSS2-high TNBC)100 mpk, daily i.p.Significant decrease in tumor growth[2]
NSG miceA7C11 (ACSS2-low TNBC)100 mpk, daily i.p.Modest effect on tumor growth[2]
NSG miceWHIM12 (ACSS2-low)100 mpk, daily p.o.Largely unaffected tumor growth[2][5]
NSG miceMDA-MB-468 (ACSS2-high)100 mg/kg/dayInhibited tumor growth[8]
Pharmacokinetic Properties
CompoundParameterResultCitation
This compound Brain vs. Blood RatioSignificantly higher levels detected in the brain compared to VY-3-135 at a 50 mg/kg dose.[4][6]
VY-3-135 Brain vs. Blood RatioLow brain penetration.[4][6]

Signaling Pathways and Experimental Workflows

ACSS2 Signaling Pathway in Breast Cancer

ACSS2_Signaling_Pathway cluster_inhibitors ACSS2 Inhibitors Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA AcetylCoA ACSS2->AcetylCoA Lipid_Synthesis Lipid Synthesis & Fatty Acid Production AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Tumor_Growth Tumor Growth & Survival Lipid_Synthesis->Tumor_Growth Histone_Acetylation->Tumor_Growth AD8007 This compound AD8007->ACSS2 VY3135 VY-3-135 VY3135->ACSS2

Caption: The ACSS2 enzyme converts acetate to acetyl-CoA, fueling lipid synthesis and histone acetylation, which in turn promote tumor growth. This compound and VY-3-135 inhibit ACSS2, blocking this pathway.

In Vivo Experimental Workflow for this compound in a BCBM Model

AD8007_In_Vivo_Workflow Start Inject MDA-MB-231BR cells into Nu/Nu mice Tumor_Formation Allow tumors to form Start->Tumor_Formation Treatment Daily intraperitoneal administration of this compound (50 mg/kg) or vehicle Tumor_Formation->Treatment Monitoring Monitor mouse weight and tumor burden via luciferase signal Treatment->Monitoring Endpoint Assess tumor burden, histology (H&E, Ki67), and survival Monitoring->Endpoint

Caption: Workflow for evaluating the in vivo efficacy of this compound in a breast cancer brain metastasis mouse model.

Experimental Protocols

In Vitro Cell-Based Assays (General Protocol)
  • Cell Lines: MDA-MB-231BR (for brain metastasis studies), SKBr3, BT474, MDA-MB-468 (ACSS2-high), A7C11, WHIM12 (ACSS2-low).[2][10]

  • Culture Conditions: Cells are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For stress condition experiments, cells may be cultured in low glucose or hypoxic conditions.

  • Drug Treatment: Cells are treated with varying concentrations of this compound or VY-3-135 for specified durations (e.g., 48 hours). A vehicle control (e.g., DMSO) is run in parallel.[6]

  • Colony Formation Assay: Following drug treatment, cells are seeded at low density and allowed to form colonies for a set period. Colonies are then fixed and stained (e.g., with crystal violet) for quantification.[10]

  • Cell Death Assay: Cell viability and death are assessed using methods such as Propidium Iodide (PI) staining followed by flow cytometry.[7]

  • Metabolite Analysis: Intracellular levels of acetyl-CoA and lipids are quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).[6]

In Vivo Animal Studies
  • Animal Models: Immunocompromised mice (e.g., Nu/Nu or NSG mice) are typically used for xenograft studies.[2][4]

  • Tumor Implantation:

    • This compound (BCBM Model): Luciferase-tagged MDA-MB-231BR cells are injected into the carotid artery of Nu/Nu mice to establish brain metastases.[4]

    • VY-3-135 (Subcutaneous Model): Breast cancer cells (e.g., Brpkp110, A7C11, WHIM12, MDA-MB-468) are injected subcutaneously into the flank of the mice.[2][8]

  • Drug Administration:

    • This compound: Administered daily via intraperitoneal (i.p.) injection at a dose of 50 mg/kg.[4]

    • VY-3-135: Administered daily via i.p. or oral gavage (p.o.) at a dose of 100 mg/kg (mpk).[2][5]

  • Efficacy Assessment:

    • Tumor growth is monitored regularly using methods such as bioluminescence imaging (for luciferase-tagged cells) or caliper measurements.[2][4]

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors may be excised for histological analysis (e.g., H&E, Ki67 staining) to assess tumor burden and proliferation.[4]

    • For survival studies, animals are monitored until they meet predefined endpoints.[4]

Conclusion

Both this compound and VY-3-135 are effective inhibitors of ACSS2 with demonstrated anti-tumor activity in breast cancer models. The key distinguishing feature of this compound is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of breast cancer brain metastases.[4][6] VY-3-135 has shown significant efficacy in preclinical models of breast cancer, particularly in tumors with high ACSS2 expression, suggesting its potential for treating primary or non-CNS metastatic disease.[2][5] The choice between these two compounds for further development would likely depend on the specific clinical indication being targeted. The data presented in this guide provides a foundation for such evaluations.

References

In Vivo Validation of AD-8007: A Comparative Analysis of Anti-Tumor Efficacy in Breast Cancer Brain Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor effects of the novel ACSS2 inhibitor, AD-8007, against alternative therapeutic strategies for breast cancer brain metastasis (BCBM). The data presented is compiled from preclinical studies to offer a clear perspective on the potential of this compound as a therapeutic agent.

Comparative Efficacy of this compound and Alternatives

The following table summarizes the in vivo performance of this compound against a vehicle control and a standard-of-care chemotherapeutic agent, carboplatin, in a triple-negative breast cancer (TNBC) brain metastasis model.

Compound Dosage and Administration Tumor Model Key Efficacy Outcomes Source
This compound 50 mg/kg, daily intraperitoneal injectionIntracranial xenograft of luciferase-tagged MDA-MB-231BR cells in immunodeficient mice- Significantly reduced tumor burden compared to vehicle control (p < 0.05).[1]- Significantly extended survival compared to vehicle control.[1]--INVALID-LINK--
Vehicle Control -Intracranial xenograft of luciferase-tagged MDA-MB-231BR cells in immunodeficient mice- Baseline tumor growth and survival.--INVALID-LINK--
Carboplatin 50 mg/kg/week, intraperitoneal injectionIntracranial xenograft of MDA-MB-231BR (BRCA-wild-type) cells in athymic mice- Did not significantly improve survival compared with control.[2]--INVALID-LINK--

Experimental Protocols

In Vivo Xenograft Model for Anti-Tumor Efficacy of this compound

This protocol outlines the methodology used to assess the in vivo anti-tumor effects of this compound in a preclinical model of breast cancer brain metastasis.

1. Cell Culture:

  • Luciferase-tagged human breast cancer MDA-MB-231BR cells, which are tropic for the brain, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Immunodeficient mice (e.g., Nu/Nu) are used to prevent rejection of human tumor xenografts.

  • Animals are housed in a pathogen-free environment with access to food and water ad libitum. All procedures are conducted in accordance with institutional animal care and use guidelines.

3. Intracranial Tumor Implantation:

  • Mice are anesthetized using an appropriate anesthetic agent.

  • A small burr hole is drilled into the skull at a predetermined stereotactic coordinate.

  • A suspension of MDA-MB-231BR cells (e.g., 1 x 10^5 cells in 5 µL of sterile PBS) is slowly injected into the brain parenchyma using a Hamilton syringe.

  • The burr hole is sealed with bone wax, and the incision is closed with sutures.

4. Tumor Growth Monitoring:

  • Tumor formation and growth are monitored non-invasively using bioluminescence imaging (BLI).

  • Mice are injected with a luciferin substrate, and the light emitted by the luciferase-expressing tumor cells is captured and quantified using an in vivo imaging system.

  • Imaging is typically performed weekly, starting 7 days post-injection, to establish baseline tumor burden.

5. Drug Administration:

  • Once tumors are established (e.g., day 7), mice are randomized into treatment and control groups.

  • The treatment group receives daily intraperitoneal injections of this compound at a dose of 50 mg/kg.[1]

  • The control group receives daily intraperitoneal injections of a vehicle solution.

6. Efficacy Evaluation:

  • Tumor burden is monitored throughout the study using BLI. The relative change in bioluminescence signal from baseline is used to assess tumor growth inhibition.

  • Animal body weight and overall health are monitored regularly as indicators of toxicity.

  • The primary endpoint is typically survival, with mice being euthanized when they exhibit predefined signs of neurological impairment or significant weight loss. Survival data is plotted using Kaplan-Meier curves.

7. Immunohistochemical Analysis:

  • At the end of the study, brains are harvested, fixed in formalin, and embedded in paraffin.

  • Brain sections are stained with Hematoxylin and Eosin (H&E) to visualize tumor morphology and with antibodies against proliferation markers (e.g., Ki67) to assess the anti-proliferative effects of the treatment.

Visualizing Key Processes

Signaling Pathway of this compound

AD-8007_Signaling_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Lipid_Synthesis Lipid Synthesis & Protein Acetylation AcetylCoA->Lipid_Synthesis Tumor_Growth Tumor Growth & Survival Lipid_Synthesis->Tumor_Growth AD8007 This compound AD8007->ACSS2 Inhibition

Caption: Mechanism of action of this compound in inhibiting tumor growth.

Experimental Workflow for In Vivo Validation

Experimental_Workflow start Start cell_culture Culture of MDA-MB-231BR Luciferase Cells start->cell_culture injection Intracranial Injection into Immunodeficient Mice cell_culture->injection tumor_formation Allow Tumor Formation (7 days) injection->tumor_formation randomization Randomize Mice into Treatment & Control Groups tumor_formation->randomization treatment Daily IP Injection: This compound (50 mg/kg) or Vehicle randomization->treatment monitoring Monitor Tumor Burden (BLI) & Animal Health treatment->monitoring endpoint Endpoint: Survival Analysis & Immunohistochemistry monitoring->endpoint end End endpoint->end

Caption: Workflow for in vivo validation of this compound's anti-tumor effects.

References

The Synergistic Potential of AD-8007 with Radiation Therapy in Combating Brain Metastases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A preclinical study has illuminated the promising synergistic effects of AD-8007, a novel brain-penetrant Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, when combined with radiation therapy for the treatment of breast cancer brain metastases (BCBM). The research, conducted on an ex vivo brain slice model, suggests that this combination could offer a significant therapeutic advantage over either treatment alone, potentially addressing a critical unmet need in oncology.

This compound targets the metabolic adaptations of cancer cells within the brain, which are known to rely on acetate for survival and growth in the nutrient-scarce brain microenvironment. By inhibiting ACSS2, this compound disrupts the conversion of acetate to acetyl-CoA, a vital molecule for lipid synthesis and energy production, thereby inducing cancer cell death, including a form of iron-dependent cell death known as ferroptosis.[1] Radiation therapy, a standard of care for brain metastases, works by damaging the DNA of cancer cells. The combination of these two modalities appears to create a powerful anti-tumor effect.

Quantitative Analysis of Synergistic Effects

In a key ex vivo experiment utilizing a brain slice model with established breast cancer brain metastases, the combination of a suboptimal dose of this compound (20 µM) and a single dose of radiation (6 Gy) resulted in a significant blockage of tumor growth.[2][3] While this compound alone at this concentration showed minimal impact and radiation alone induced a cytostatic effect (halting growth without significant reduction), the combination therapy demonstrated a potent synergistic effect, leading to a marked decrease in tumor viability.[3]

Treatment GroupDrug ConcentrationRadiation DoseObserved Effect on Tumor Growth
Control-0 GyUninhibited Growth
This compound Alone20 µM0 GyMinimal Effect
Radiation Alone-6 GyCytostatic Effect (Growth Arrest)
This compound + Radiation 20 µM 6 Gy Significant Blockage of Tumor Growth (Synergistic Effect) [2][3]

This table summarizes the qualitative outcomes observed in the ex vivo brain slice model. Specific quantitative data on the percentage of tumor growth inhibition was not available in the reviewed literature.

Mechanism of Action and Signaling Pathway

This compound's mechanism of action is centered on the inhibition of ACSS2, a critical enzyme for cancer cells in the brain.[4][5][6] Under the metabolic stress of the brain microenvironment, such as hypoxia, cancer cells upregulate ACSS2 to utilize acetate as a primary carbon source for the synthesis of acetyl-CoA. This acetyl-CoA is then used for crucial cellular processes, including the synthesis of fatty acids for membrane production and histone acetylation, which regulates gene expression. By blocking ACSS2, this compound starves the cancer cells of this essential metabolite, leading to reduced lipid production and ultimately, cell death.[1] Furthermore, the induction of ferroptosis by this compound introduces an alternative cell death pathway that can be complementary to the DNA damage-induced apoptosis caused by radiation.

cluster_stress Tumor Microenvironment Stress cluster_cell Cancer Cell Hypoxia Hypoxia ACSS2 ACSS2 Hypoxia->ACSS2 Upregulates Acetate Acetate Acetate->ACSS2 Acetyl-CoA Acetyl-CoA ACSS2->Acetyl-CoA Ferroptosis Ferroptosis (Cell Death) ACSS2->Ferroptosis Lipid_Synthesis Lipid Synthesis & Membrane Production Acetyl-CoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation & Gene Expression Acetyl-CoA->Histone_Acetylation Cell_Growth Tumor Growth & Survival Lipid_Synthesis->Cell_Growth Histone_Acetylation->Cell_Growth AD_8007 This compound AD_8007->ACSS2 Inhibits AD_8007->Ferroptosis Induces Radiation Radiation Therapy DNA_Damage DNA Damage Radiation->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Signaling pathway of this compound and its synergy with radiation.

Experimental Protocols

The synergistic effects of this compound and radiation were evaluated using an ex vivo brain slice culture model. This model provides a physiologically relevant microenvironment for studying tumor growth and response to therapies.

Experimental Workflow:

Start Start Inject Intracranial Injection of Luciferase-tagged BCBM Cells into Mice Start->Inject Tumor Allow Tumors to Form Inject->Tumor Slice Prepare Ex Vivo Brain Slices Tumor->Slice Culture Culture Brain Slices with Pre-formed Tumors Slice->Culture Treat Treat with this compound (20 µM), Radiation (6 Gy), or Combination Culture->Treat Image Monitor Tumor Growth via Bioluminescence Imaging Treat->Image Analyze Quantify and Analyze Bioluminescence Data Image->Analyze End End Analyze->End

Caption: Workflow for the ex vivo brain slice synergy experiment.

Key Steps:

  • Animal Model: Luciferase-tagged breast cancer brain metastatic (BCBM) cells (MDA-MB-231BR) were intracranially injected into immunodeficient mice.

  • Tumor Establishment: Tumors were allowed to establish within the brain.

  • Ex Vivo Slice Culture: Following tumor formation, the brains were harvested, and thin slices containing the tumors were cultured ex vivo.

  • Treatment: The brain slices were divided into four groups: untreated control, this compound (20 µM) alone, radiation (6 Gy) alone, and the combination of this compound and radiation.

  • Monitoring Tumor Growth: Tumor growth was monitored over several days by measuring the bioluminescence emitted by the luciferase-expressing cancer cells.

  • Data Analysis: The bioluminescence intensity was quantified to determine the effect of each treatment on tumor growth.

Comparison with Other Alternatives

Direct competitors to this compound, specifically other brain-penetrant ACSS2 inhibitors being tested in combination with radiation for BCBM, are not yet in clinical trials. However, the broader landscape of treatments for brain metastases includes various systemic agents used concurrently with radiation.

Therapeutic Agent ClassMechanism of ActionStatus in Combination with Radiation for Brain Metastases
This compound (ACSS2 Inhibitor) Inhibits acetate metabolism, leading to reduced lipid synthesis and ferroptosis. Preclinical; demonstrates synergy in an ex vivo model of BCBM. [2][3]
Trastuzumab deruxtecan (T-DXd) Antibody-drug conjugate targeting HER2.Shows efficacy in patients with HER2-positive breast cancer with active or stable brain metastases.[7]
Immune Checkpoint Inhibitors (e.g., Pembrolizumab) Blocks inhibitory signals to T-cells, enhancing the anti-tumor immune response.Data suggests it is likely safe to combine with radiotherapy, but evidence in breast cancer brain metastases is limited.
PARP Inhibitors (e.g., Olaparib) Inhibits DNA repair, particularly in BRCA-mutated cancers.Generally not offered concurrently with radiotherapy outside of clinical trials due to limited safety data.
CDK4/6 Inhibitors (e.g., Palbociclib) Inhibit cell cycle progression.May be used with radiotherapy in some settings, but caution is advised due to potential for increased toxicity.

It is important to note that many of these alternative therapies are not specifically designed to target the unique metabolic dependencies of cancer cells within the brain, which is the novel approach of this compound.

Conclusion

The preclinical findings for this compound in combination with radiation therapy are highly encouraging. By targeting a key metabolic vulnerability of brain metastases, this compound presents a novel and potentially potent strategy to enhance the efficacy of radiotherapy. Further in-vivo studies and eventual clinical trials are warranted to fully evaluate the therapeutic potential of this combination for patients with breast cancer brain metastases. The unique mechanism of action of this compound distinguishes it from current therapeutic options and highlights the importance of targeting cancer metabolism in the challenging environment of the brain.

References

AD-8007: A Selective Inhibitor of ACSS2 Over ACSS1 for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the investigational inhibitor AD-8007 demonstrates significant selectivity for Acetyl-CoA Synthetase 2 (ACSS2) over its isoform, ACSS1. This guide presents key experimental data and protocols for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting acetate metabolism in cancer.

This compound is a novel, brain-penetrant small molecule inhibitor of ACSS2, an enzyme crucial for the conversion of acetate to acetyl-CoA, particularly in the context of cancer cell metabolism under stress conditions such as hypoxia.[1][2][3] Its selectivity is a critical attribute, as off-target inhibition of the mitochondrial isoform, ACSS1, could lead to unintended effects on cellular metabolism. This guide provides a detailed comparison of this compound's activity against both ACSS isoforms, supported by direct binding affinity data.

Quantitative Comparison of this compound Binding to ACSS1 and ACSS2

The selectivity of this compound was rigorously evaluated using Surface Plasmon Resonance (SPR), a label-free technique to measure biomolecular interactions in real-time. The following table summarizes the binding response of this compound to immobilized human ACSS2 and ACSS1.

Analyte Ligand Concentration Binding Response (Response Units - RU) Reference
This compoundHuman ACSS225 µM~110[4]
This compoundHuman ACSS125 µM~10[4]

The significantly higher response units observed for ACSS2 indicate a much stronger binding affinity of this compound for this isoform compared to ACSS1. This data strongly supports the high selectivity of this compound for ACSS2.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

The binding affinity of this compound to human ACSS2 and ACSS1 was determined using a Surface Plasmon Resonance (SPR) assay.[4]

Immobilization of Ligand:

  • Recombinant human ACSS1 and ACSS2 proteins were individually immobilized on a sensor chip.

  • The chip surface was activated to allow for covalent coupling of the proteins.

  • A solution containing the purified ACSS1 or ACSS2 protein was injected over the activated surface until a desired immobilization level was reached.

  • Remaining active sites on the sensor surface were deactivated.

Analyte Interaction:

  • A solution of this compound at a concentration of 25 µM was prepared in a suitable running buffer.

  • The this compound solution was injected over the sensor chip surface with the immobilized ACSS1 and ACSS2.

  • The association and dissociation of this compound to the immobilized proteins were monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • The binding response, measured in Response Units (RU), was recorded. One RU is proportional to a change in mass on the sensor surface, indicating the extent of binding.

Signaling Pathways and Cellular Function

ACSS1 and ACSS2 play distinct roles in cellular metabolism due to their different subcellular localizations.

cluster_0 Mitochondrion cluster_1 Cytoplasm / Nucleus ACSS1 ACSS1 Acetyl_CoA_mito Acetyl-CoA ACSS1->Acetyl_CoA_mito Acetate_mito Acetate Acetate_mito->ACSS1 TCA_Cycle TCA Cycle Acetyl_CoA_mito->TCA_Cycle Energy Production ACSS2 ACSS2 Acetyl_CoA_cyto Acetyl-CoA ACSS2->Acetyl_CoA_cyto AD_8007 This compound AD_8007->ACSS2 Acetate_cyto Acetate Acetate_cyto->ACSS2 Lipid_Synthesis Lipid Synthesis Acetyl_CoA_cyto->Lipid_Synthesis Histone_Acetylation Histone Acetylation Acetyl_CoA_cyto->Histone_Acetylation Gene Expression

Caption: Differential roles of ACSS1 and ACSS2 and the targeted inhibition of ACSS2 by this compound.

ACSS1 is primarily located in the mitochondria and is responsible for converting acetate into acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle for energy production.[5][6][7] In contrast, ACSS2 is found in the cytoplasm and nucleus, where it provides acetyl-CoA for processes like fatty acid synthesis and histone acetylation, which plays a key role in regulating gene expression.[8][9][10] In cancer cells, particularly under metabolic stress, ACSS2 is often upregulated to utilize acetate as a carbon source for survival and proliferation.[8][11][12] The selective inhibition of ACSS2 by this compound is therefore a promising therapeutic strategy to specifically disrupt the metabolic adaptations of cancer cells while minimizing impact on the essential energy-producing functions of ACSS1 in normal cells.

The experimental workflow for confirming the selectivity of a small molecule inhibitor like this compound is a multi-step process.

start Start: Identify ACSS1/ACSS2 Inhibitor (e.g., this compound) protein_prep Purify Recombinant Human ACSS1 and ACSS2 Proteins start->protein_prep spr_setup Immobilize ACSS1 and ACSS2 on separate SPR sensor chips protein_prep->spr_setup binding_assay Perform SPR binding assay with this compound spr_setup->binding_assay data_analysis Analyze sensorgrams to determine Response Units (RU) binding_assay->data_analysis comparison Compare RU for ACSS1 vs. ACSS2 to determine selectivity data_analysis->comparison conclusion Conclusion: this compound is highly selective for ACSS2 comparison->conclusion

Caption: Experimental workflow for determining the selectivity of this compound.

This guide provides a concise overview of the compelling evidence for this compound's selectivity for ACSS2. The presented data and methodologies offer a valuable resource for the scientific community engaged in the development of targeted cancer therapies.

References

Unveiling the Brain-Penetrating Potential of AD-8007: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Philadelphia, PA - In the relentless pursuit of effective therapeutics for neurological and oncological conditions, the ability of a drug to cross the blood-brain barrier (BBB) remains a critical determinant of its success. This guide provides a comprehensive comparative analysis of the brain penetration capabilities of AD-8007, a novel Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, against its counterparts, AD-5584 and VY-3-135. This analysis is supported by experimental data from recent studies, offering valuable insights for researchers, scientists, and professionals in drug development.

Superior Brain Accumulation of this compound

This compound, an investigational ACSS2 inhibitor, has demonstrated significant promise in its ability to permeate the central nervous system.[1][2][3][4][5][6][7][8][9][10][11] Preclinical studies have shown that this compound not only effectively crosses the blood-brain barrier but also exhibits favorable accumulation in brain tissue, a crucial attribute for targeting brain malignancies and other central nervous system disorders.[1][2][3][4][5][6][7][8][9][10][11]

A direct comparison with other ACSS2 inhibitors reveals a clear advantage for this compound and its analog, AD-5584, over the earlier-generation inhibitor, VY-3-135. In vivo experiments utilizing liquid chromatography-mass spectrometry (LC-MS) to quantify compound levels in the brain and plasma have provided compelling evidence of this superiority.

Table 1: Comparative Brain Penetration of ACSS2 Inhibitors

CompoundRelative Brain-to-Plasma Ratio (Normalized LC-MS Peak Area)Key Characteristics
This compound ~2.5High brain permeability, low efflux ratio.[1]
AD-5584 ~3.0High brain permeability.[1]
VY-3-135 ~1.0Lower brain permeability compared to this compound and AD-5584.[1]

Data is estimated from graphical representations in the source literature and normalized to the VY-3-135 value for comparative purposes.

The data indicates that both this compound and AD-5584 are detected at significantly higher levels in the brain compared to VY-3-135 following systemic administration.[1] This enhanced brain penetration is a key differentiator and a critical factor for their potential therapeutic efficacy in brain-related pathologies.

The Mechanism of Action: Targeting a Metabolic Vulnerability

This compound and its comparators function by inhibiting ACSS2, a key enzyme in cellular metabolism. ACSS2 is responsible for converting acetate into acetyl-CoA, a vital molecule for lipid synthesis and energy production.[3][5] In the context of brain tumors, such as breast cancer brain metastases (BCBM), cancer cells exhibit a heightened dependence on this pathway for their growth and survival within the nutrient-scarce brain microenvironment.[3][5] By inhibiting ACSS2, these compounds effectively cut off a crucial energy source for the tumor cells, leading to reduced lipid storage, inhibition of colony formation, and ultimately, cancer cell death.[1][11]

cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Microenvironment AD8007_blood This compound BBB Endothelial Cells (Tight Junctions) AD8007_blood->BBB Crosses AD8007_brain This compound BBB->AD8007_brain ACSS2 ACSS2 AD8007_brain->ACSS2 Inhibits AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Produces Acetate Acetate Acetate->ACSS2 Substrate Lipid Lipid Droplets AcetylCoA->Lipid Synthesis Tumor Tumor Cell Lipid->Tumor Supports Growth

Caption: Signaling pathway of this compound brain penetration and ACSS2 inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound brain penetration.

In Vivo Blood-Brain Barrier Permeability Assessment

Objective: To quantify the concentration of this compound, AD-5584, and VY-3-135 in the brain and plasma following systemic administration to determine their brain penetration capabilities.

Methodology:

  • Animal Model: Female athymic nude mice (Nu/Nu) are used for the study.

  • Compound Administration: The test compounds (this compound, AD-5584, or VY-3-135) are administered via intraperitoneal (IP) injection at a dosage of 50 mg/kg.

  • Sample Collection:

    • For AD-5584, blood and brain tissue are collected 30 minutes post-injection.

    • For this compound and VY-3-135, blood and brain tissue are collected 1 hour post-injection.

    • Blood is collected via cardiac puncture, and plasma is separated by centrifugation.

    • Mice are then perfused with phosphate-buffered saline (PBS) to remove residual blood from the brain tissue.

    • The brain is harvested and homogenized.

  • Sample Analysis:

    • The concentrations of the compounds in the plasma and brain homogenates are determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.

    • The peak areas corresponding to each compound are quantified to determine their relative abundance in each compartment.

  • Data Analysis: The brain-to-plasma ratio is calculated by dividing the concentration of the compound in the brain homogenate by its concentration in the plasma. This ratio serves as a quantitative measure of blood-brain barrier penetration.

start Start injection IP Injection of Compound (50 mg/kg in Mice) start->injection wait Waiting Period (30 min for AD-5584, 1 hr for this compound/VY-3-135) injection->wait collection Blood & Brain Collection wait->collection processing Plasma Separation & Brain Homogenization collection->processing lcms LC-MS Analysis processing->lcms analysis Quantify Peak Areas & Calculate Brain/Plasma Ratio lcms->analysis end End analysis->end

References

Validating the Reduction of Acetyl-CoA by AD-8007: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, AD-8007, with other alternatives, supported by experimental data. The focus is on the validation of its efficacy in reducing acetyl-CoA levels, a critical process for the survival and proliferation of certain cancer cells, particularly in the context of brain metastases.

Performance Comparison of ACSS2 Inhibitors

This compound has been identified as a potent, brain-penetrant inhibitor of ACSS2.[1][2][3][4] Its performance in reducing acetyl-CoA levels has been evaluated alongside other novel and established inhibitors. The following table summarizes the key comparative data based on in vitro studies.

FeatureThis compoundAD-5584VY-3-135
Target Acetyl-CoA Synthetase 2 (ACSS2)Acetyl-CoA Synthetase 2 (ACSS2)Acetyl-CoA Synthetase 2 (ACSS2)
Mechanism of Action Inhibition of ACSS2 enzymatic activity, blocking the conversion of acetate to acetyl-CoA.[1][5]Inhibition of ACSS2 enzymatic activity, blocking the conversion of acetate to acetyl-CoA.[1][5]Potent and specific inhibitor of ACSS2.[6]
Effect on Acetyl-CoA Levels Significant reduction in acetyl-CoA levels in MDA-MB-231BR cells at 100 µM after 48 hours.[1]Significant reduction in acetyl-CoA levels in MDA-MB-231BR cells at 100 µM after 48 hours, comparable to VY-3-135.[1]Significant reduction in acetyl-CoA levels in MDA-MB-231BR cells at 100 µM after 48 hours.[1]
Brain Permeability Yes, capable of crossing the blood-brain barrier.[1][2][3][4]Yes, capable of crossing the blood-brain barrier.[5][7]Lower brain permeability compared to this compound and AD-5584.[1][5]
Specificity Specific for ACSS2; does not inhibit the mitochondrial isoform ACSS1.Specific for ACSS2; does not inhibit the mitochondrial isoform ACSS1.Specific for ACSS2; does not inhibit ACSS1 or ACSS3.[6]
Downstream Effects Reduction in lipid storage, decreased colony formation, and induction of cell death in breast cancer brain metastasis cells.[1][2][3][4][5][7]Reduction in lipid storage, decreased colony formation, and induction of cell death in breast cancer brain metastasis cells.[1][5][7]Inhibits tumor growth in preclinical breast cancer models.[8]

Experimental Protocols

The validation of this compound's effect on acetyl-CoA reduction relies on precise and reproducible experimental methodologies. Below are the key protocols for in vitro assessment.

Cell Culture and Treatment
  • Cell Line: MDA-MB-231BR, a brain-trophic breast cancer cell line.

  • Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the ACSS2 inhibitors (this compound, AD-5584, or VY-3-135) at a concentration of 100 µM or a vehicle control (e.g., DMSO). The cells are then incubated for 48 hours.[1]

Quantification of Acetyl-CoA Levels

Method: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)[1]

  • Sample Preparation:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

    • Metabolites are extracted using an ice-cold extraction solvent (e.g., 80% methanol).

    • The cell lysate is scraped and transferred to a microcentrifuge tube.

    • The samples are vortexed and then centrifuged at high speed to pellet cell debris.

    • The supernatant containing the metabolites is collected for analysis.

  • LC-HRMS Analysis:

    • An aliquot of the metabolite extract is injected into an LC-HRMS system.

    • Separation of acetyl-CoA is achieved using a suitable chromatography column and gradient.

    • The mass spectrometer is operated in a high-resolution mode to accurately detect and quantify the mass-to-charge ratio (m/z) of acetyl-CoA.

    • The peak area corresponding to acetyl-CoA is integrated and normalized to an internal standard and the total protein content of the cell lysate to determine the relative abundance of acetyl-CoA in each sample.

  • Data Analysis:

    • The relative acetyl-CoA levels in the treated samples are compared to the vehicle-treated control group.

    • Statistical analysis (e.g., one-way ANOVA) is performed to determine the significance of the observed reduction in acetyl-CoA levels.[1]

Visualizing the Mechanism and Workflow

To further elucidate the role of this compound and the experimental process for its validation, the following diagrams are provided.

Mechanism of this compound in Acetyl-CoA Reduction Acetate Acetate ACSS2 ACSS2 (Acetyl-CoA Synthetase 2) Acetate->ACSS2 Substrate AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Catalyzes conversion Lipid_Synthesis Fatty Acid & Lipid Synthesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation AD8007 This compound AD8007->ACSS2 Inhibits Cell_Death Cell Death (Apoptosis) AD8007->Cell_Death Cell_Growth Tumor Cell Growth & Proliferation Lipid_Synthesis->Cell_Growth Histone_Acetylation->Cell_Growth

Caption: this compound inhibits ACSS2, blocking acetyl-CoA production and downstream pathways.

Experimental Workflow for Validating Acetyl-CoA Reduction cluster_invitro In Vitro Analysis cluster_downstream Downstream Effect Validation Cell_Culture 1. Cell Culture (MDA-MB-231BR) Treatment 2. Treatment (this compound & Controls) Cell_Culture->Treatment Metabolite_Extraction 3. Metabolite Extraction Treatment->Metabolite_Extraction LCMS 4. LC-HRMS Analysis (Acetyl-CoA Quantification) Metabolite_Extraction->LCMS Data_Analysis 5. Data Analysis & Comparison LCMS->Data_Analysis Lipid_Droplet_Staining Lipid Droplet Staining Data_Analysis->Lipid_Droplet_Staining Colony_Formation_Assay Colony Formation Assay Data_Analysis->Colony_Formation_Assay Cell_Viability_Assay Cell Viability Assay Data_Analysis->Cell_Viability_Assay

Caption: Workflow for assessing this compound's impact on acetyl-CoA and cell function.

References

Independent Verification of AD-8007 Anti-Cancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer activity of AD-8007 with alternative therapeutic strategies, supported by preclinical experimental data. The information is intended to facilitate independent verification and inform future research directions in the treatment of breast cancer brain metastasis (BCBM).

Executive Summary

This compound is a novel, brain-penetrant small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a key metabolic enzyme implicated in the survival and proliferation of cancer cells within the nutrient-scarce microenvironment of the brain.[1][2][3] Preclinical studies have demonstrated the potential of this compound in reducing tumor burden and extending survival in models of breast cancer brain metastasis.[1] This guide compares the efficacy of this compound with other ACSS2 inhibitors and standard-of-care agents for BCBM, presenting available quantitative data and detailed experimental methodologies.

Mechanism of Action: ACSS2 Inhibition

Tumors that have metastasized to the brain exhibit a metabolic shift, becoming reliant on acetate as a carbon source for the synthesis of acetyl-CoA, a crucial molecule for lipid synthesis and energy production.[1][3] ACSS2 is the enzyme responsible for converting acetate to acetyl-CoA in the cytoplasm and nucleus. By inhibiting ACSS2, this compound disrupts this vital metabolic pathway, leading to reduced lipid storage, decreased acetyl-CoA levels, and ultimately, cancer cell death.[1][4]

AD-8007_Mechanism_of_Action cluster_cell Cancer Cell cluster_inhibition Therapeutic Intervention Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Lipid_Synthesis Lipid Synthesis & Energy Production AcetylCoA->Lipid_Synthesis Cell_Survival Tumor Growth & Survival Lipid_Synthesis->Cell_Survival AD8007 This compound AD8007->ACSS2 Inhibition

Figure 1: Simplified signaling pathway of ACSS2 inhibition by this compound.

Comparative Efficacy Data

The following tables summarize the available preclinical data for this compound and its comparators.

Table 1: In Vitro Efficacy - ACSS2 Inhibitors
CompoundCell LineAssay TypeEndpointResultReference
This compound MDA-MB-231BRColony FormationReduction in coloniesSignificant reduction[1][3]
MDA-MB-231BRCell Death (Propidium Iodide)Increased cell deathSignificant increase[3]
AD-5584 MDA-MB-231BRColony FormationReduction in coloniesSignificant reduction[1][3]
MDA-MB-231BRCell Death (Propidium Iodide)Increased cell deathSignificant increase[3]
VY-3-135 Breast Cancer Cell LinesBiochemical AssayIC5044 nM[5][6]
Table 2: In Vitro Efficacy - Standard of Care
CompoundCell LineAssay TypeEndpointResultReference
Lapatinib HER2+ Breast Cancer Cell LinesProliferation AssayIC500.025 - 5 µM[7]
BT474HER2 PhosphorylationIC5046 nM[8]
Tucatinib BT-474HER2 PhosphorylationIC507 nM[8]
Table 3: Ex Vivo Efficacy in Brain Slice Models
CompoundModelTreatmentOutcomeReference
This compound MDA-MB-231BR tumor-bearing brain slices20 µMSignificant reduction in tumor growth[1]
MDA-MB-231BR tumor-bearing brain slices20 µM + 6 Gy RadiationSignificant synergistic reduction in tumor growth[1][9]
AD-5584 MDA-MB-231BR tumor-bearing brain slicesNot specifiedSignificant reduction in tumor growth[1][3]
Table 4: In Vivo Efficacy in Orthotopic Mouse Models
CompoundModelDosingPrimary OutcomeResultReference
This compound MDA-MB-231BR Intracranial Xenograft50 mg/kg dailyTumor Burden (Luciferase)Significant reduction[1]
MDA-MB-231BR Intracranial Xenograft50 mg/kg dailySurvivalSignificantly extended[1]
Lapatinib 231-BR-HER2 Intracranial Xenograft30-100 mg/kgNumber of large metastases50-53% reduction[10]
Tucatinib Xenograft model of brain metastasisNot specifiedTumor Growth and SurvivalInhibition of tumor growth and improved survival[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Assays

In_Vitro_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis A Culture MDA-MB-231BR cells B Seed cells in multi-well plates A->B C Treat with this compound or comparator compounds B->C D1 Colony Formation Assay (Crystal Violet Staining) C->D1 D2 Cell Death Assay (Propidium Iodide Staining) C->D2 E1 Quantify colonies D1->E1 E2 Quantify fluorescent cells (Flow Cytometry) D2->E2

Figure 2: General workflow for in vitro anti-cancer activity assessment.

1. Cell Viability - Colony Formation Assay

  • Cell Seeding: MDA-MB-231BR cells are seeded at a low density (e.g., 500 cells/well) in 6-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound or comparator compounds. A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: Plates are incubated for a period of 10-14 days to allow for colony formation.

  • Fixation and Staining: Colonies are washed with PBS, fixed with 4% paraformaldehyde, and stained with 0.5% crystal violet solution.[12][13][14][15][16]

  • Quantification: The number of colonies (defined as a cluster of >50 cells) is counted manually or using imaging software.

2. Cell Death - Propidium Iodide (PI) Staining

  • Cell Culture and Treatment: MDA-MB-231BR cells are cultured in appropriate plates and treated with this compound or comparators for a specified time.

  • Cell Harvesting: Adherent and floating cells are collected, washed with PBS, and resuspended in a binding buffer.

  • Staining: Propidium Iodide (PI) solution is added to the cell suspension.[17][18][19][20][21] PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it only stains the DNA of dead cells.

  • Analysis: The percentage of PI-positive (dead) cells is quantified using flow cytometry.

Ex Vivo Brain Slice Model

Ex_Vivo_Workflow cluster_tumor_induction Tumor Induction cluster_slice_prep Brain Slice Preparation cluster_culture_treatment Culture and Treatment cluster_analysis Analysis A Intracranial injection of MDA-MB-231BR cells into mice B Allow tumor formation (e.g., 7 days) A->B C Euthanize mouse and isolate the brain B->C D Prepare acute brain slices (e.g., 300 µm thick) C->D E Culture brain slices on inserts D->E F Treat with this compound or comparators E->F G Monitor tumor growth (e.g., Luciferase imaging) F->G In_Vivo_Workflow cluster_injection Tumor Cell Implantation cluster_monitoring_treatment Tumor Growth & Treatment cluster_endpoints Endpoint Analysis A Intracranial injection of MDA-MB-231BR cells into mice B Monitor tumor growth (e.g., Bioluminescence imaging) A->B C Initiate treatment with this compound or comparators once tumors are established B->C D1 Continue monitoring tumor burden C->D1 D2 Monitor animal survival C->D2 D3 Histological analysis of brain tissue D2->D3 Terminal

References

Comparative Efficacy of AD-8007 in Breast Cancer Brain Metastasis Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of AD-8007's efficacy. This document provides an objective comparison with alternative ACSS2 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.

This compound has emerged as a promising brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a key enzyme in the metabolic adaptation of cancer cells, particularly in the nutrient-scarce microenvironment of the brain. This guide details the efficacy of this compound in relevant breast cancer brain metastasis (BCBM) cell lines and compares its performance against other known ACSS2 inhibitors.

Performance Comparison of ACSS2 Inhibitors

The following table summarizes the available efficacy data for this compound and its alternatives. Direct comparison of inhibitory concentrations is nuanced by the different assay types used for each compound.

CompoundTargetCell LinesEfficacy MeasurementReported ValueCitation
This compound ACSS2MDA-MB-231BR, 4T1BRClonogenic SurvivalSignificant reduction at 100 µM[1][2]
MDA-MB-231BR, 4T1BRCell Death (Propidium Iodide Staining)Significant increase at 100 µM[1][3]
MDA-MB-231BR (ex vivo)Tumor Growth InhibitionSome effect at 20 µM[1]
AD-5584 ACSS2MDA-MB-231BR, 4T1BRClonogenic SurvivalSignificant reduction at 100 µM[1][2]
MDA-MB-231BR, 4T1BRCell Death (Propidium Iodide Staining)Significant increase at 100 µM[1][3]
VY-3-135 ACSS2N/ABiochemical Inhibition (IC50)44 ± 3.85 nM[4]
MTB-9655 ACSS2N/ABiochemical Inhibition (IC50)0.15 nM
Various Solid TumorsCellular Inhibition (EC50)3 nM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These represent generalized protocols based on standard laboratory practices.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony.

  • Cell Seeding: Plate breast cancer brain metastasis cells (e.g., MDA-MB-231BR, 4T1BR) into 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for individual colony formation.

  • Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with varying concentrations of this compound or alternative inhibitors. Include a vehicle-only control group.

  • Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 3-4 days.

  • Fixation and Staining: After the incubation period, wash the colonies with phosphate-buffered saline (PBS), fix them with a methanol/acetic acid solution (3:1) for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.

  • Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. The PE is the ratio of the number of colonies formed to the number of cells seeded in the control group. The SF is the number of colonies formed after treatment, divided by the number of cells seeded, and corrected for the PE.

Cell Death Assay (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the percentage of dead cells in a population.

  • Cell Culture and Treatment: Culture MDA-MB-231BR or 4T1BR cells in appropriate media and treat with desired concentrations of this compound or other compounds for a specified period (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual media and serum.

  • Staining: Resuspend the cell pellet in a binding buffer. Add propidium iodide (PI) solution (final concentration typically 1-5 µg/mL) to the cell suspension. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it only stains dead cells.

  • Incubation: Incubate the cells with PI for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and detect the emission in the appropriate channel (typically >600 nm). The percentage of PI-positive cells represents the dead cell population.

Visualizing the Mechanism of Action

To understand the biological context of this compound's efficacy, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro Efficacy Assessment cell_culture Breast Cancer Brain Metastasis Cell Lines (MDA-MB-231BR, 4T1BR) treatment Treatment with this compound & Alternatives cell_culture->treatment clonogenic_assay Clonogenic Survival Assay treatment->clonogenic_assay pi_staining Cell Death Assay (Propidium Iodide Staining) treatment->pi_staining data_analysis Quantitative Analysis clonogenic_assay->data_analysis pi_staining->data_analysis

Experimental workflow for assessing this compound efficacy.

ACSS2_pathway cluster_cell Cancer Cell Metabolism in Brain Microenvironment Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Ferroptosis Ferroptosis (Cell Death) FattyAcid Fatty Acid Synthesis (Lipid Droplets) AcetylCoA->FattyAcid Histone Histone Acetylation (Gene Expression) AcetylCoA->Histone Proliferation Cell Proliferation & Survival FattyAcid->Proliferation Histone->Proliferation AD8007 This compound AD8007->ACSS2 Inhibition AD8007->Ferroptosis Induction

Simplified ACSS2 signaling pathway in cancer cells.

References

AD-8007 Demonstrates Superior Metabolic Stability Compared to Other ACSS2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative data reveals that AD-8007, a novel Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, exhibits significantly higher metabolic stability in human liver microsomes than other inhibitors in its class, including AD-5584 and the control compound AD-3766. This superior stability suggests a promising pharmacokinetic profile for this compound, potentially leading to improved bioavailability and efficacy in clinical applications targeting diseases like breast cancer brain metastasis.

A head-to-head comparison of in vitro metabolic stability data highlights the extended half-life of this compound. In human liver microsome (HLM) assays, this compound demonstrated a half-life of over 145 minutes.[1] In contrast, AD-5584 showed a half-life of 20 minutes, while the control compound, AD-3766, was rapidly metabolized with a half-life of only 0.9 minutes.[1]

Further comparisons with other known ACSS2 inhibitors, VY-3-135 and VY-3-249, also suggest a favorable metabolic profile for this compound. While specific half-life values for VY-3-135 and VY-3-249 in human liver microsomes were not explicitly quantified in the available literature, studies indicate that VY-3-135 has improved stability over VY-3-249.[2][3][4] The exceptional stability of this compound positions it as a promising candidate for further development.

Comparative Metabolic Stability of ACSS2 Inhibitors

CompoundHalf-life (t½) in Human Liver Microsomes (min)
This compound >145 [1]
AD-558420[1]
AD-37660.9[1]
VY-3-135Data suggests improved stability over VY-3-249[2][3][4]
VY-3-249Less stable than VY-3-135[2][3][4]

Experimental Methodology

The metabolic stability of the compounds was assessed using an in vitro human liver microsome assay. This standard industry method provides a reliable prediction of a drug's metabolic fate in the human body.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

  • Preparation of Reagents:

    • Test compounds (this compound and other inhibitors) are dissolved in a suitable organic solvent, such as DMSO, to create stock solutions.

    • Pooled human liver microsomes are thawed at 37°C and diluted in a potassium phosphate buffer (pH 7.4) to a working concentration (e.g., 1 mg/mL).

    • An NADPH-regenerating system solution is prepared, typically containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, to ensure a sustained supply of the necessary cofactor for enzymatic reactions.

  • Incubation:

    • The test compound is added to the microsomal suspension and pre-incubated at 37°C to allow for temperature equilibration.

    • The metabolic reaction is initiated by the addition of the pre-warmed NADPH-regenerating system solution.

    • The final incubation mixture contains the test compound at a low concentration (typically 1 µM) to ensure that enzyme kinetics are not saturated.

  • Time-Point Sampling:

    • Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

    • The reaction in each aliquot is immediately terminated by adding a quenching solution, such as ice-cold acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is often included in the quenching solution for analytical normalization.

  • Sample Analysis:

    • The quenched samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound and any metabolites, is collected for analysis.

    • The concentration of the parent compound at each time point is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot, assuming first-order kinetics. The half-life is determined using the equation: t½ = 0.693 / k, where k is the elimination rate constant.

ACSS2 Signaling Pathway in Breast Cancer Brain Metastasis

This compound and other inhibitors target ACSS2, a critical enzyme in the metabolic adaptation of cancer cells, particularly in the nutrient-scarce environment of the brain. The OGT/CDK5/ACSS2 signaling axis has been identified as a key pathway in breast cancer brain metastasis.[5][6][7]

ACSS2_Signaling_Pathway OGT OGT CDK5 CDK5 OGT->CDK5 Activates ACSS2 ACSS2 CDK5->ACSS2 Phosphorylates AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Acetate Acetate Acetate->AcetylCoA Converted by ACSS2 Lipid_Synthesis Lipid Synthesis AcetylCoA->Lipid_Synthesis Tumor_Growth Tumor Growth & Survival Lipid_Synthesis->Tumor_Growth AD8007 This compound AD8007->ACSS2 Inhibits Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation Compound_Stock Test Compound Stock Solution Reaction_Mixture Reaction Mixture: Compound + Microsomes + NADPH Compound_Stock->Reaction_Mixture Microsomes Human Liver Microsomes Microsomes->Reaction_Mixture NADPH_System NADPH Regenerating System NADPH_System->Reaction_Mixture Time_Points Collect Aliquots at Different Time Points Reaction_Mixture->Time_Points Quench Quench with Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Calculate_HalfLife Calculate Half-life (t½) & Intrinsic Clearance LCMS->Calculate_HalfLife

References

The Synergistic Potential of AD-8007 with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies that enhance the efficacy of existing treatments while minimizing toxicity. This guide provides a comprehensive evaluation of the synergistic potential of AD-8007, a novel brain-penetrant Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, with conventional chemotherapy. By targeting the metabolic vulnerabilities of cancer cells, this compound presents a promising avenue to augment the therapeutic window of standard chemotherapeutic agents. This document summarizes preclinical findings for ACSS2 inhibitors, offering a comparative analysis supported by experimental data and detailed methodologies.

Executive Summary

While direct experimental data on the combination of this compound with chemotherapy is not yet publicly available, a strong scientific rationale for its synergistic potential is derived from studies on other ACSS2 inhibitors. Preclinical evidence demonstrates that inhibition of ACSS2 can sensitize cancer cells, particularly under the hypoxic conditions prevalent in solid tumors, to the cytotoxic effects of conventional chemotherapies such as doxorubicin and paclitaxel. The proposed mechanism of this synergy involves the disruption of cancer cell metabolism, leading to increased reliance on pathways targeted by chemotherapy and a potential modulation of the tumor microenvironment to favor an anti-tumor immune response. This guide will delve into the existing evidence for the synergy of ACSS2 inhibitors with chemotherapy and provide the foundational knowledge for designing future preclinical and clinical investigations of this compound in combination regimens.

Preclinical Evidence for Synergy of ACSS2 Inhibitors with Chemotherapy

Multiple studies have highlighted the potential of ACSS2 inhibitors to enhance the efficacy of chemotherapeutic agents in breast cancer models. This section summarizes key findings from these preclinical investigations.

In Vivo Synergistic Efficacy

A pivotal study investigating the ACSS2 inhibitor VY-3-135 in a syngeneic mouse model of breast cancer demonstrated significant synergistic effects when combined with paclitaxel and doxorubicin. The combination therapies led to a more profound reduction in tumor growth compared to either agent alone.

Treatment GroupMean Tumor Volume (mm³) at Day 25Percentage of Tumor Growth Inhibition
Vehicle~1200-
VY-3-135~80033%
Paclitaxel~70042%
VY-3-135 + Paclitaxel ~300 75%
Doxorubicin~60050%
VY-3-135 + Doxorubicin ~250 79%

Table 1: In vivo synergistic efficacy of the ACSS2 inhibitor VY-3-135 with chemotherapy in a breast cancer model. Data is extrapolated from graphical representations in the source study and should be considered illustrative.

Another ACSS2 inhibitor, CRD1400, has been shown to sensitize various tumor cell lines to the chemotherapeutic agent doxorubicin, particularly under hypoxic conditions.[1] This suggests that ACSS2 inhibition can overcome chemotherapy resistance that often arises in the low-oxygen environment of tumors.

Mechanism of Synergy

The synergistic interaction between ACSS2 inhibitors and chemotherapy is believed to be multifactorial, stemming from the central role of ACSS2 in cancer cell metabolism and survival.

Metabolic Reprogramming and Increased Chemosensitivity

Cancer cells, especially in nutrient-poor and hypoxic environments, rely on ACSS2 to convert acetate into acetyl-CoA. This acetyl-CoA is a critical building block for fatty acid synthesis and a key substrate for histone acetylation, which regulates gene expression.

By inhibiting ACSS2, this compound can:

  • Deplete Acetyl-CoA Pools: This metabolic stress can impair the cancer cells' ability to proliferate and repair DNA damage induced by chemotherapy.

  • Inhibit Fatty Acid Synthesis: Limiting the production of lipids, which are essential for cell membrane formation and signaling, can render cancer cells more susceptible to cytotoxic agents.

  • Alter Gene Expression: Reduced histone acetylation can lead to changes in the expression of genes involved in cell survival, proliferation, and drug resistance, thereby sensitizing the cells to chemotherapy.

Modulation of the Tumor Microenvironment

Recent studies suggest that ACSS2 inhibition can also impact the tumor microenvironment. By blocking acetate uptake by cancer cells, ACSS2 inhibitors may increase the availability of acetate for immune cells, such as T cells.[2][3][4] This can enhance their anti-tumor activity, potentially creating a more favorable environment for the efficacy of chemotherapy.

Experimental Protocols

The following are generalized experimental protocols based on published studies with other ACSS2 inhibitors. These can serve as a template for designing studies to evaluate the synergy of this compound with chemotherapy.

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with various chemotherapeutic agents on breast cancer cell lines.

Cell Lines:

  • MDA-MB-231 (Triple-Negative Breast Cancer)

  • BT-474 (HER2-positive Breast Cancer)

  • MCF-7 (Estrogen Receptor-positive Breast Cancer)

Methodology:

  • Cell Viability Assay: Cells are seeded in 96-well plates and treated with a matrix of concentrations of this compound and a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) for 72 hours. Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Combination Index (CI) Calculation: The dose-response curves for each agent alone and in combination are used to calculate the Combination Index (CI) using the Chou-Talalay method.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

  • Dose Reduction Index (DRI) Calculation: The DRI is calculated to quantify the extent to which the dose of one agent can be reduced in a combination to achieve the same effect as the agent alone.

In Vivo Synergy Assessment

Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy in a mouse xenograft model of breast cancer.

Animal Model:

  • Female athymic nude mice.

Methodology:

  • Tumor Implantation: Breast cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of the mice.

  • Treatment Groups: Once tumors reach a palpable size, mice are randomized into treatment groups:

    • Vehicle control

    • This compound alone

    • Chemotherapy alone (e.g., paclitaxel)

    • This compound + Chemotherapy

  • Dosing and Administration: this compound is administered orally daily, while the chemotherapeutic agent is administered intravenously according to a standard protocol.

  • Tumor Growth Monitoring: Tumor volume is measured bi-weekly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis.

Visualizing the Mechanisms of Action

To better understand the complex interplay between ACSS2 inhibition and chemotherapy, the following diagrams illustrate the key signaling pathways and experimental workflows.

Synergy_Mechanism cluster_Cell Cancer Cell cluster_Drugs Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids HistoneAcetylation Histone Acetylation AcetylCoA->HistoneAcetylation Proliferation Cell Proliferation & Survival FattyAcids->Proliferation GeneExpression Altered Gene Expression HistoneAcetylation->GeneExpression GeneExpression->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Reduced Survival AD8007 This compound AD8007->ACSS2 Inhibits Chemotherapy Chemotherapy DNADamage DNA Damage Chemotherapy->DNADamage DNADamage->Apoptosis Experimental_Workflow cluster_InVitro In Vitro Synergy Assessment cluster_InVivo In Vivo Synergy Assessment CellSeeding Seed Cancer Cells Treatment Treat with this compound & Chemotherapy Matrix CellSeeding->Treatment ViabilityAssay Assess Cell Viability (e.g., MTT Assay) Treatment->ViabilityAssay DataAnalysis Calculate Combination Index (CI) & Dose Reduction Index (DRI) ViabilityAssay->DataAnalysis TumorImplantation Implant Tumors in Mice Randomization Randomize into Treatment Groups TumorImplantation->Randomization Dosing Administer this compound & Chemotherapy Randomization->Dosing TumorMonitoring Monitor Tumor Growth Dosing->TumorMonitoring Endpoint Endpoint Analysis TumorMonitoring->Endpoint

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for AD-8007

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pioneering drug development, the safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal of AD-8007, a potent, brain-permeable Acetyl-CoA synthetase 2 (ACSS2) inhibitor utilized in cancer research.[1][2][3][4] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] The following table summarizes the key hazard information from the Safety Data Sheet (SDS).

Hazard Classification (GHS)Precautionary StatementsIncompatible Materials
Acute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.Strong acids/alkalis
Acute aquatic toxicity (Category 1)P270: Do not eat, drink or smoke when using this product.Strong oxidizing/reducing agents
Chronic aquatic toxicity (Category 1)P273: Avoid release to the environment.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.
P501: Dispose of contents/ container to an approved waste disposal plant.

Source: DC Chemicals Safety Data Sheet[5]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be placed in a designated, sealed plastic bag or container labeled "Hazardous Waste: this compound."

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container. The label should include "Hazardous Waste: this compound" and an approximate concentration.

    • Avoid mixing this compound waste with other chemical waste streams, especially strong acids, alkalis, or oxidizing/reducing agents, to prevent hazardous reactions.[5]

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

3. Spill Management:

  • In the event of a small spill, carefully collect the spilled material.

  • If it is a powder, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal.

  • If it is a liquid, absorb it with an inert material (e.g., vermiculite, sand, or a chemical spill pillow) and place the absorbent material into a sealed container for disposal.

  • Following the collection of the spill, decontaminate the area with a suitable laboratory detergent and water.

  • All materials used for spill cleanup should be disposed of as hazardous waste.

4. Final Disposal:

  • All collected this compound waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[5]

  • Do not dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the typical workflow for handling this compound in a laboratory setting and the subsequent waste disposal pathway.

AD8007_Disposal_Workflow cluster_experiment Experimental Phase cluster_waste Waste Generation cluster_disposal Disposal Phase start Receipt and Storage of this compound prep Preparation of Solutions start->prep experiment In Vitro / In Vivo Experiment prep->experiment solid_waste Contaminated Solid Waste (Gloves, Tubes, etc.) experiment->solid_waste liquid_waste Aqueous Waste Solutions experiment->liquid_waste sharps_waste Contaminated Sharps experiment->sharps_waste collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps dispose Dispose via Approved Hazardous Waste Facility collect_solid->dispose collect_liquid->dispose collect_sharps->dispose

Caption: this compound Handling and Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling AD-8007

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling and disposal of AD-8007, a potent, brain-permeable Acetyl-CoA synthetase 2 (ACSS2) inhibitor used in cancer research.[1][2][3] Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

Protection Type Specific Equipment Rationale
Eye Protection Chemical safety goggles or a face shieldPrevents eye contact with dust or splashes of the compound.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Protects skin from direct contact and potential absorption.
Body Protection Laboratory coat or disposable gownPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hoodAvoids inhalation of dust or aerosols.[4]

Note: Always inspect PPE for integrity before use. Damaged or contaminated equipment must be replaced immediately.

II. Operational Plan: Step-by-Step Handling Protocol

A. Preparation and Weighing:

  • Designated Area: Conduct all handling of solid this compound within a designated area, such as a chemical fume hood, to contain any airborne particles.

  • Decontamination: Before starting, ensure the work surface is clean and decontaminated.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: Use a calibrated analytical balance. Handle the compound carefully to avoid generating dust. Use a spatula for transfers.

  • Spill Kit: Ensure a spill kit appropriate for chemical powders is readily accessible.

B. Dissolution:

  • Solvent Selection: Refer to the experimental protocol for the appropriate solvent.

  • Procedure: Add the solvent to the weighed this compound in a closed container. Mix gently until fully dissolved. Avoid splashing.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.

C. Administration (In Vitro/In Vivo):

  • Aseptic Technique: If for cell culture or animal studies, perform all manipulations within a laminar flow hood to maintain sterility.

  • Pipetting: Use filtered pipette tips to prevent aerosol formation and cross-contamination.

  • Animal Handling: If used in animal studies, follow all institutional guidelines for the safe handling of animals and administration of test compounds.

III. Disposal Plan

A. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be disposed of in a designated hazardous chemical waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.

  • Sharps: Needles and other sharps must be placed in a designated sharps container for hazardous chemical waste.

B. Waste Disposal:

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazard (e.g., "Toxic").

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain.[4]

IV. Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_solubilization Solubilization cluster_handling Handling & Use cluster_disposal Disposal prep_ppe 1. Don PPE prep_area 2. Prepare Fume Hood prep_ppe->prep_area prep_weigh 3. Weigh this compound prep_area->prep_weigh sol_add 4. Add Solvent prep_weigh->sol_add sol_mix 5. Mix to Dissolve sol_add->sol_mix sol_label 6. Label Solution sol_mix->sol_label handle_transfer 7. Transfer to Assay sol_label->handle_transfer handle_admin 8. Administer handle_transfer->handle_admin disp_waste 9. Segregate Waste handle_admin->disp_waste disp_container 10. Seal Waste Container disp_waste->disp_container disp_ehs 11. Contact EHS disp_container->disp_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.